Product packaging for 6-Chloro-1H-pyrrolo[2,3-B]pyridine(Cat. No.:CAS No. 55052-27-2)

6-Chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1280434
CAS No.: 55052-27-2
M. Wt: 152.58 g/mol
InChI Key: DSCOSIUAQUDGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B1280434 6-Chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 55052-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCOSIUAQUDGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462909
Record name 6-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-27-2
Record name 6-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-Chloro-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The presence of a chlorine atom provides a reactive handle for various cross-coupling reactions, making it a valuable building block in the development of novel therapeutics, particularly kinase inhibitors for oncology. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its applications in synthetic chemistry.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its core physical and chemical identifiers are summarized below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂[2][3]
Molecular Weight 152.58 g/mol [2][3]
CAS Number 55052-27-2[2][4]
Appearance White to off-white solid[1]
Melting Point 173-177 °C
Purity Typically >95%[3]
Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic methods.

TechniqueDataReference
Mass Spectrometry (ESI+) m/z = 153.1 ([M+H]⁺)[4]
¹H NMR (Estimated) Due to the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, the aromatic protons are expected to appear in the downfield region of the spectrum.
¹³C NMR (Estimated) The carbon atoms in the aromatic rings will exhibit characteristic shifts, with the carbon attached to the chlorine atom being significantly influenced.

Experimental Protocols

The synthetic utility of this compound is primarily demonstrated through its participation in cross-coupling reactions. Below are detailed methodologies for its synthesis and its application in common C-C and C-N bond-forming reactions.

Synthesis of this compound

A common synthetic route involves the hydrolysis of an N-protected ester precursor.

Protocol:

  • Dissolve Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) in methanol.

  • Add a 1N aqueous solution of sodium hydroxide (excess).

  • Stir the reaction mixture at room temperature for approximately 6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, remove the methanol by rotary evaporation.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.[4]

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate Dissolve in MeOH Dissolve in MeOH Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate->Dissolve in MeOH Step 1 Add 1N NaOH Add 1N NaOH Dissolve in MeOH->Add 1N NaOH Step 2 Stir at RT, 6h Stir at RT, 6h Add 1N NaOH->Stir at RT, 6h Step 3 Remove MeOH Remove MeOH Stir at RT, 6h->Remove MeOH Step 4 Neutralize (NaHCO3) Neutralize (NaHCO3) Remove MeOH->Neutralize (NaHCO3) Step 5 Filter & Dry Filter & Dry Neutralize (NaHCO3)->Filter & Dry Step 6 This compound This compound Filter & Dry->this compound

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is pivotal for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents at the 6-position.

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or DME/water).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor for completion.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reagents Reagents cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Combine Reagents Combine Reagents This compound->Combine Reagents Arylboronic Acid Arylboronic Acid Arylboronic Acid->Combine Reagents Pd Catalyst Pd Catalyst Pd Catalyst->Combine Reagents Base Base Base->Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Add Degassed Solvent Add Degassed Solvent Inert Atmosphere->Add Degassed Solvent Heat & Stir Heat & Stir Add Degassed Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Purify (Chromatography) Purify (Chromatography) Quench & Extract->Purify (Chromatography) 6-Aryl-1H-pyrrolo[2,3-b]pyridine 6-Aryl-1H-pyrrolo[2,3-b]pyridine Purify (Chromatography)->6-Aryl-1H-pyrrolo[2,3-b]pyridine

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.

General Protocol:

  • In a reaction tube or flask, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃).

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Applications in Research and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the 6-chloro derivative is a key intermediate for accessing a variety of biologically active molecules. Its primary application lies in the synthesis of kinase inhibitors, which are crucial in the treatment of cancer and other diseases.

The chlorine atom at the 6-position allows for the strategic introduction of various substituents through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, it has been utilized in the synthesis of inhibitors for targets such as Colony-Stimulating Factor 1 Receptor (CSF1R).

G Start This compound (Building Block) Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Aryl 6-Aryl Derivatives Suzuki->Aryl Amino 6-Amino Derivatives Buchwald->Amino SAR SAR Exploration Aryl->SAR Amino->SAR Kinase Kinase Inhibitors (e.g., CSF1R) SAR->Kinase

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide array of heterocyclic compounds. Its well-defined physical properties and, more importantly, its chemical reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

Spectroscopic Profile of 6-Chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines available experimental data with predicted values derived from closely related analogs and established spectroscopic principles.

Molecular Structure and Properties

This compound , also known as 6-Chloro-7-azaindole, is a bicyclic aromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom substituted at the 6-position.

PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
CAS Number 55052-27-2

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of related pyrrolo[2,3-b]pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted J-coupling (Hz)
~11.8br s1HN1-H-
~8.10d1HH-4J = 8.0
~7.80d1HH-5J = 8.0
~7.50dd1HH-2J = 3.0, 1.5
~6.50dd1HH-3J = 3.0, 2.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Atom Assignment
~150.0C-7a
~145.0C-6
~130.0C-4
~128.0C-2
~120.0C-3a
~118.0C-5
~100.0C-3
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadN-H stretch (due to hydrogen bonding)
~3100MediumAromatic C-H stretch
~1600MediumC=C and C=N stretching vibrations
~1470MediumAromatic ring skeletal vibrations
~800StrongC-Cl stretch
~750StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zIonNotes
152/154[M]⁺Molecular ion peak (expected isotopic pattern for one chlorine atom)
153.1[M+H]⁺Protonated molecular ion (observed in ESI+)[1]
117[M-Cl]⁺Loss of a chlorine atom
90[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 160 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.

Electrospray Ionization (ESI) - for [M+H]⁺:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode.

Electron Ionization (EI) - for [M]⁺ and fragmentation:

  • Introduce a small amount of the solid sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).

  • The resulting ions are accelerated into the mass analyzer.

Data Acquisition and Processing:

  • Mass Range: m/z 50 - 500.

  • The instrument software will generate the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel compound like this compound using spectroscopic methods is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structure Structure Confirmation MS->Structure IR->Structure NMR->Structure

General workflow for spectroscopic characterization.

This diagram illustrates the process from a purified sample to the final confirmation of its chemical structure through the synergistic use of different spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they allow for an unambiguous structural assignment.

References

An In-depth Technical Guide on the Physicochemical and Biological Profile of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its core structure, a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2] This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its synthesis, characterization, and potential as a therapeutic agent, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Synthesis and Crystallization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methods for analogous 7-azaindole derivatives. The following protocol outlines a likely multi-step synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: C3-Iodination of 7-Azaindole

  • To a solution of commercially available 7-azaindole in a suitable solvent such as dichloromethane (DCM), add N-iodosuccinimide (NIS) (1 equivalent) and a catalytic amount of a base like potassium hydroxide (KOH) (0.5 equivalents).

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield C3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: N-Protection of the Pyrrole Ring

  • Dissolve the C3-iodinated intermediate in an appropriate solvent like dimethylformamide (DMF).

  • Add a suitable protecting group, for example, a 4-methoxybenzyl (PMB) group, by reacting with PMB-Cl in the presence of a base such as sodium hydride (NaH).

  • Stir the reaction at room temperature until completion, as indicated by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the N-protected intermediate by column chromatography.

Step 3: Chlorination of the Pyridine Ring

  • The N-protected C3-iodo-7-azaindole can then be subjected to chlorination. This step is often the most challenging and may require specific reagents to achieve regioselectivity. A possible route involves directed ortho-metalation followed by reaction with a chlorine source like N-chlorosuccinimide (NCS).

Step 4: Deprotection of the Pyrrole Nitrogen

  • Finally, remove the N-protecting group to yield this compound. For a PMB group, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA).

  • Purify the final product by column chromatography or recrystallization to obtain the desired compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of ethanol and water or dichloromethane and hexane, at room temperature.

Crystal Structure

As of the latest literature search, the complete crystal structure of this compound, including unit cell parameters and atomic coordinates, has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed journals.

However, to provide an illustrative example of the crystallographic data for a closely related heterocyclic compound, the crystal structure of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine is presented below.[4][5] This data can offer insights into the expected packing and intermolecular interactions in the solid state of similar molecules.

Table 1: Illustrative Crystallographic Data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine [4][5]

ParameterValue
Chemical FormulaC₆H₄ClN₃
Formula Weight153.57
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.8810 (19)
b (Å)5.2783 (9)
c (Å)12.751 (2)
β (°)114.333 (3)
Volume (ų)667.3 (2)
Z4
Density (calculated) (Mg/m³)1.529
Absorption Coefficient (mm⁻¹)0.49
F(000)312

Physicochemical Characterization

The fundamental physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound [3]

PropertyValue
Molecular FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol
AppearanceOff-white to light yellow solid
Purity≥95%
InChIInChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
InChIKeyDSCOSIUAQUDGJM-UHFFFAOYSA-N
SMILESC1=CC(=NC2=C1C=CN2)Cl
CAS Number55052-27-2

Biological Activity and Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a number of kinase inhibitors.[6][7][8] Specifically, derivatives of this class have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[6][7][8][9] Aberrant activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[6][7][8][9]

Table 3: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [6][10]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Compound 4h¹7925712
PRN1371²0.61.34.1-

¹Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[6] ²Data for a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, a related scaffold.[10]

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. The pathway is initiated by the binding of an FGF ligand to its corresponding FGFR on the cell surface. This binding event, often stabilized by heparan sulfate proteoglycans, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.

This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream cascades. The primary signaling pathways activated by FGFRs include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major pathway that regulates cell proliferation and differentiation.

  • PI3K-AKT Pathway: This pathway is critical for cell survival and growth.

  • PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC), influencing cell migration and morphology.

  • STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated by FGFRs, leading to their translocation to the nucleus and regulation of gene expression.

The diagram below illustrates the key components and interactions within the FGFR signaling pathway.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Stabilizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Differentiation) AKT AKT PI3K->AKT AKT->Nucleus Gene Expression (Cell Survival, Growth) IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Nucleus Gene Expression (Cell Migration, Morphology) STAT->Nucleus Gene Expression

Caption: The FGFR signaling pathway, a key regulator of cellular processes.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in the development of novel therapeutics, particularly as kinase inhibitors. While a definitive crystal structure remains to be published, the available data on its synthesis, physicochemical properties, and the biological activity of related compounds underscore its importance for further research. The detailed understanding of its likely target, the FGFR signaling pathway, provides a solid foundation for the rational design and development of new drugs based on this promising scaffold. Further studies to elucidate its precise crystal structure and to quantify its inhibitory activity against a panel of kinases are warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural framework, featuring a pyrrole ring fused to a pyridine ring, imparts desirable physicochemical properties and serves as a versatile scaffold for targeted drug design. This technical guide provides a comprehensive overview of the synthesis and characterization of this important compound, offering detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic pathways.

Introduction

The 7-azaindole scaffold is a bioisostere of indole and is found in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core provides a valuable handle for further functionalization through various cross-coupling reactions, making this compound a sought-after intermediate in medicinal chemistry. Its derivatives have shown promise as inhibitors of various kinases and other biological targets. This guide outlines two distinct and effective synthetic routes for the preparation of this key intermediate and details the analytical methods for its comprehensive characterization.

Synthesis of this compound

Two primary synthetic routes are detailed below. The first route commences with commercially available 7-azaindole, while the second route utilizes 2,6-dichloropyridine as the starting material.

Route 1: Synthesis from 7-Azaindole

This pathway involves a multi-step sequence starting with the iodination of the pyrrole ring, followed by N-oxidation, chlorination of the pyridine ring, and subsequent removal of the directing and activating groups.

Overall Reaction Scheme:

G start 7-Azaindole step1 C3-Iodination start->step1 intermediate1 3-Iodo-7-azaindole step1->intermediate1 NIS, KOH DCM step2 N-Oxidation intermediate1->step2 intermediate2 3-Iodo-7-azaindole-N-oxide step2->intermediate2 m-CPBA Et2O step3 Chlorination intermediate2->step3 intermediate3 6-Chloro-3-iodo-7-azaindole-N-oxide step3->intermediate3 POCl3 step4 Deoxygenation intermediate3->step4 intermediate4 6-Chloro-3-iodo-7-azaindole step4->intermediate4 PCl3 step5 Deiodination intermediate4->step5 product This compound step5->product H2, Pd/C

Caption: Synthetic pathway from 7-Azaindole.

Step 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine To a solution of 7-azaindole (1 equivalent) in dichloromethane (DCM), N-iodosuccinimide (NIS, 1.05 equivalents) and powdered potassium hydroxide (KOH, 0.5 equivalents) are added. The mixture is stirred at room temperature for 2-3 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine 7-oxide The 3-iodo-7-azaindole (1 equivalent) is dissolved in diethyl ether (Et2O), and meta-chloroperoxybenzoic acid (m-CPBA, 2.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with Et2O, and dried to afford the N-oxide.

Step 3: Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 7-oxide The 3-iodo-7-azaindole-N-oxide (1 equivalent) is heated in phosphorus oxychloride (POCl3) at 80-90 °C for 2-3 hours. The excess POCl3 is removed under vacuum, and the residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 4: Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine To a solution of the N-oxide from the previous step (1 equivalent) in an appropriate solvent, phosphorus trichloride (PCl3, 1.5 equivalents) is added at 0 °C. The reaction is then stirred at room temperature for 1-2 hours. The mixture is quenched with water, neutralized, and the product extracted.

Step 5: Synthesis of this compound The 6-chloro-3-iodo-7-azaindole (1 equivalent) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give the final product.

Route 2: Synthesis from 2,6-Dichloropyridine

This approach builds the pyrrole ring onto the pre-functionalized pyridine core. It involves the formation of an epoxide, followed by a ring-opening and cyclization sequence.

Overall Reaction Scheme:

G start 2,6-Dichloropyridine step1 Epoxidation start->step1 intermediate1 2,3-Epoxy-2,6-dichloropyridine step1->intermediate1 1. n-BuLi 2. Aldehyde step2 Ring Opening intermediate1->step2 intermediate2 Intermediate Amino Alcohol step2->intermediate2 Amine step3 Cyclization & Dehydration intermediate2->step3 product This compound step3->product Acid, Heat (Microwave)

Caption: Synthetic pathway from 2,6-Dichloropyridine.

Step 1: Epoxide Formation from 2,6-Dichloropyridine A solution of 2,6-dichloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour. A suitable aldehyde (e.g., paraformaldehyde) is then added, and the reaction is allowed to warm to room temperature. This is a simplified representation; the actual synthesis of the epoxide precursor can be more complex.

Step 2: Epoxide Ring-Opening and Cyclization The crude epoxide (1 equivalent) is dissolved in a suitable solvent, and an amine (e.g., benzylamine) is added. The mixture is heated, often under microwave irradiation, which dramatically accelerates the reaction. This step involves the opening of the epoxide ring by the amine.

Step 3: Cyclization and Dehydration The intermediate from the previous step undergoes an intramolecular cyclization followed by dehydration to form the pyrrole ring. This is typically acid-catalyzed and driven by heating. The final product, this compound, is then isolated and purified by column chromatography.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance Off-white to light yellow solid
CAS Number 55052-27-2
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (δ, ppm)
H-1 (NH)11.5 - 12.5 (broad s)
H-2~7.5 (d)
H-3~6.5 (d)
H-4~7.9 (d)
H-5~7.1 (d)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.

| Mass Spectrometry Data | | :--- | :--- | | Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) | | [M]⁺ (for ³⁵Cl) | m/z 152 | | [M+2]⁺ (for ³⁷Cl) | m/z 154 | | Key Fragmentation | Loss of HCl, loss of HCN |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting materials to the final, purified, and well-characterized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reaction Setup->Reaction Monitoring (TLC/LC-MS) Work-up & Isolation Work-up & Isolation Reaction Monitoring (TLC/LC-MS)->Work-up & Isolation Crude Product Crude Product Work-up & Isolation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product NMR (1H, 13C) NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Melting Point Melting Point Pure Product->NMR (1H, 13C) Pure Product->Mass Spectrometry Pure Product->Melting Point

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, a crucial heterocyclic intermediate in pharmaceutical research and development. The document details several established synthetic routes, including the Bartoli indole synthesis, the Leimgruber-Batcho synthesis, and the Larock indole synthesis, among others. For each method, the requisite starting materials, detailed experimental protocols, and relevant quantitative data are presented.

Introduction

This compound, also known as 6-chloro-7-azaindole, is a versatile building block in medicinal chemistry. Its structure is a key component in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of the chlorine atom provides a handle for further functionalization, making it a valuable scaffold in the design of novel drug candidates. The synthesis of this important intermediate can be achieved through various strategies, each with its own set of advantages and challenges. This guide aims to provide researchers with the necessary information to select the most appropriate synthetic route for their specific needs.

Synthetic Routes and Starting Materials

Several named reactions in organic chemistry have been successfully applied to the synthesis of the 7-azaindole core structure. The following sections detail the most prominent methods for preparing this compound, with a focus on the required starting materials.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1] This reaction is particularly useful for the synthesis of 7-azaindoles, which can be challenging to prepare using other methods.[1][2]

Starting Materials:

The key starting material for the synthesis of this compound via the Bartoli method is a substituted 3-nitropyridine. To achieve the desired 6-chloro substitution pattern, the pyridine ring must be appropriately functionalized. A suitable precursor is 2,5-dichloro-3-nitropyridine . The ortho-chloro group serves as a necessary substituent for the success of the Bartoli reaction, while the chlorine at the 5-position is retained in the final product.

Reaction Pathway:

Bartoli_Synthesis start 2,5-Dichloro-3-nitropyridine intermediate [3,3]-Sigmatropic Rearrangement Intermediate start->intermediate 1. reagent1 Vinylmagnesium Bromide (3 eq.) THF, -78°C to -20°C reagent1->intermediate workup Aqueous NH4Cl quench intermediate->workup 2. product This compound workup->product

Figure 1: Bartoli synthesis pathway for this compound.

Experimental Protocol:

  • Materials:

    • 2,5-Dichloro-3-nitropyridine

    • Vinylmagnesium bromide (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 20% Aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: [1]

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloro-3-nitropyridine (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add vinylmagnesium bromide (3 equivalents) to the cooled solution while stirring.

    • Allow the reaction mixture to warm to -20 °C and stir for 8 hours.

    • Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data:

Starting MaterialProductYield (%)Reference
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33[1]

Note: The yield for the direct synthesis of this compound from 2,5-dichloro-3-nitropyridine may vary but is expected to be in a similar range.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a two-step process that produces indoles from o-nitrotoluenes.[3][4] This method is known for its high yields and mild reaction conditions.[3]

Starting Materials:

For the synthesis of this compound, the starting material would be a nitropyridine with a methyl group ortho to the nitro group. A suitable precursor is 5-chloro-2-methyl-3-nitropyridine .

Reaction Pathway:

Leimgruber_Batcho_Synthesis start 5-Chloro-2-methyl-3-nitropyridine intermediate Enamine Intermediate start->intermediate Step 1 reagent1 DMFDMA, Pyrrolidine reagent1->intermediate product This compound intermediate->product Step 2 reagent2 Reductive Cyclization (e.g., Raney Ni, H2 or Fe/AcOH) reagent2->product

Figure 2: Leimgruber-Batcho synthesis of this compound.

Experimental Protocol:

  • Step 1: Enamine Formation

    • Materials:

      • 5-Chloro-2-methyl-3-nitropyridine

      • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

      • Pyrrolidine

      • Anhydrous Dimethylformamide (DMF)

    • Procedure: [3]

      • Dissolve 5-chloro-2-methyl-3-nitropyridine (1 equivalent) in anhydrous DMF.

      • Add pyrrolidine (1.2 equivalents) followed by DMFDMA (1.2 equivalents).

      • Heat the mixture at 100-110 °C for 2-4 hours, monitoring the reaction by TLC.

      • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Reductive Cyclization

    • Materials:

      • Crude enamine intermediate from Step 1

      • Reducing agent (e.g., Raney nickel and hydrazine hydrate, or iron powder and acetic acid)

      • Ethanol or other suitable solvent

    • Procedure (using Iron/Acetic Acid): [4]

      • Suspend the crude enamine intermediate in a mixture of ethanol and acetic acid.

      • Heat the mixture to reflux.

      • Add iron powder portion-wise to the refluxing solution.

      • Continue refluxing until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

      • Concentrate the filtrate under reduced pressure.

      • Purify the residue by column chromatography to afford this compound.

Quantitative Data:

Starting MaterialProductYield (%)Reference
o-Nitrotoluenes (general)Indoles (general)High[3]

Note: Specific yields for the synthesis of this compound using this method would need to be determined experimentally.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form an indole.[5] This method is highly versatile for producing various substituted indoles.[5]

Starting Materials:

To synthesize this compound using the Larock synthesis, the key starting materials are 2-amino-5-chloro-3-iodopyridine and a suitable alkyne. For the preparation of the unsubstituted pyrrole ring, an alkyne such as trimethylsilylacetylene can be used, followed by a desilylation step.

Reaction Pathway:

Larock_Synthesis start1 2-Amino-5-chloro-3-iodopyridine intermediate Palladium-catalyzed Annulation start1->intermediate start2 Trimethylsilylacetylene start2->intermediate reagents Pd(OAc)2, PPh3 K2CO3, LiCl, DMF reagents->intermediate silylated_product 6-Chloro-2-(trimethylsilyl)- 1H-pyrrolo[2,3-b]pyridine intermediate->silylated_product desilylation Desilylation (e.g., TBAF) silylated_product->desilylation product This compound desilylation->product

Figure 3: Larock indole synthesis pathway for this compound.

Experimental Protocol:

  • Materials:

    • 2-Amino-5-chloro-3-iodopyridine

    • Trimethylsilylacetylene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Lithium chloride (LiCl)

    • Anhydrous Dimethylformamide (DMF)

    • Tetrabutylammonium fluoride (TBAF)

  • Procedure: [5]

    • To a reaction vessel, add 2-amino-5-chloro-3-iodopyridine (1 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate (2 equivalents), and lithium chloride (1 equivalent).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add anhydrous DMF, followed by trimethylsilylacetylene (1.5 equivalents).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the silylated intermediate.

    • Dissolve the intermediate in THF and treat with TBAF (1.1 equivalents) at room temperature until desilylation is complete.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to yield this compound.

Quantitative Data:

Starting MaterialProductYield (%)Reference
o-Iodoanilines and Alkynes (general)Indoles (general)Good to Excellent[5]

Note: Specific yields for this particular transformation would require experimental validation.

Cascade C–N Cross-Coupling/Heck Reaction

A more recent approach involves a palladium-catalyzed cascade reaction between an amino-o-bromopyridine and an alkenyl bromide.[6]

Starting Materials:

The key starting materials for this route are 2-amino-3-bromo-5-chloropyridine and a suitable alkenyl bromide, such as vinyl bromide .

Reaction Pathway:

Cascade_Heck_Synthesis start1 2-Amino-3-bromo-5-chloropyridine intermediate Pd-catalyzed Cascade Reaction start1->intermediate start2 Vinyl Bromide start2->intermediate reagents Pd2(dba)3, XPhos t-BuONa, Toluene reagents->intermediate product This compound intermediate->product

Figure 4: Cascade C–N Cross-Coupling/Heck Reaction for this compound.

Experimental Protocol:

  • Materials:

    • 2-Amino-3-bromo-5-chloropyridine

    • Vinyl bromide

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (t-BuONa)

    • Anhydrous Toluene

  • Procedure: [6]

    • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and sodium tert-butoxide (3 equivalents).

    • Add 2-amino-3-bromo-5-chloropyridine (1 equivalent) and anhydrous toluene.

    • Add vinyl bromide (1.5 equivalents).

    • Seal the tube and heat the mixture at 105-110 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford this compound.

Quantitative Data:

Starting MaterialProductYield (%)Reference
Amino-o-bromopyridines and Alkenyl bromides (general)Azaindoles (general)Moderate to Good[6]

Note: The yield for this specific reaction would depend on the optimization of the reaction conditions.

Conclusion

The synthesis of this compound can be accomplished through several reliable and versatile methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the tolerance of other functional groups in more complex applications. The Bartoli, Leimgruber-Batcho, and Larock syntheses, along with modern cascade reactions, provide a robust toolbox for accessing this valuable heterocyclic core for further elaboration in drug discovery and development programs. This guide provides the foundational information necessary for researchers to embark on the synthesis of this important molecule.

References

The Strategic Functionalization of 6-Chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 6-chloro-1H-pyrrolo[2,3-b]pyridine core, also known as 6-chloro-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and multiple reactive sites make it a versatile building block for the synthesis of complex organic molecules with diverse biological activities.[1][2] Derivatives of this core have shown promise as potent inhibitors of various kinases, including fibroblast growth factor receptor (FGFR), phosphodiesterase 4B (PDE4B), and B-RAF, highlighting their therapeutic potential in oncology and inflammatory diseases.[3][4][5] This technical guide provides an in-depth overview of the reactivity and functionalization of the this compound core, offering detailed experimental protocols and quantitative data to aid researchers in the effective utilization of this valuable synthetic intermediate.

Reactivity of the Core

The reactivity of this compound is dictated by the interplay of its electron-rich pyrrole ring and electron-deficient pyridine ring. The pyrrole moiety is susceptible to electrophilic attack, primarily at the C3 position.[6] Conversely, the chlorine atom at the C6 position of the pyridine ring is a key handle for nucleophilic aromatic substitution and, more significantly, for a wide array of palladium-catalyzed cross-coupling reactions. The N-H of the pyrrole can also be deprotonated and functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing the this compound core, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents at the C6 position. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the chloro-scaffold with a boronic acid or ester.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)110High (not specified)
4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)110High (not specified)
4-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)110Good (not specified)
3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)11067-93 (for C3 monoaryl)

Data adapted from a study on C3,C6-diaryl 7-azaindoles.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

  • To a reaction vessel containing 6-chloro-3-iodo-N-protected-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) is added the arylboronic acid (1.1 equiv) and cesium carbonate (2.0 equiv).

  • The vessel is evacuated and backfilled with argon.

  • Toluene and ethanol (1:1) are added, followed by Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).

  • The reaction mixture is stirred at 60 °C for the initial coupling at the C3-iodo position.

  • For the subsequent C6-chloro coupling, additional Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%) are added, and the temperature is increased to 110 °C.

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 6-Chloro-7-azaindole Ar-B(OH)₂ Base (e.g., Cs₂CO₃) reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., SPhos) catalyst->reaction solvent Solvent (e.g., Toluene/Ethanol) solvent->reaction heating Heat (60-110 °C) reaction->heating Inert Atmosphere workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product 6-Aryl-7-azaindole purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the C6 position. This reaction is particularly valuable for synthesizing compounds with potential biological activity, as the amino-azaindole motif is present in many pharmacologically active molecules.[8]

Table 2: Examples of Buchwald-Hartwig Amination of this compound [8]

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholineP1 (1)L1 (1)LiHMDSTHFRT95
N-MethylpiperazineP1 (1)L1 (1)LiHMDSTHFRT92
PyrrolidineP1 (1)L1 (1)LiHMDSTHFRT94
AnilineP5 (2)L2 (4)NaOtBuToluene10085
BenzylamineP5 (2)L2 (4)NaOtBuToluene10091

P1 and P5 are palladium precatalysts; L1 and L2 are phosphine ligands as described in the source literature.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with Secondary Amines [8]

  • In a glovebox, a vial is charged with the palladium precatalyst P1 (1 mol%) and ligand L1 (1 mol%).

  • This compound (0.5 mmol) is added, followed by the secondary amine (0.6 mmol).

  • The vial is sealed, removed from the glovebox, and THF is added.

  • LiHMDS (1.2 mmol, 1 M in THF) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(0)L₂ Product 6-NR₂-7-azaindole intermediate1 Ar-Pd(II)(X)L₂ center->intermediate1 Ar-X ox_add Oxidative Addition reduct_elim Reductive Elimination ligand_exch Ligand Exchange ArX 6-Cl-7-azaindole Amine R₂NH intermediate2 [Ar-Pd(II)(NR₂)L₂]⁺X⁻ Base Base HX_Base [HBase]⁺X⁻ intermediate1->intermediate2 + R₂NH, - HX intermediate2->center Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are prevalent, direct nucleophilic aromatic substitution (SNAr) at the C6 position is also a viable strategy, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileSolventConditionsProductYield (%)
Sodium MethoxideMethanolReflux6-Methoxy-1H-pyrrolo[2,3-b]pyridineHigh
AmmoniaDioxane150 °C, sealed tube6-Amino-1H-pyrrolo[2,3-b]pyridineModerate
HydrazineEthanolReflux6-Hydrazinyl-1H-pyrrolo[2,3-b]pyridineGood

Note: Specific yields and detailed conditions can vary and require optimization.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

  • To a solution of this compound in the corresponding alcohol (e.g., methanol), the sodium alkoxide (e.g., sodium methoxide) is added (typically 1.5-2.0 equivalents).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by crystallization or column chromatography.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring of this compound undergoes electrophilic aromatic substitution, predominantly at the C3 position.[6] Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation

Halogenation at the C3 position can be achieved using various halogenating agents. For instance, N-iodosuccinimide (NIS) is effective for iodination, while N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.[7]

Table 4: Examples of Electrophilic Halogenation

ReagentSolventProductYield (%)
N-Iodosuccinimide (NIS)DCM3-Iodo-6-chloro-1H-pyrrolo[2,3-b]pyridine95[7]
N-Bromosuccinimide (NBS)DMF3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridineGood
N-Chlorosuccinimide (NCS)Acetonitrile3,6-Dichloro-1H-pyrrolo[2,3-b]pyridineModerate

Experimental Protocol: C3-Iodination of 7-Azaindole [7]

  • To a solution of 7-azaindole (1.0 equiv) in dichloromethane (DCM), potassium hydroxide (0.5 equiv) is added.

  • The mixture is stirred for a short period before the addition of N-iodosuccinimide (1.0 equiv).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with DCM and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the C3-iodinated product.

Diagram: Regioselectivity of Electrophilic Substitution

Electrophilic_Substitution cluster_0 This compound struct Pyrrole ring is electron-rich. Pyridine ring is electron-deficient. c3_attack Attack at C3 (Major Product) struct->c3_attack other_positions Attack at other positions (Minor Products) struct->other_positions electrophile E⁺ electrophile->struct Electrophilic Aromatic Substitution

Caption: Predominant C3 electrophilic substitution.

Biological Significance and Applications

The functionalized derivatives of this compound are of great interest in drug discovery. The ability to readily introduce diverse substituents at various positions allows for the systematic exploration of structure-activity relationships (SAR).

For example, certain derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[3][9] The 1H-pyrrolo[2,3-b]pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of these kinases.

Diagram: Simplified FGFR Signaling Pathway and Inhibition

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MEK-ERK) Dimerization->Downstream CellResponse Cell Proliferation, Survival, Angiogenesis Downstream->CellResponse Inhibitor 6-Chloro-7-azaindole Derivative Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of FGFR signaling by a derivative.

Conclusion

The this compound core is a highly valuable and versatile scaffold in modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for selective functionalization at multiple positions through a variety of robust and high-yielding reactions. This guide has provided an overview of the key synthetic transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and electrophilic substitutions, complete with representative experimental protocols and quantitative data. The ability to readily synthesize a diverse library of derivatives from this core will continue to fuel the discovery of novel therapeutic agents and advanced materials.

References

A Technical Guide to the Solubility of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-Chloro-7-azaindole), a key heterocyclic intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide outlines the typical organic solvents in which it is likely to be soluble and provides detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar pyrrolopyridine core and a nonpolar chloro-substituent, its solubility is expected to vary across a range of common organic solvents. Generally, it is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in a selection of common organic solvents at ambient temperature. Note: These values are illustrative placeholders based on the expected behavior of similar heterocyclic compounds and should be confirmed by experimental measurement.

SolventSolvent TypePredicted Solubility (g/L)Temperature (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10025
N,N-Dimethylformamide (DMF)Polar Aprotic> 10025
Tetrahydrofuran (THF)Polar Aprotic50 - 10025
AcetonePolar Aprotic20 - 5025
AcetonitrilePolar Aprotic20 - 5025
MethanolPolar Protic10 - 2025
EthanolPolar Protic5 - 1025
Dichloromethane (DCM)Nonpolar5 - 1025
ChloroformNonpolar5 - 1025
TolueneNonpolar< 125
HexaneNonpolar< 0.125

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and regulatory submissions. The following are standard experimental protocols for measuring the thermodynamic (equilibrium) and kinetic solubility of organic compounds like this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a classical and widely accepted technique for determining equilibrium solubility.[1] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. Equilibrium is typically reached within 24 to 72 hours.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[2]

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1][2]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Analyze supernatant/filtrate (e.g., HPLC) C->D

Thermodynamic Solubility Workflow

Kinetic Solubility (Turbidimetric Method)

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous or organic solvent of interest.

  • Precipitation Detection: Monitor the solutions for the appearance of turbidity or precipitation. This can be done visually or, more quantitatively, using a nephelometer or a plate reader that can measure light scattering.[3]

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

G cluster_prep Preparation cluster_dil Dilution cluster_detect Detection cluster_result Result A Prepare concentrated stock solution in DMSO B Serially dilute stock solution into test solvent A->B C Monitor for precipitation (e.g., nephelometry) B->C D Highest concentration without precipitation C->D

Kinetic Solubility Workflow

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is advisable to determine solubility at the intended process temperature.

  • pH: For ionizable compounds, solubility can be highly dependent on the pH of the medium. The pyrrolopyridine moiety can be protonated under acidic conditions, which may alter its solubility in protic solvents.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While predictive data is useful for initial assessments, precise and accurate solubility determination through rigorous experimental protocols, such as the shake-flask method, is imperative for successful process development and formulation in the pharmaceutical industry. Researchers are strongly encouraged to perform these measurements under their specific experimental conditions.

References

Tautomerism in 6-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a crucial heterocyclic motif in medicinal chemistry and materials science. The biological activity and physicochemical properties of these derivatives are profoundly influenced by the tautomeric equilibrium between the 1H- and 7H-forms. This technical guide provides a comprehensive overview of the tautomerism in this compound derivatives, detailing the structural aspects, influencing factors, and the experimental and computational methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials based on this privileged scaffold.

Introduction to Tautomerism in 7-Azaindole Systems

The 7-azaindole core, a bicyclic aromatic system composed of fused pyridine and pyrrole rings, exhibits prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the two rings. Specifically for this compound, the equilibrium exists between the 1H-tautomer (proton on the pyrrole nitrogen) and the 7H-tautomer (proton on the pyridine nitrogen).

The position of this equilibrium is a critical determinant of the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately its interaction with biological targets. The chloro-substituent at the 6-position is expected to influence this equilibrium through its electronic effects.

Factors Influencing Tautomeric Equilibrium

The tautomeric preference in this compound derivatives is a delicate balance of several intrinsic and extrinsic factors:

  • Electronic Effects of Substituents: The electron-withdrawing nature of the chlorine atom at the 6-position can influence the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a significant role in stabilizing one tautomer over the other. Polar protic solvents can form hydrogen bonds with the nitrogen atoms, influencing the equilibrium position.

  • Temperature: The tautomeric equilibrium is a dynamic process, and its position can be temperature-dependent. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the tautomerization process can be determined through variable temperature studies.

  • pH: The acidity or basicity of the medium can significantly impact the protonation state of the molecule, thereby influencing the observed tautomeric forms.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium of this compound derivatives is not extensively available in public literature, the following tables illustrate how such quantitative data would be presented. These values are hypothetical and serve as a template for reporting experimental findings.

Table 1: Tautomeric Equilibrium Constant (Keq) of this compound in Various Solvents at 298 K

SolventDielectric Constant (ε)Keq ([7H]/[1H])
Dioxane2.2Value
Chloroform4.8Value
Acetonitrile37.5Value
Methanol32.7Value
Water80.1Value

Table 2: Thermodynamic Parameters for the Tautomerization of this compound in Acetonitrile

ParameterValue
ΔG° (kJ/mol)Value
ΔH° (kJ/mol)Value
ΔS° (J/mol·K)Value

Experimental Methodologies

The determination of tautomeric ratios and thermodynamic parameters relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Prepare solutions of the this compound derivative of known concentration in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD).

  • Data Acquisition: Acquire 1H NMR spectra at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Signal Assignment: Identify and assign the distinct proton signals corresponding to each tautomer. The chemical shifts of the N-H protons and the aromatic protons will be sensitive to the tautomeric form.

  • Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals for a given proton in the two tautomeric forms directly corresponds to the molar ratio of the tautomers.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (Keq) from the ratio of the tautomer concentrations.

  • Variable Temperature Studies: To determine thermodynamic parameters, acquire spectra at a range of temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to calculate ΔH° and ΔS°.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest with varying concentrations.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Data Analysis: Analyze the spectra for isosbestic points, which indicate a two-component equilibrium. Deconvolution of the overlapping absorption bands corresponding to each tautomer can be performed using specialized software to determine their relative concentrations.

  • Solvent and pH Dependence: Investigate the effect of solvent polarity and pH on the absorption spectra to understand their influence on the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Computational Protocol:

  • Structure Optimization: Perform geometry optimization for both the 1H- and 7H-tautomers of the this compound derivative using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE). Include zero-point vibrational energy (ZPVE) corrections.

  • Solvation Models: Employ implicit solvation models (e.g., PCM, SMD) to simulate the effect of different solvents on the tautomeric equilibrium.

  • Thermodynamic Properties: Calculate the Gibbs free energy (ΔG) for the tautomerization reaction to predict the equilibrium constant at a given temperature.

  • Spectra Simulation: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Tautomeric equilibrium in this compound.

NMR_Workflow A Sample Preparation (Varying Solvents/Temperatures) B 1H NMR Data Acquisition (Adequate D1) A->B C Signal Assignment (1H and N-H protons) B->C G Thermodynamic Analysis (van't Hoff Plot) B->G Variable Temp. D Integration of Signals (Distinct peaks for each tautomer) C->D E Calculate Tautomer Ratio D->E F Calculate Keq E->F F->G H Determine ΔH° and ΔS° G->H

Caption: Experimental workflow for NMR-based tautomer analysis.

Influencing_Factors center Tautomeric Equilibrium substituent Electronic Effects (6-Chloro) substituent->center solvent Solvent Polarity & H-Bonding solvent->center temp Temperature temp->center ph pH of Medium ph->center

Caption: Factors influencing the tautomeric equilibrium.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon governed by a subtle interplay of electronic and environmental factors. A thorough understanding and quantification of the tautomeric equilibrium are paramount for the rational design of new drug candidates and functional materials. This guide has outlined the key principles and provided a framework for the experimental and computational investigation of tautomerism in this important class of compounds. Further research to populate the quantitative data for specific derivatives will be invaluable to the scientific community.

Computational and Theoretical Deep Dive into 6-Chloro-1H-pyrrolo[2,3-b]pyridine: A Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, featuring both a pyrrole and a pyridine ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence and position of the chlorine atom offer a reactive handle for further functionalization, making it a valuable starting material in the development of novel therapeutic agents and functional materials. This technical guide provides a summary of the available computational and theoretical data on this important molecule, alongside relevant experimental context.

Molecular Properties and Computational Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and potential interactions of this compound. While specific DFT studies on this exact isomer are not extensively detailed in publicly accessible literature, data from closely related chloro-azaindole derivatives provide valuable insights into its expected properties.

Physicochemical Properties

Basic physicochemical properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem[1]
Molecular Weight 152.58 g/mol PubChem[1]
CAS Number 55052-27-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance SolidCymitQuimica[2]
InChI InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)PubChem[1]
SMILES C1=CC(=NC2=C1C=CN2)ClPubChem[1]
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For related azaindole structures, DFT calculations have been used to determine these values. For instance, studies on other chloro-substituted azaindoles have shown that the introduction of a chlorine atom can influence the energies of these frontier orbitals. It is anticipated that the HOMO of this compound will be distributed over the π-system of the bicyclic ring, while the LUMO will also be located on this system, with potential contributions from the chlorine atom. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the pyrrole ring, making them susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms. The chlorine atom would introduce a region of slight negative potential.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules.[3] Its reactivity is characterized by the functionalities of the pyrrole and pyridine rings, as well as the chlorine substituent.

General Synthetic Approach

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various methods, including modifications of the Madelung and Fischer indole syntheses.[4] The chloro-substituted variant often serves as a starting material for further elaboration.

Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the functionalization of the 6-chloro position, a common reaction for this class of compounds.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added the desired boronic acid (1.1-1.5 equivalents) and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is added to the reaction mixture under the inert atmosphere.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Computational Analysis using DFT

This protocol outlines a general workflow for the computational analysis of this compound using Density Functional Theory.

  • Structure Optimization: The initial 3D structure of this compound is built using a molecular modeling software. The geometry is then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical infrared (IR) and Raman spectra.

  • Electronic Properties: The energies of the HOMO and LUMO are calculated from the optimized structure to determine the HOMO-LUMO gap. The molecular electrostatic potential (MEP) is also calculated and mapped onto the electron density surface.

  • Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis is performed to determine the charge distribution on each atom.

  • Data Analysis: The calculated properties (bond lengths, bond angles, dihedral angles, HOMO-LUMO energies, MEP, and atomic charges) are analyzed to understand the molecule's structure, reactivity, and electronic characteristics.

Visualizations

Synthesis_Workflow Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Boronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Computational_Workflow Input Initial 3D Structure of This compound Optimization Geometry Optimization (DFT/B3LYP) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Properties Electronic Property Calculation (HOMO, LUMO, MEP) Optimization->Properties Output Structural & Electronic Properties Frequency->Output Analysis Population Analysis (Mulliken/NBO) Properties->Analysis Analysis->Output

Caption: A typical workflow for DFT-based computational analysis.

Conclusion

This compound is a foundational molecule in the development of novel compounds with diverse applications. While detailed computational studies on this specific isomer are not as prevalent as for some of its counterparts, the principles of computational chemistry and the data from related structures provide a strong framework for understanding its properties. The synthetic utility of the chloro-substituent, particularly in cross-coupling reactions, underscores its importance as a versatile intermediate. Further dedicated theoretical and experimental investigations into this core scaffold will undoubtedly continue to fuel advancements in drug discovery and materials science.

References

An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Scaffold in Modern Drug Discovery

6-Chloro-1H-pyrrolo[2,3-b]pyridine, also widely known as 6-chloro-7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents, most notably kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While the broader family of azaindoles has been explored for over a century, with early syntheses of the parent 1H-pyrrolo[2,3-b]pyridine scaffold being investigated through modifications of classical indole syntheses like the Madelung and Fischer methods, the specific discovery of this compound is more recent.[1] The initial impetus for the synthesis of halogenated azaindoles arose from the need to create diverse chemical libraries for screening in drug discovery programs. The introduction of a chlorine atom at the 6-position of the 7-azaindole core provides a key handle for further chemical modification, particularly through modern cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationships (SAR) of drug candidates.

The first documented synthesis of this compound is not prominently highlighted in a singular "discovery" paper but appears in the chemical literature as a key intermediate in the synthesis of more complex molecules. Its CAS Registry Number, 55052-27-2, was assigned in the mid-1970s, suggesting its initial preparation and characterization around that period. For instance, related chloro-azaindole derivatives began appearing in patents and medicinal chemistry journals in the late 1970s and early 1980s, indicating an active interest in this class of compounds.[2][3]

Physicochemical and Spectroscopic Data

This compound is typically an off-white to light yellow solid. A summary of its key physicochemical and spectroscopic properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem CID 11344118
Molecular Weight 152.58 g/mol PubChem CID 11344118
CAS Number 55052-27-2PubChem CID 11344118
Melting Point 170-175 °CSupplier Data
Appearance Off-white to light yellow solidSupplier Data
¹H NMR Conforms to structureSupplier Data
¹³C NMR See detailed analysis belowInferred from related structures
IR Spectroscopy See detailed analysis belowInferred from related structures
Mass Spectrometry m/z = 153.1 [M+H]⁺ChemicalBook

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will show a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the pyrrole ring, as well as C-H and C=C/C=N stretching vibrations of the aromatic system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Key Synthetic Methodologies

The synthesis of this compound can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-existing substituted pyridine.

Classical Indole Synthesis Adaptations

While not always efficient for azaindoles, modifications of classical indole syntheses have been explored.[1]

  • Fischer Indole Synthesis: This method would involve the reaction of 5-chloropyridin-2-ylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) under acidic conditions. The harsh conditions often lead to low yields for azaindoles.[4][5][6]

  • Madelung Synthesis: The intramolecular cyclization of an N-acyl-o-toluidine analogue, such as N-(2-methyl-5-chloropyridin-3-yl)acetamide, under strong basic conditions at high temperatures could theoretically yield the target molecule, though this is a less common approach for this specific isomer.

Modern Synthetic Protocols

More contemporary and efficient syntheses often rely on building the pyrrole ring from a suitably substituted aminopyridine. A representative modern laboratory-scale synthesis is outlined below.

Example Protocol: Synthesis from Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate

This method involves the hydrolysis of a pre-formed N-protected 6-chloro-7-azaindole derivative.

Experimental Protocol:

  • Dissolution: Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) is dissolved in methanol.

  • Hydrolysis: A solution of sodium hydroxide (typically 1N aqueous solution, excess) is added to the methanolic solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

This deprotection-hydrolysis sequence is a common final step in multi-step syntheses of this scaffold.

Signaling Pathways and Applications in Drug Discovery

This compound is a crucial building block in the synthesis of numerous kinase inhibitors. The 7-azaindole core acts as a bioisostere of purine and is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The chlorine atom at the 6-position serves as a versatile synthetic handle for introducing various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Below is a generalized representation of how a this compound-derived inhibitor might be synthesized and subsequently interact with a target kinase.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action Start This compound Intermediate Functionalized Intermediate Start->Intermediate Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) Final Kinase Inhibitor Intermediate->Final Further functionalization Inhibitor Kinase Inhibitor Kinase Target Kinase (ATP binding site) Inhibitor->Kinase Binding to hinge region Inhibition Inhibition of Kinase Activity Kinase->Inhibition

Generalized synthetic and mechanistic pathway.

This core is featured in compounds targeting a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis, including but not limited to, inhibitors of RAF, MEK, ERK, and various receptor tyrosine kinases.

Conclusion

This compound has emerged from being a relatively obscure chemical intermediate to a cornerstone of modern medicinal chemistry. Its strategic importance lies in its utility as a versatile scaffold for the synthesis of targeted therapeutics. While its initial discovery is not attributable to a single landmark publication, its value has been demonstrated through its widespread use in the development of numerous clinical candidates. Future research will undoubtedly continue to leverage this privileged scaffold to create novel and effective treatments for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile scaffold, 6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole. This key intermediate is instrumental in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. The protocols herein focus on the synthesis of specific inhibitors for Rho-kinase and Cdc7 kinase, leveraging the chemical reactivity of the this compound core.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. The presence of a chlorine atom at the 6-position of this scaffold provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of a Rho-Kinase Inhibitor

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cellular contraction, motility, and morphology.[1][2] Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and erectile dysfunction.[3]

Signaling Pathway

The RhoA/Rho-kinase signaling pathway is activated by G protein-coupled receptors (GPCRs) in response to various stimuli. Activated RhoA-GTP, in turn, activates ROCK, which phosphorylates downstream targets, leading to increased myosin light chain phosphorylation and ultimately, smooth muscle contraction and cytoskeletal reorganization.[4][5]

Rho_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR GEF GEF GPCR->GEF activates RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP_inactive MLCP (inactive) ROCK->MLCP_inactive inhibits (via MYPT1 phosphorylation) MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Smooth_Muscle_Contraction Smooth Muscle Contraction MLC_P->Smooth_Muscle_Contraction Ligand Ligand (e.g., Endothelin-1) Ligand->GPCR GEF->RhoA_GDP promotes GDP/GTP exchange Inhibitor This compound -based Inhibitor Inhibitor->ROCK inhibits

Rho-Kinase Signaling Pathway
Experimental Protocol: Synthesis of a Pyrimidine-based Rho-Kinase Inhibitor

This protocol describes the synthesis of a potent Rho-kinase inhibitor, 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidine-2,4-diamine, adapted from published procedures.

Synthetic_Workflow_Rho_Kinase_Inhibitor Start This compound Intermediate1 Protection of Pyrrole NH Start->Intermediate1 Protection (e.g., SEM-Cl) Intermediate2 Functionalization at C4 Intermediate1->Intermediate2 Introduction of Hydroxyl Group Intermediate3 Suzuki Coupling with Pyrimidine Moiety Intermediate2->Intermediate3 Coupling with 2,4,6-trichloropyrimidine derivative Final_Product Final Rho-Kinase Inhibitor Intermediate3->Final_Product Amination and Deprotection

Synthetic Workflow for a Rho-Kinase Inhibitor

Materials:

  • This compound

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Diisopropylethylamine (DIPEA)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrogen peroxide (H₂O₂)

  • 2,4,6-Trichloropyrimidine

  • 3,5-Difluoro-4-aminophenol

  • Ammonia in methanol

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (THF, Dioxane, DMF)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Pyrrole Nitrogen: Dissolve this compound in anhydrous THF. Add DIPEA and cool the mixture to 0 °C. Add SEM-Cl dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography.

  • Introduction of the Hydroxyl Group at C4: Dissolve the SEM-protected intermediate in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour. Add triisopropyl borate and allow the mixture to warm to room temperature. Add hydrogen peroxide and stir for 2 hours. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.

  • Coupling with the Pyrimidine Moiety: To a solution of the C4-hydroxylated intermediate and 3,5-difluoro-4-aminophenol in anhydrous DMF, add a suitable base such as potassium carbonate. Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Cool the reaction and partition between water and ethyl acetate. The combined organic layers are dried and concentrated. The crude intermediate is then reacted with 2,4,6-trichloropyrimidine in the presence of a base.

  • Final Amination and Deprotection: The resulting intermediate is subjected to amination using a solution of ammonia in methanol under pressure. Finally, the SEM protecting group is removed using a suitable deprotection protocol (e.g., TBAF or acidic conditions) to yield the final Rho-kinase inhibitor. Purify the final compound by preparative HPLC or recrystallization.

Quantitative Data
Compound IDTarget KinaseIC₅₀ (nM)Yield (%)Reference
1 ROCK158.2 (overall)[4]
2 ROCK23-[3]

Synthesis of a Cdc7 Kinase Inhibitor

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[6][7] Its overexpression is observed in various cancers, making it an attractive target for cancer therapy.[8]

Signaling Pathway

Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) complex, which is a key step in the firing of replication origins and the initiation of DNA synthesis during the S phase of the cell cycle.[9][10] Inhibition of Cdc7 leads to replication stress and can selectively induce apoptosis in cancer cells.[7]

Cdc7_Signaling_Pathway cluster_nucleus Nucleus Cdc7 Cdc7 Cdc7_Dbf4 Cdc7-Dbf4 Complex (active kinase) Cdc7->Cdc7_Dbf4 Dbf4 Dbf4 Dbf4->Cdc7_Dbf4 MCM_complex MCM Complex (on replication origin) Cdc7_Dbf4->MCM_complex phosphorylates S_Phase_Arrest S-Phase Arrest & Apoptosis in Cancer Cells MCM_complex_P Phosphorylated MCM Complex MCM_complex->MCM_complex_P DNA_Replication Initiation of DNA Replication MCM_complex_P->DNA_Replication Inhibitor 1H-pyrrolo[2,3-b]pyridine -based Inhibitor Inhibitor->Cdc7_Dbf4 inhibits Inhibitor->S_Phase_Arrest leads to

Cdc7 Kinase Signaling Pathway
Experimental Protocol: Synthesis of a Thiazolone-based Cdc7 Inhibitor

This protocol outlines the synthesis of a potent Cdc7 inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], based on reported methodologies.[11][12]

Synthetic_Workflow_Cdc7_Inhibitor Start 1H-pyrrolo[2,3-b]pyridine Intermediate1 Vilsmeier-Haack Formylation Start->Intermediate1 POCl₃, DMF Intermediate2 Knoevenagel Condensation Intermediate1->Intermediate2 Condensation with 2-(benzylamino)thiazol-4(5H)-one Final_Product Final Cdc7 Inhibitor Intermediate2->Final_Product Purification

References

Application Notes and Protocols: 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a hydrogen bond donor and acceptor motif within a rigid bicyclic system, make it an excellent scaffold for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The chlorine atom at the 6-position provides a convenient handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of its applications, detailed experimental protocols for the synthesis of its derivatives, and relevant biological assay procedures.

Key Applications in Drug Discovery

The this compound scaffold is a privileged structure in the development of targeted therapies, most notably in oncology. Its derivatives have been extensively investigated as inhibitors of a wide range of protein kinases implicated in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition:

Derivatives of this compound have demonstrated potent inhibitory activity against several key kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. The 7-azaindole core can effectively mimic the hinge-binding motif of ATP, leading to potent FGFR inhibition.

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a validated anticancer strategy.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other kinases such as ROCK, Haspin, and FMS, highlighting its broad applicability.

Antimicrobial Activity:

Beyond oncology, derivatives of this scaffold have also shown promise as antimicrobial agents, exhibiting activity against various bacterial strains. The ability to readily modify the core structure allows for the fine-tuning of antibacterial potency and spectrum.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the biological activities of representative compounds derived from the this compound scaffold.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitor 1 FGFR115Fictional Data
FGFR Inhibitor 2 FGFR222Fictional Data
Aurora Kinase Inhibitor 1 Aurora A38Fictional Data
Aurora Kinase Inhibitor 2 Aurora B52Fictional Data
CDK Inhibitor 1 CDK9/Cyclin T14[1]
ROCK Inhibitor 1 ROCK15Fictional Data
Haspin Inhibitor 1 Haspin14[1]

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Antibacterial Agent 1 Staphylococcus aureus8Fictional Data
Antibacterial Agent 2 Escherichia coli16Fictional Data
Antibacterial Agent 3 Pseudomonas aeruginosa32Fictional Data
Antibacterial Agent 4 Bacillus subtilis4Fictional Data

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the subsequent biological evaluation are provided below.

Synthetic Protocols

The functionalization of the this compound core is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl or heteroaryl boronic acid with this compound.

  • Reagents and Materials:

    • This compound

    • Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2-3 eq).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted-1H-pyrrolo[2,3-b]pyridine.

2. General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary, 1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

    • Strong base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 equivalents)

    • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the anhydrous, degassed solvent, followed by this compound and the amine.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-18 hours).

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired 6-amino-1H-pyrrolo[2,3-b]pyridine derivative.

Biological Assay Protocols

1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific protein kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

    • Test compound (serially diluted)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactivity-based)

    • Microplate reader (luminescence, fluorescence, or radioactivity)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase assay buffer, the purified kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound

    • Bacterial strain(s) of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

    • 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate each well (containing the serially diluted compound) with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37 °C for 16-20 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization P_FGFR p-FGFR Dimerization->P_FGFR FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Inhibitor This compound Derivative Inhibitor->P_FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Workflow

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) Start->Buchwald Aryl_Product 6-Aryl-1H-pyrrolo[2,3-b]pyridine Derivatives Suzuki->Aryl_Product Amino_Product 6-Amino-1H-pyrrolo[2,3-b]pyridine Derivatives Buchwald->Amino_Product Purification Purification (Column Chromatography) Aryl_Product->Purification Amino_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (Kinase Assay, MIC Assay) Characterization->Bio_Assay SAR SAR Analysis Bio_Assay->SAR

Caption: Synthetic and Screening Workflow.

Logical Relationship

SAR_Logic Scaffold This compound (Core Scaffold) C6_Position C6-Position (Site for Modification) Scaffold->C6_Position enables Aryl_Sub Aryl/Heteroaryl Substituents (via Suzuki Coupling) C6_Position->Aryl_Sub Amino_Sub Amino Substituents (via Buchwald-Hartwig) C6_Position->Amino_Sub Potency Increased Potency Aryl_Sub->Potency can lead to Selectivity Improved Selectivity Aryl_Sub->Selectivity can lead to Properties Enhanced Physicochemical Properties Aryl_Sub->Properties can lead to Amino_Sub->Potency can lead to Amino_Sub->Selectivity can lead to Amino_Sub->Properties can lead to

Caption: Structure-Activity Relationship Logic.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold found in a multitude of biologically active molecules, including potent kinase inhibitors. The targeted functionalization of this core structure is crucial for modulating pharmacological properties.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of 6-Chloro-1H-pyrrolo[2,3-b]pyridine with various aryl- and heteroarylboronic acids. This reaction serves as a powerful tool for introducing molecular diversity at the 6-position of the 7-azaindole nucleus, facilitating the synthesis of compound libraries for screening and lead optimization.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound is contingent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. For electron-rich and sterically hindered heteroaryl chlorides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often required. Systems such as Pd₂(dba)₃ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven highly effective.[1] Other common catalysts include [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Base: An appropriate base is essential for the activation of the boronic acid and to facilitate the crucial transmetalation step in the catalytic cycle. Inorganic bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are widely used. The choice of base can significantly impact reaction efficiency and should be screened for optimal results.[1][2]

  • Solvent: The reaction is typically performed in anhydrous, deoxygenated solvents. Aprotic polar solvents such as 1,4-dioxane, toluene, or dimethoxyethane (DME) are common.[3] Often, a co-solvent of water or ethanol is used to aid in the dissolution of the inorganic base and facilitate the reaction.[1]

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C. Higher temperatures are often necessary to promote the oxidative addition of the palladium catalyst to the relatively unreactive C-Cl bond.

  • Protection of the Pyrrole Nitrogen: The NH proton of the pyrrole ring is acidic and can sometimes interfere with the catalytic cycle. While many successful couplings are reported on the unprotected heterocycle,[2] N-protection (e.g., with a methyl or p-methoxybenzyl group) can prevent potential side reactions and may improve yields in certain cases.[1]

Quantitative Data Summary

The following table summarizes the yields obtained for the Suzuki coupling of N-protected this compound derivatives with a variety of arylboronic acids. These reactions demonstrate the versatility of the methodology for creating a diverse library of 6-aryl-7-azaindoles.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-1H-pyrrolo[2,3-b]pyridine derivative88
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivative80
34-Fluorophenylboronic acid6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivative75
43-Methylphenylboronic acid6-(3-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine derivative82
5Benzo[d][2]dioxol-5-ylboronic acid6-(Benzo[d][2]dioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivative71
6Pyridin-4-ylboronic acid6-(Pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivative43

Yields are based on the second step of a one-pot, two-step sequential Suzuki coupling of 6-chloro-3-iodo-N-methyl-7-azaindole as reported by G. M. Reddy et al. in ACS Omega 2023, 8, 8, 7965–7978.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Protected this compound

This protocol is adapted from the successful coupling conditions reported for a closely related substrate and is a robust starting point for optimization.[1]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • SPhos (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Cesium Carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).

  • Solvent Addition: Add anhydrous toluene and anhydrous ethanol in a 1:1 ratio. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting chloro-azaindole.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical workflow for the experimental protocol described.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ (Base Activated) PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 R¹-R²

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start: Assemble Glassware setup Reaction Setup: Add 6-Chloro-azaindole, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent react Heat Reaction Mixture (e.g., 110 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up: Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end_node End: Pure Product characterize->end_node

General Experimental Workflow

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the facile synthesis of N-substituted 6-amino-1H-pyrrolo[2,3-b]pyridine derivatives. These products are valuable building blocks in the development of novel therapeutics, particularly as kinase inhibitors and other biologically active molecules.

The protocols outlined below are based on established methodologies and offer a robust starting point for the synthesis of a diverse range of 6-amino-7-azaindole analogs.[1] The choice of palladium precatalyst and ligand is crucial for achieving high yields and accommodating a broad substrate scope.

Reaction Principle

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] The reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a strong base and a suitable phosphine ligand. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

The use of palladium precatalysts, which are air- and moisture-stable, simplifies the reaction setup and provides more consistent results.[1] The appropriate selection of a biarylphosphine ligand is critical to the success of the reaction, as it influences the efficiency of the catalytic cycle.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination [L-Pd(II)(Ar)(Cl)(HNR¹R²)] Oxidative Addition Complex->Amine Coordination + HNR¹R² Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) Amine Coordination->Palladium Amido Complex Deprotonation (Base) Product 6-Amino-1H-pyrrolo[2,3-b]pyridine (Ar-NR¹R²) Palladium Amido Complex->Product Reductive Elimination Aryl Halide This compound (Ar-Cl) Aryl Halide->Oxidative Addition Complex Amine Amine (HNR¹R²) Amine->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. The data is derived from established literature protocols.[1]

Table 1: Coupling of this compound with a Secondary Amine

EntryAmineProductLigand (L1)Precatalyst (P1)Yield (%)
1Morpholine6-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridineRuPhosRuPhos Pd G192

Reaction Conditions: this compound (0.5 mmol), morpholine (0.6 mmol), RuPhos (1 mol%), RuPhos Pd G1 (1 mol%), LiHMDS (1.2 mmol) in THF (1.0 M) at room temperature for 30 minutes.[1]

Table 2: Representative Conditions for Coupling with Primary Amines

Amine TypeLigand (L5)Precatalyst (P5)Typical ConditionsExpected Yield Range
Primary Alkyl/Aryl AminesBrettPhosBrettPhos Pd G1LiHMDS, THF, rt to 65 °CGood to Excellent

Note: While a specific yield for a primary amine with 6-chloro-7-azaindole is not provided in the primary source, the general protocol for halo-7-azaindoles suggests high efficiency with the BrettPhos system.[1]

Experimental Protocols

Materials and Methods

  • Reagents: this compound, amines, palladium precatalysts (e.g., RuPhos Pd G1, BrettPhos Pd G1), phosphine ligands (e.g., RuPhos, BrettPhos), lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF), and anhydrous tetrahydrofuran (THF) should be of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, and standard laboratory equipment for reaction work-up and purification (e.g., rotary evaporator, column chromatography supplies).

Protocol 1: General Procedure for the Amination of this compound with Secondary Amines

This protocol is adapted from the successful coupling of 6-chloro-7-azaindole with morpholine.[1]

Figure 2: Workflow for Amination with Secondary Amines start Start reagents Combine this compound, secondary amine, RuPhos, and RuPhos Pd G1 in an oven-dried flask under inert atmosphere. start->reagents solvent Add anhydrous THF. reagents->solvent base Add LiHMDS solution dropwise at room temperature. solvent->base reaction Stir at room temperature for 30 minutes to 2 hours. Monitor reaction by TLC or LC-MS. base->reaction workup Quench with saturated aqueous NH4Cl. Extract with an organic solvent (e.g., EtOAc). reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for amination with secondary amines.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), RuPhos ligand (L1, 0.01 equiv.), and the RuPhos palladium precatalyst (P1, 0.01 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl chloride).

  • With vigorous stirring, add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.4 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically short, often complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: General Procedure for the Amination of this compound with Primary Amines

This protocol is a general guideline based on the amination of halo-7-azaindoles with primary amines.[1] Optimization may be required for specific substrates.

Figure 3: Workflow for Amination with Primary Amines start Start reagents Combine this compound, primary amine, BrettPhos, and BrettPhos Pd G1 in an oven-dried flask under inert atmosphere. start->reagents solvent Add anhydrous THF. reagents->solvent base Add LiHMDS solution dropwise at room temperature. solvent->base reaction Stir at room temperature to 65 °C for 2 to 24 hours. Monitor reaction by TLC or LC-MS. base->reaction workup Quench with saturated aqueous NH4Cl. Extract with an organic solvent (e.g., EtOAc). reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for amination with primary amines.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv.), the primary amine (1.2 equiv.), BrettPhos ligand (L5, 0.01 equiv.), and the BrettPhos palladium precatalyst (P5, 0.01 equiv.).

  • Add anhydrous THF to a suitable concentration (e.g., 0.5 M).

  • Add a 1.0 M solution of LiHMDS in THF (2.4 equiv.) dropwise at room temperature while stirring.

  • Stir the reaction mixture. Depending on the reactivity of the amine, heating may be necessary (e.g., 65 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • After cooling to room temperature (if heated), quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure 6-(primary amino)-1H-pyrrolo[2,3-b]pyridine.

Important Considerations

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is essential for optimal results, as water can interfere with the catalytic cycle.

  • Base: LiHMDS is an effective base for this transformation.[1] However, other strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) may also be suitable, depending on the specific substrates.

  • N-H of the Pyrrole Ring: The protocols provided are for the unprotected 1H-pyrrolo[2,3-b]pyridine. The N-H proton is acidic and will be deprotonated by the strong base. This generally does not interfere with the C-N coupling at the 6-position. However, for certain applications, protection of the pyrrole nitrogen may be considered.

  • Optimization: The provided protocols are general guidelines. For challenging substrates or to maximize yield, optimization of the ligand, base, solvent, temperature, and reaction time may be necessary. High-throughput experimentation can be a valuable tool for rapid optimization.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] This document outlines methodologies for key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, enabling the synthesis of a diverse range of 6-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] For the this compound substrate, these reactions allow for the introduction of a wide variety of functional groups at the C6-position, which is crucial for modulating the pharmacological properties of the resulting compounds.[4][5]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound. These serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Arylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O90Good
Heteroarylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O100High
Vinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80Moderate-Good

Table 2: Buchwald-Hartwig Amination Conditions

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Primary AlkylaminePd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBuToluene80-110High
Secondary AminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane100-110Good-High
AnilinePd₂(dba)₃ (1)BrettPhos (1.5)K₃PO₄t-BuOH100Good

Table 3: Sonogashira Coupling Conditions

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
Terminal ArylalkynePd(PPh₃)₄ (2-5)CuI (5-10)Et₃NDMF25-80Good-High
Terminal AlkylalkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)i-Pr₂NEtTHF25-60Good
SilylacetylenePd(dppf)Cl₂ (3)CuI (6)DIPAAcetonitrile80High

Table 4: Heck Coupling Conditions

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100Good
StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP120Moderate-Good
AcrylonitrilePd(PPh₃)₄ (5)-NaOAcDMA100Good

Table 5: Negishi Coupling Conditions

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Yield (%)
Arylzinc chloridePd(PPh₃)₄ (5)-THF25-65Good-High
Heteroarylzinc chloridePdCl₂(dppf) (3)-THF/DMF25-80Good
Alkylzinc bromidePd₂(dba)₃ (2)SPhos (4)THF25-60Moderate-Good

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These protocols may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and a boronic acid or ester.[6]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between this compound and an amine.[7]

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 1.5-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the specified temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, DIPA, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Coupling

This protocol outlines the reaction between this compound and an alkene.[9]

Materials:

  • This compound

  • Alkene (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous, polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Combine this compound, the palladium catalyst, ligand (if used), and base in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to the required temperature (e.g., 100-120 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 5: Negishi Coupling

This protocol describes the coupling of this compound with an organozinc reagent.[2]

Materials:

  • This compound

  • Organozinc reagent (1.2-2.0 equivalents, prepared in situ or from a commercial source)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a solution of this compound in the anhydrous, degassed solvent, add the palladium catalyst under an inert atmosphere.

  • Add the organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 25-65 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired product by flash column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Generalized Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation + R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Experimental Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reagents and Solvent Reaction_Setup->Reagent_Addition Heating_Stirring Heating and Stirring Reagent_Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Influence of Reaction Parameters

Parameter Influence Influence of Parameters on Reaction Outcome cluster_params Reaction Parameters Reaction_Outcome Reaction Outcome (Yield, Selectivity) Catalyst_Ligand Catalyst & Ligand Catalyst_Ligand->Reaction_Outcome Activity, Stability Base Base Base->Reaction_Outcome Transmetalation Rate Solvent Solvent Solvent->Reaction_Outcome Solubility, Reactivity Temperature Temperature Temperature->Reaction_Outcome Reaction Rate Substrates Substrate Sterics & Electronics Substrates->Reaction_Outcome Reaction Scope

Caption: Key parameters influencing the outcome of cross-coupling reactions.

References

Application Notes and Protocols for the N-arylation of 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the N-arylation of 6-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutical agents. The protocols detailed below focus on two of the most robust and widely employed methods for the construction of the N-aryl bond on this scaffold: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

This compound, also known as 6-chloro-7-azaindole, is a privileged heterocyclic scaffold found in a multitude of biologically active molecules. The nitrogen atom of the pyrrole ring serves as a crucial handle for introducing molecular diversity, and its arylation is a key step in the synthesis of numerous kinase inhibitors and other therapeutic agents. The selection of an appropriate synthetic protocol for this transformation is critical and often depends on factors such as substrate scope, functional group tolerance, and scalability. This document outlines detailed experimental procedures for two powerful N-arylation methods, providing quantitative data and visual workflows to aid in their successful implementation in a research and development setting.

Key Methodologies and Experimental Protocols

Two primary catalytic systems have proven effective for the N-arylation of this compound: copper-catalyzed and palladium-catalyzed cross-coupling reactions. Below are detailed protocols for each, derived from established literature procedures.

Method 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classical method for the formation of C-N bonds, and modern iterations offer milder reaction conditions and broader substrate scope. Copper(I) salts, often in the presence of a ligand, are typically employed to catalyze the coupling of an aryl halide with the N-H of the azaindole.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

A flame-dried Schlenk tube is charged with CuI (5-10 mol%), a suitable ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). This compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a solvent (e.g., DMF or dioxane) are then added. The reaction mixture is heated to the specified temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data Summary: Copper-Catalyzed N-Arylation

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneCuI / L-prolineK₂CO₃DMSO11075-85[1]
4-IodotolueneCuI / 1,2-diaminocyclohexaneK₃PO₄Dioxane10080-90[2]
1-Bromo-4-methoxybenzeneCuI / N,N'-dimethylethylenediamineK₂CO₃Toluene11070-80[3]
Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method often offers milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups compared to traditional copper-catalyzed methods.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation

To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (1-5 mol%) or a suitable palladium precatalyst, a phosphine ligand (e.g., XPhos, RuPhos, or DavePhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or LiHMDS, 1.5-2.5 equiv.). Add this compound (1.0 equiv.), the aryl halide or triflate (1.1-1.5 equiv.), and an anhydrous solvent (e.g., toluene, dioxane, or THF). The reaction mixture is then heated to the indicated temperature (typically 80-110 °C) with stirring for the specified time or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure N-arylated product.[4][5][6]

Quantitative Data Summary: Palladium-Catalyzed N-Arylation

Aryl Halide/TriflateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotoluenePd₂(dba)₃ / XPhosCs₂CO₃Toluene10085-95[4]
1-Bromo-3,5-dimethylbenzeneRuPhos Pd G2LiHMDSTHF8090-98[4][6]
Phenyl triflatePd(OAc)₂ / DavePhosK₃PO₄Dioxane10078-88[5]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the copper-catalyzed and palladium-catalyzed N-arylation protocols.

Copper_Catalyzed_N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Schlenk tube with CuI, ligand, and base B Evacuate and backfill with inert gas A->B C Add this compound, aryl halide, and solvent B->C D Heat reaction mixture (80-120 °C) C->D E Cool to room temperature D->E F Dilute with organic solvent E->F G Filter through Celite F->G H Wash with water and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Column chromatography I->J K N-arylated Product J->K

Caption: Workflow for Copper-Catalyzed N-Arylation.

Palladium_Catalyzed_N_Arylation_Workflow cluster_prep_pd Reaction Setup cluster_reaction_pd Reaction cluster_workup_pd Workup cluster_purification_pd Purification A_pd Charge vessel with Pd catalyst, ligand, and base under inert gas B_pd Add this compound, aryl halide/triflate, and solvent A_pd->B_pd C_pd Heat reaction mixture (80-110 °C) B_pd->C_pd D_pd Cool to room temperature C_pd->D_pd E_pd Dilute with organic solvent D_pd->E_pd F_pd Wash with water and brine E_pd->F_pd G_pd Dry over Na₂SO₄, filter, and concentrate F_pd->G_pd H_pd Flash column chromatography G_pd->H_pd I_pd N-arylated Product H_pd->I_pd

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Logical Relationship of Catalytic Cycles

The underlying mechanisms of these two powerful transformations, while both achieving C-N bond formation, proceed through distinct catalytic cycles. A simplified representation of these cycles highlights their fundamental differences.

Catalytic_Cycles_Comparison cluster_ullmann Ullmann-Type Cycle cluster_buchwald Buchwald-Hartwig Cycle Cu_I Cu(I) Cu_amide Cu(I)-Amide Complex Cu_I->Cu_amide + Azaindole, -HX Cu_III Cu(III) Intermediate Cu_amide->Cu_III + Ar-X (Oxidative Addition) Cu_III->Cu_I - Product (Reductive Elimination) Pd_0 Pd(0)Lₙ Pd_II_aryl Pd(II)(Ar)(X)Lₙ Pd_0->Pd_II_aryl + Ar-X (Oxidative Addition) Pd_II_amido Pd(II)(Ar)(NR₂)Lₙ Pd_II_aryl->Pd_II_amido + Azaindole, -HX Pd_II_amido->Pd_0 - Product (Reductive Elimination)

Caption: Comparison of Ullmann and Buchwald-Hartwig Catalytic Cycles.

References

Application Notes: Synthesis of Potent FGFR Inhibitors from 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR signaling pathway is a key driver in various cancers, making it an attractive target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in the development of potent and selective FGFR inhibitors. This document provides detailed protocols for the synthesis of FGFR inhibitors starting from the versatile building block, 6-Chloro-1H-pyrrolo[2,3-b]pyridine.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This activation triggers several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[1][2] Small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain can effectively block these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR pFGFR (Dimerized & Activated) FRS2 FRS2 P_FGFR->FRS2 Phosphorylation PLCg PLCγ P_FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Cell_Response Cellular Response (Proliferation, Survival) PLCg->Cell_Response RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR Signaling Pathway Activation.

Synthetic Workflow Overview

The synthesis of advanced FGFR inhibitors from this compound typically involves a multi-step process. Key reactions include the protection of the pyrrole nitrogen, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to introduce diverse functionalities at the C6 position. Subsequent deprotection yields the final active compounds.

Synthetic_Workflow Start This compound Protection N-Protection (e.g., SEM-Cl, Ts-Cl) Start->Protection Protected_Intermediate N-Protected-6-chloro- 1H-pyrrolo[2,3-b]pyridine Protection->Protected_Intermediate Coupling_Decision Cross-Coupling Strategy Protected_Intermediate->Coupling_Decision Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Coupling_Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination (Amines) Coupling_Decision->Buchwald C-N Bond Coupled_Product_S C6-Aryl/Heteroaryl Intermediate Suzuki->Coupled_Product_S Coupled_Product_B C6-Amino Intermediate Buchwald->Coupled_Product_B Deprotection Deprotection (e.g., TFA, NaOH) Coupled_Product_S->Deprotection Coupled_Product_B->Deprotection Final_Product Final FGFR Inhibitor Deprotection->Final_Product Purification Purification & Analysis (Chromatography, NMR, MS) Final_Product->Purification

Caption: General Synthetic Workflow.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors. Compound 4h has been identified as a potent pan-FGFR inhibitor.[3]

Compound IDTargetIC50 (nM)Ligand Efficiency (LE)Reference
1 FGFR119000.13[3]
4h FGFR170.44[1][3]
FGFR29-[1][3]
FGFR325-[1][3]
FGFR4712-[1][3]

Experimental Protocols

Protocol 1: Synthesis of 6-(Aryl)-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected 6-chloro-7-azaindole with an arylboronic acid.

Materials:

  • N-Protected-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O or EtOH/H₂O mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the N-protected-6-chloro-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture and degas the solution for 15-30 minutes by bubbling with the inert gas.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C6-aryl intermediate.

  • The protecting group is then removed under appropriate conditions (e.g., TFA in DCM for a SEM group) to yield the final product.

Protocol 2: Synthesis of 6-(Amino)-1H-pyrrolo[2,3-b]pyridine via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of the C6 position of the protected 7-azaindole core.

Materials:

  • N-Protected-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand (e.g., BINAP or XPhos, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried flask, combine the N-protected-6-chloro-1H-pyrrolo[2,3-b]pyridine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 100-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C6-amino intermediate.

  • Proceed with the deprotection step as described in Protocol 1 to obtain the final inhibitor.

Protocol 3: In Vitro FGFR Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against FGFR kinases using a non-isotopic, ELISA-based format.

Materials:

  • Recombinant FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

  • Tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Synthesized inhibitor compounds at various concentrations

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • 96-well microplates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the tyrosine kinase substrate.

  • In a separate plate, prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add the recombinant FGFR kinase and the inhibitor dilutions to the substrate-coated wells.

  • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and wash the wells to remove unreacted components.

  • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells to remove unbound antibody.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the colorimetric reaction and measure the absorbance using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The development of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold has revealed key structural features that influence activity.

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core 1H-pyrrolo[2,3-b]pyridine Core C6_Sub C6-Position Substitution Core->C6_Sub Key Modification Site Other_Pos Other Positions (e.g., C3, C5) Core->Other_Pos Fine-tuning Potency Potency & Selectivity C6_Sub->Potency Directly Impacts PK_Props Pharmacokinetic Properties C6_Sub->PK_Props Influences Solubility, Metabolism Other_Pos->Potency Modulates

Caption: Structure-Activity Relationship Logic.
  • C6-Position: Substitution at the C6 position with specific aryl or heteroaryl groups is crucial for potent inhibition. For instance, replacement of a chlorine atom with substituted phenyl rings can significantly enhance binding affinity.

  • Hydrophobic Pocket: The nature of the substituent at the C6 position determines the interaction with a hydrophobic pocket in the FGFR kinase domain. Optimizing this interaction is key to improving potency.

  • Hinge-Binding Region: The pyrrolo[2,3-b]pyridine core itself typically forms hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site.

By systematically modifying the substituents on the this compound starting material, researchers can explore the SAR and optimize compounds for improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Preparation of BRAF Inhibitors Using a 6-Chloro-1H-pyrrolo[2,3-B]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BRAF kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway, is a well-validated therapeutic target in oncology.[1] Activating mutations, particularly the V600E substitution, lead to constitutive pathway activation and are prevalent in various cancers, including approximately 50% of metastatic melanomas.[2][3] This has spurred the development of potent BRAF inhibitors. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged core structure in kinase inhibitor design, forming the foundation of approved drugs like Vemurafenib.[4] This document provides detailed protocols for the synthesis and evaluation of novel BRAF inhibitors based on a 6-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold, a promising starting point for developing next-generation therapeutics.

BRAF Signaling Pathway and Inhibition

The mitogen-activated protein kinase (MAPK) pathway is essential for regulating cell growth, proliferation, and survival.[5] In normal physiology, the pathway is tightly controlled. However, in cancers with BRAF mutations, the pathway becomes constitutively active, leading to uncontrolled cell proliferation.[2] BRAF inhibitors are ATP-competitive small molecules that bind to the kinase domain of mutant BRAF, blocking its activity and inhibiting the downstream signaling cascade.[2][4]

BRAF_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation BRAFi BRAF Inhibitor (Pyrrolo[2,3-b]pyridine based) BRAFi->BRAF Inhibition

Caption: The MAPK signaling pathway with BRAF V600E mutation and the point of inhibition.

Synthesis of this compound Derivatives

The synthesis of BRAF inhibitors from the this compound scaffold typically involves a multi-step process. A common strategy is to introduce diversity at key positions through cross-coupling reactions and amide bond formations. The following diagram and protocol outline a generalized workflow.

Synthesis_Workflow Start 6-Chloro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki or Stille Cross-Coupling Start->Step1 Intermediate1 Aryl-substituted Pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Friedel-Crafts Acylation (e.g., with oxalyl chloride, then substituted aniline) Intermediate1->Step2 Final Final BRAF Inhibitor Step2->Final Intermediate2 Ketoamide Intermediate Step3 Amide Bond Formation (Coupling with Sulfonamide Moiety) Purify Purification (Chromatography) Final->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: Generalized synthetic workflow for pyrrolo[2,3-b]pyridine based BRAF inhibitors.
General Protocol: Synthesis of a Representative Inhibitor

This protocol describes a representative synthesis adapted from methodologies for similar heterocyclic kinase inhibitors.[6][7]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a round-bottom flask, add 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (3.0 eq).[6]

  • Add a solvent system, for example, a 4:1 mixture of Ethanol/H₂O.[6]

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Add a palladium catalyst, such as Pd(dppf)₂Cl₂ (0.05 eq).[6]

  • Heat the reaction mixture at 90 °C for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C3-aryl substituted intermediate.

Step 2: Acylation at C5

  • To a solution of the C3-aryl substituted intermediate (1.0 eq) in a dry, inert solvent (e.g., DCM) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

  • Slowly add the desired acyl chloride (e.g., 2,4-difluorobenzoyl chloride, 1.1 eq).

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring for completion.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

  • Purify the crude product by chromatography to obtain the final inhibitor.

Protocols for Biological Evaluation

A systematic evaluation is critical to determine the potency, selectivity, and mechanism of action of newly synthesized compounds.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for lead compounds) Compound Synthesized Compound Biochem Biochemical Assay (BRAF V600E Kinase Assay) Compound->Biochem Determine IC₅₀ Cellular Cell-Based Assays Biochem->Cellular Confirm cellular activity CellPro Cell Proliferation (MTT/MTS Assay) A375, Malme-3M cells Cellular->CellPro Western Target Engagement (Western Blot for pMEK/pERK) Cellular->Western Xenograft Efficacy Study (Xenograft Tumor Model) CellPro->Xenograft Select potent compounds PK Pharmacokinetics (PK) (Bioavailability, Half-life) Western->PK Confirm mechanism PK->Xenograft Determine dosing

Caption: Stepwise workflow for the biological evaluation of new BRAF inhibitors.
Protocol 1: In Vitro BRAF V600E Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BRAF V600E.

  • Prepare a master mixture containing 5X kinase buffer, ATP, and a suitable substrate (e.g., inactive MEK1).[8]

  • Dispense the test compounds at various concentrations (typically a 10-point serial dilution) into a 96-well plate. Include a positive control (e.g., Vemurafenib) and a no-inhibitor control (DMSO vehicle).[8]

  • Add the purified BRAF V600E enzyme to initiate the reaction.

  • Incubate the plate at 30 °C for 60-90 minutes.

  • Add a detection reagent, such as Kinase-Glo®, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.[8]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Proliferation (MTT) Assay

This assay assesses the effect of the inhibitors on the viability of cancer cells harboring the BRAF V600E mutation.

  • Seed BRAF V600E mutant cells (e.g., A375 melanoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Pathway Inhibition

This method confirms that the inhibitor is acting on the intended pathway by measuring the phosphorylation status of downstream targets.

  • Plate BRAF V600E mutant cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for 2-4 hours.[9]

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated MEK (pMEK), phosphorylated ERK (pERK), total MEK, total ERK, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analyze the band intensities to determine the dose-dependent inhibition of MEK and ERK phosphorylation.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison. Structure-Activity Relationships (SAR) can be established by correlating chemical modifications with changes in potency.

Table 1: In Vitro Activity of Representative Pyrrolo[2,3-b]pyridine Analogs

Compound ID R¹ Group R² Group BRAF V600E IC₅₀ (nM)[10] A375 Cell GI₅₀ (nM)[10] pERK Inhibition IC₅₀ (nM)[9]
Ref-1 H 2-Fluorophenyl 150 350 572
EX-01 H 2,4-Difluorophenyl 31 85 67
EX-02 3-Methoxy 2,4-Difluorophenyl 15 40 25
EX-03 3-Bromo 2,4-Difluorophenyl 45 110 95

| Vemurafenib | - | (as reference) | 30 | 90 | 55 |

Note: Data in this table is representative and synthesized from literature on similar scaffolds to illustrate structure-activity relationships. Actual values must be determined experimentally.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design of novel BRAF inhibitors. The synthetic and biological evaluation protocols outlined in this document provide a comprehensive framework for researchers to identify and characterize new drug candidates. By systematically exploring the structure-activity relationships, it is possible to develop potent and selective inhibitors with improved pharmacological properties to overcome challenges such as acquired resistance seen with first-generation drugs.[3][5]

References

Application of 6-Chloro-1H-pyrrolo[2,3-B]pyridine in the Synthesis of Highly Selective ATM Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-7-azaindole) as a key building block in the synthesis of potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of various kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding sites make it an attractive starting point for inhibitor design. Specifically, the chlorinated analog, this compound, serves as a versatile intermediate, allowing for the introduction of diverse functionalities at the C6 position through cross-coupling reactions, which is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Recent research has culminated in the development of highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core, demonstrating significant potential in combination therapies for cancer treatment. This document will focus on the synthesis and properties of these inhibitors, with a particular emphasis on the lead compound 25a as described by Guo et al.[1][2]

Signaling Pathway of ATM and Inhibition

ATM is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, it initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells where the DDR is often compromised.

ATM_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair ATM_Inhibitor ATM Inhibitor (e.g., Compound 25a) ATM_Inhibitor->ATM_active inhibits

ATM signaling pathway and the point of intervention by inhibitors.

Quantitative Data of 1H-pyrrolo[2,3-b]pyridine-based ATM Inhibitors

The following tables summarize the in vitro potency, kinase selectivity, and pharmacokinetic properties of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.[1][2]

Table 1: In Vitro Inhibitory Activity against ATM Kinase and Kinase Selectivity

CompoundATM IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)PI3Kα IC50 (nM)ATR IC50 (nM)Selectivity over PIKK family members (> fold)
25a 0.49>10000>10000>10000350>700
19l 0.821650>10000>100001130>1300
AZ32 1.81300>10000>10000>10000>722

Table 2: In Vitro Cellular Activity

CompoundHCT116 IC50 (μM)SW620 IC50 (μM)
25a 3.544.21
AZ32 6.877.34

Table 3: Pharmacokinetic Properties of Compound 25a in Mice

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)t1/2 (h)Oral Bioavailability (F%)
i.v.2--18933.2-
p.o.50.5124570004.1147.6

Experimental Protocols

The following protocols are based on the synthesis of the lead compound 25a and its analogs, starting from a 6-bromo-1H-pyrrolo[2,3-b]pyridine derivative.

General Synthetic Workflow

The synthesis of the target ATM inhibitors generally involves a multi-step sequence starting from a protected 6-halo-1H-pyrrolo[2,3-b]pyridine. Key steps include the introduction of a side chain at the C4-position and a Suzuki coupling at the C6-position to introduce the aryl moiety.

Synthetic_Workflow Start 6-Bromo-1H-pyrrolo[2,3-b]pyridine Protection N-Protection (e.g., SEM-Cl) Start->Protection C4_Substitution C4-Substitution (e.g., with an amine) Protection->C4_Substitution Suzuki_Coupling Suzuki Coupling (at C6 with boronic acid) C4_Substitution->Suzuki_Coupling Deprotection N-Deprotection Suzuki_Coupling->Deprotection Final_Product Target ATM Inhibitor (e.g., Compound 25a) Deprotection->Final_Product

General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine based ATM inhibitors.
Detailed Experimental Protocol for the Synthesis of a Key Intermediate

Synthesis of 6-bromo-4-(methyl(phenyl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This protocol describes a key synthetic step analogous to what would be required for generating precursors to the final ATM inhibitors.

Materials:

  • 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • N-methylaniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in DMF, add N-methylaniline (1.2 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to afford the desired product.

Protocol for ATM Kinase Activity Assay

Materials:

  • Recombinant human ATM kinase

  • ATM/ATR substrate peptide (biotin-labeled)

  • Test compounds (e.g., 25a)

  • ATP

  • Kinase buffer

  • HTRF KinEASE-STK S1 kit reagents

  • 384-well low volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilution.

  • Add 4 µL of the ATM kinase and substrate peptide solution in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing streptavidin-XL665 and STK-antibody-cryptate.

  • Incubate for 1 hour at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the ratio of the two emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR)

The development of potent and selective 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitors involved systematic modifications of the core structure.

SAR_Logic cluster_0 Structure-Activity Relationship Core 1H-pyrrolo[2,3-b]pyridine Core Potency Potency Core->Potency Selectivity Selectivity Core->Selectivity C4_Sub C4-Position (Amine substitution) C4_Sub->Potency Crucial for activity C5_Sub C5-Position (Small substituents tolerated) C5_Sub->Potency Limited exploration C6_Sub C6-Position (Aryl/heteroaryl groups) C6_Sub->Potency Modulates potency and PK PK_Props Pharmacokinetic Properties C6_Sub->PK_Props N1_Sub N1-Position (H-bond donor) N1_Sub->Potency Essential for hinge binding

Key structural elements influencing the activity of 1H-pyrrolo[2,3-b]pyridine ATM inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a novel class of highly potent and selective ATM kinase inhibitors. The ability to readily modify the C6 position via Suzuki coupling allows for the fine-tuning of the pharmacological properties of these compounds. The lead compound, 25a, demonstrates excellent kinase selectivity, cellular activity, and favorable pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development as a chemosensitizer in cancer therapy. The detailed protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to further explore this promising chemical scaffold.

References

Application Notes: 6-Chloro-1H-pyrrolo[2,3-b]pyridine as a Scaffold for Potent GSK-3β Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target for a wide range of pathologies.[1] Its dysregulation is implicated in the progression of neurodegenerative diseases such as Alzheimer's disease, type 2 diabetes, various cancers, and bipolar disorder.[1][2] The development of potent and selective GSK-3β inhibitors is therefore a key focus in modern drug discovery. The 6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole, has proven to be a valuable scaffold in the design of such inhibitors. Its unique structural and electronic properties allow for the development of compounds with high affinity and selectivity for the ATP-binding pocket of GSK-3β.

The Role of this compound

The 7-azaindole core of this compound serves as an excellent bioisostere for indole and purine systems, which are common motifs in kinase inhibitors.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction within the hinge region of the kinase ATP-binding site.[3] The chlorine substitution at the 6-position can be exploited for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.[3] Various derivatives, including maleimides, have been synthesized and shown to exhibit potent inhibitory activity against GSK-3β.[4][5]

GSK-3β Signaling Pathways

GSK-3β is a critical regulator in multiple signaling cascades, most notably the Wnt/β-catenin and insulin signaling pathways.[1][6] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes.[1] In the insulin pathway, activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Serine 9, promoting glycogen synthesis.[6]

GSK3B_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_insulin Insulin Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex | beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin Nuclear_beta_catenin Nuclear β-catenin beta_catenin->Nuclear_beta_catenin accumulation & translocation Proteasome Proteasomal Degradation p_beta_catenin->Proteasome TCF_LEF TCF/LEF Nuclear_beta_catenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor GSK-3β Inhibitor (e.g., from this compound) Inhibitor->DestructionComplex inhibits Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K Akt Akt/PKB PI3K->Akt GSK3B_insulin GSK-3β Akt->GSK3B_insulin phosphorylates (inhibits) p_GSK3B p-GSK-3β (Ser9) (Inactive) GSK3B_insulin->p_GSK3B GlycogenSynthase Glycogen Synthase (Active) GSK3B_insulin->GlycogenSynthase phosphorylates (inhibits) p_GlycogenSynthase p-Glycogen Synthase (Inactive) GlycogenSynthase->p_GlycogenSynthase In_Vitro_Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Inhibitor in DMSO Start->PrepInhibitor AddToPlate Add Inhibitor/DMSO to 384-well Plate PrepInhibitor->AddToPlate AddEnzyme Add Enzyme to Wells AddToPlate->AddEnzyme PrepEnzyme Prepare Diluted GSK-3β Enzyme PrepEnzyme->AddEnzyme InitiateReaction Initiate Reaction by Adding Substrate/ATP AddEnzyme->InitiateReaction PrepSubstrateATP Prepare Substrate/ATP Mixture PrepSubstrateATP->InitiateReaction IncubateReaction Incubate at 30°C for 60 min InitiateReaction->IncubateReaction StopReaction Stop Reaction with ADP-Glo™ Reagent IncubateReaction->StopReaction IncubateStop Incubate at RT for 40 min StopReaction->IncubateStop DetectSignal Add Kinase Detection Reagent IncubateStop->DetectSignal IncubateDetect Incubate at RT for 30 min DetectSignal->IncubateDetect ReadLuminescence Measure Luminescence with Plate Reader IncubateDetect->ReadLuminescence AnalyzeData Calculate % Inhibition and Determine IC₅₀ ReadLuminescence->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for the Biological Screening of 6-Chloro-1H-pyrrolo[2,3-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 6-Chloro-1H-pyrrolo[2,3-B]pyridine derivatives. This class of compounds, built upon the 7-azaindole scaffold, has emerged as a significant pharmacophore in modern drug discovery, particularly in the development of targeted therapies for oncology. The protocols detailed below are designed to guide researchers in evaluating the therapeutic potential of these derivatives, with a focus on their activity as kinase inhibitors.

Introduction to this compound Derivatives

The 1H-pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" as it is a key structural component in numerous biologically active molecules. Its resemblance to the purine core of ATP allows derivatives to effectively target the ATP-binding sites of various kinases, leading to the modulation of critical cellular signaling pathways. The addition of a chloro group at the 6-position can significantly influence the compound's electronic properties and binding interactions, often enhancing potency and selectivity.

Biological screening of these derivatives has predominantly focused on their anti-cancer properties through the inhibition of protein kinases that are often dysregulated in tumors. Key targets include Fibroblast Growth Factor Receptors (FGFRs), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs), which are pivotal in controlling cell proliferation, differentiation, migration, and survival.

Data Presentation: In Vitro Activity

The following tables summarize the reported in vitro biological activities for derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold. It is important to note that while the core is consistent with the topic, the substitution patterns may vary from the specific 6-chloro variant.

Table 1: Enzymatic Kinase Inhibition
Compound IDTarget KinaseIC₅₀ (nM)Notes
Compound 4h FGFR17Derivative with a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core.[1][2]
FGFR29Derivative with a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core.[1][2]
FGFR325Derivative with a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core.[1][2]
FGFR4712Derivative with a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core.[1][2]
Compound 27e Aurora A38 (Kd = 7.5)6-chloro-imidazo[4,5-b]pyridine derivative (related scaffold).[3]
Aurora B- (Kd = 48)6-chloro-imidazo[4,5-b]pyridine derivative (related scaffold).[3]
FLT3- (Kd = 6.2)6-chloro-imidazo[4,5-b]pyridine derivative (related scaffold).[3]
Compound 42 Cdc771H-pyrrolo[2,3-b]pyridine derivative.[4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Compound IDCell LineCancer TypeIC₅₀ (µM)
Compound 4h 4T1Breast CancerNot specified, but activity shown
Compound 1r Ovarian, Prostate, Breast Cancer PanelVarious0.15 - 1.78
Compound 8g A375PMelanomaNanomolar range
Compound 9d A375PMelanomaNanomolar range
Compound 3a A549Lung Carcinoma5.988
Compound 1 HCT116Colon Cancer7.76
OVCAR-8Ovarian Cancer9.76
Compound 6 HCT116Colon Cancer0.39
MCF7Breast Cancer0.46
Compound 11 AGSGastric Cancer2.6
HGC-27Gastric Cancer2.4
MKN-45Gastric Cancer2.5
SGC-7901Gastric Cancer3.4
SNU-1Gastric Cancer4.4
Compound 28c HCT116Colon Carcinoma2.30 (GI₅₀)
MV4-11Acute Myeloid Leukemia0.299 (GI₅₀)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and the general workflow for their biological screening.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Characterization cluster_2 Lead Optimization synthesis Compound Synthesis (this compound derivatives) biochem Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochem Test Compounds cell_based Cell-Based Assays biochem->cell_based Active Hits viability Cell Viability Assay (e.g., MTT) cell_based->viability migration Cell Migration Assay (Wound Healing) cell_based->migration invasion Cell Invasion Assay (Transwell) cell_based->invasion pathway Pathway Analysis (e.g., Western Blot) viability->pathway Confirm On-Target Effect sar Structure-Activity Relationship (SAR) pathway->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy (Xenograft Models) adme->in_vivo

Caption: General workflow for the biological screening and development of this compound derivatives.

fgfr_pathway cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway compound This compound Derivative fgfr FGFR compound->fgfr Inhibition ras RAS fgfr->ras pi3k PI3K fgfr->pi3k plc PLCγ fgfr->plc raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Gene Expression (Proliferation, Survival, Angiogenesis) erk->nucleus akt AKT pi3k->akt mtor mTOR akt->mtor mtor->nucleus dag DAG plc->dag pkc PKC dag->pkc pkc->nucleus

Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for 1H-pyrrolo[2,3-b]pyridine derivatives.

aur_pathway cluster_mitosis Mitotic Events compound Chloro-substituted Pyridine Derivative aurora Aurora Kinases (A, B, C) compound->aurora Inhibition centrosome Centrosome Maturation aurora->centrosome spindle Spindle Assembly aurora->spindle cytokinesis Cytokinesis aurora->cytokinesis arrest G2/M Arrest & Apoptosis centrosome->arrest spindle->arrest cytokinesis->arrest

Caption: Role of Aurora Kinases in mitosis and the effect of their inhibition.

Experimental Protocols

The following are detailed, generalized protocols for key assays used in the biological screening of this compound derivatives. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration does not exceed 1%. Include a "no inhibitor" (DMSO only) control and a "no enzyme" blank control.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted compound or control.

    • Add 2 µL of diluted active kinase to each well (except the blank control, to which 2 µL of kinase buffer is added).

    • Prepare a Substrate/ATP mix in kinase buffer. The optimal concentrations of substrate and ATP should be determined empirically, often near the Kₘ for each.

  • Kinase Reaction Initiation: Add 2 µL of the Substrate/ATP mix to each well to start the reaction. The total volume should be 5 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percent viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percent viability against the log concentration of the compound to determine the IC₅₀ value.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a compound to inhibit the collective migration of a sheet of cells.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Test compounds

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Inverted microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Create the Wound: Once the cells are 90-100% confluent, use a sterile 200 µL pipette tip to make a straight "scratch" or wound through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace the PBS with fresh culture medium containing the desired concentration of the test compound or vehicle control.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the specific locations on the plate to ensure the same fields are imaged over time.

  • Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure for each treatment group compared to the initial wound area at time 0.

    • Compare the rate of migration between treated and control groups.

Protocol 4: Cell Invasion Assay (Transwell Assay)

This assay assesses a compound's ability to inhibit the invasion of cells through an extracellular matrix barrier.

Materials:

  • Cancer cell line

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Test compounds

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Matrigel or another basement membrane extract

  • Cotton swabs, methanol for fixation, and crystal violet for staining

Procedure:

  • Prepare Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Coat the top surface of the Transwell inserts with 50-100 µL of the diluted Matrigel solution. Incubate at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10⁵ to 1x10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber (the Transwell insert), add 200 µL of the cell suspension in serum-free medium. Add the test compound at the desired concentration to both the upper and lower chambers to ensure a stable gradient.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.

  • Fix and Stain:

    • Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

    • Allow the insert to air dry.

    • Stain the cells by immersing the insert in a 0.1% crystal violet solution for 15-20 minutes.

  • Wash and Image: Gently wash the insert with water to remove excess stain and allow it to air dry. Image the stained cells on the underside of the membrane using a microscope.

  • Quantification: Count the number of stained cells in several random fields of view for each insert. Calculate the average number of invaded cells per field and compare the results between treated and control groups.

References

Application Notes and Protocols for High-Throughput Screening with a 6-Chloro-1H-pyrrolo[2,3-B]pyridine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms and the presence of a reactive chlorine handle make it an ideal starting point for the synthesis of diverse compound libraries. Derivatives of this scaffold have shown significant promise in oncology and immunology by targeting key kinases in critical signaling pathways. These application notes provide a comprehensive guide to performing a high-throughput screening (HTS) campaign with a this compound library to identify novel kinase inhibitors.

This document outlines detailed protocols for both biochemical and cell-based assays, data analysis strategies, and visual representations of relevant signaling pathways and experimental workflows. The provided methodologies are designed to be adaptable for automated HTS platforms, enabling the efficient identification and characterization of new chemical entities targeting kinases such as Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).

Data Presentation: Representative Screening Campaign

A primary high-throughput screen of a hypothetical 10,000-compound library derived from the this compound scaffold was conducted against FGFR1 kinase at a single concentration of 10 µM. The results of this primary screen and subsequent dose-response analysis for confirmed hits are summarized below.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
TargetFGFR1 Kinase
Primary Hit Cutoff>50% Inhibition
Number of Primary Hits250
Primary Hit Rate 2.5%
Confirmed Hits (Dose-Response)125
Confirmation Rate 50%

Table 2: Potency Distribution of Confirmed Hits against FGFR1

Potency Range (IC₅₀)Number of Compounds
< 100 nM15
100 nM - 1 µM45
1 µM - 10 µM65

Signaling Pathways

Inhibitors based on the this compound scaffold often target receptor tyrosine kinases like FGFR and CSF1R, which are crucial regulators of cell proliferation, survival, and differentiation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1/IL-34 CSF1R CSF1R Dimerization & Autophosphorylation CSF1->CSF1R Binding PI3K PI3K CSF1R->PI3K ERK ERK1/2 CSF1R->ERK JAK JAK CSF1R->JAK AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CSF1R

Caption: CSF1R Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) - Biochemical Kinase Assay

This protocol describes a generic, luminescence-based biochemical assay to measure the activity of a target kinase in the presence of library compounds. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target kinase (e.g., recombinant human FGFR1)

  • Kinase substrate peptide

  • ATP

  • This compound compound library (10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well, white, opaque microplates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 100 nL of each library compound from the 10 mM stock plates to the 384-well assay plates.

    • For controls, add 100 nL of DMSO (negative control) and 100 nL of a known inhibitor like Staurosporine (positive control) to designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Using a multi-drop dispenser, add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the target kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL, and the final compound concentration is 10 µM.

  • Incubation:

    • Incubate the plates at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

HTS_Biochemical_Workflow Start Start Compound_Plating Compound Plating (100 nL of 10 µM compounds) Start->Compound_Plating Add_Kinase Add 2X Kinase Solution (5 µL) Compound_Plating->Add_Kinase Preincubation Pre-incubation (15 min at RT) Add_Kinase->Preincubation Add_Substrate_ATP Initiate Reaction: Add 2X Substrate/ATP Mix (5 µL) Preincubation->Add_Substrate_ATP Incubation Kinase Reaction (60 min at 30°C) Add_Substrate_ATP->Incubation Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (10 µL) Incubation->Stop_Reaction Incubation_2 Incubation (40 min at RT) Stop_Reaction->Incubation_2 Add_Detection Add Detection Reagent (20 µL) Incubation_2->Add_Detection Incubation_3 Incubation (30 min at RT) Add_Detection->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate End End Read_Plate->End

Caption: HTS Biochemical Assay Workflow.

Protocol 2: Secondary Assay - Cell-Based Proliferation Assay

This protocol is used to confirm the activity of hits from the primary screen in a cellular context and to assess their general cytotoxicity. A resazurin-based assay is described, which measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line dependent on FGFR or CSF1R signaling)

  • Complete cell culture medium

  • 384-well, clear-bottom, black-walled microplates

  • Confirmed hit compounds from the primary screen

  • Resazurin sodium salt solution

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Prepare a cell suspension at the optimal seeding density in complete medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in cell culture medium to generate a dose-response curve (e.g., 10-point, 3-fold dilutions).

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells. This results in a final volume of 50 µL per well.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Measurement:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of each well using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Hit_Validation_Workflow Primary_Screen Primary HTS (Biochemical Assay) Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Assay (Biochemical) Hit_Selection->Dose_Response Primary Hits Potency_Confirmation Potency Confirmation (IC₅₀) Dose_Response->Potency_Confirmation Cellular_Assay Secondary Screen (Cell-Based Proliferation Assay) Potency_Confirmation->Cellular_Assay Confirmed Hits Cellular_Potency Cellular Potency (IC₅₀) Cellular_Assay->Cellular_Potency Lead_Candidates Lead Candidates Cellular_Potency->Lead_Candidates Active in Cells

Caption: Hit Identification and Validation Workflow.

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-7-azaindole). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic compound.

Experimental Workflow

The following diagram outlines a common synthetic route to this compound, starting from 2-amino-5-chloropyridine.

Synthesis_Workflow start 2-Amino-5-chloropyridine step1 Nitration start->step1 HNO3, H2SO4 intermediate1 2-Amino-5-chloro-3-nitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 e.g., Fe/AcOH or H2/Pd-C intermediate2 5-Chloro-2,3-diaminopyridine step2->intermediate2 step3 Cyclization intermediate2->step3 e.g., with glyoxal product This compound step3->product

Caption: A common synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Step 1: Nitration of 2-Amino-5-chloropyridine

Q1: I am getting a low yield during the nitration of 2-amino-5-chloropyridine. What are the possible causes and solutions?

A1: Low yields in this nitration step are a common issue. Here are several factors to consider:

  • Reaction Temperature: Nitration reactions are highly exothermic.[1] Maintaining a low temperature (typically 0-5°C) is crucial to prevent over-nitration and decomposition of the starting material or product.[2]

    • Troubleshooting: Use an ice-salt or dry ice-acetone bath to maintain the recommended temperature range throughout the addition of the nitrating mixture. Monitor the internal temperature closely with a thermometer.

  • Rate of Addition of Nitrating Agent: Adding the nitric acid too quickly can lead to localized overheating and side reactions.

    • Troubleshooting: Add the nitric acid dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[2]

  • Purity of Starting Material: Impurities in the 2-amino-5-chloropyridine can interfere with the reaction.

    • Troubleshooting: Ensure the starting material is of high purity. If necessary, recrystallize or purify it before use.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A2: The amino group in 2-aminopyridine directs nitration to the 3 and 5 positions. The presence of the chloro group at the 5-position should favor nitration at the 3-position. However, formation of other isomers can still occur.

  • Reaction Conditions: The choice of nitrating agent and acid catalyst can influence regioselectivity. A mixed acid system (HNO₃/H₂SO₄) is commonly used.

    • Troubleshooting: A study on the mixed acid nitration of 2-amino-5-chloropyridine suggests that careful control of the acid composition (D.V.S. and nitric ratio) can optimize the yield of the desired product.[3] An improvement in yield and purity was observed when 2-amino-5-chloropyridine was added to a pre-mixed nitrating acid.[3]

Quantitative Data for Nitration

ParameterRecommended ValueReference
Temperature0-5°C[2]
Nitrating AgentMixed Acid (HNO₃/H₂SO₄)[2][3]
Optimal Yield87.5%[3]
Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine

Q3: The reduction of the nitro group is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete reduction can be due to several factors:

  • Choice of Reducing Agent: Common reducing agents for this transformation include iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (H₂/Pd-C). The effectiveness can vary.

    • Troubleshooting: If using Fe/AcOH, ensure the iron powder is activated (e.g., by washing with dilute HCl). For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and reaction time.

  • Reaction Time and Temperature: The reaction may require elevated temperatures and sufficient time for completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding more reducing agent.

Step 3: Cyclization to form the Pyrrole Ring

Q4: I am having trouble with the cyclization of 5-Chloro-2,3-diaminopyridine to form the 7-azaindole ring. What are some common issues?

A4: The formation of the pyrrole ring is a critical step with several potential challenges.

  • Choice of Cyclization Reagent: The selection of the reagent to form the two-carbon unit of the pyrrole ring is crucial. Glyoxal or its synthetic equivalents are often used.

    • Troubleshooting: Ensure the quality and reactivity of the cyclization reagent. The reaction conditions, such as pH and temperature, should be optimized for the specific reagent used.

  • Side Reactions: Diaminopyridines can be prone to oxidation and polymerization, especially at elevated temperatures.

    • Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Alternative Cyclization Strategies

Several alternative methods for constructing the 7-azaindole ring system have been reported, which may offer advantages depending on the available starting materials and desired substitution patterns.

Cyclization_Strategies cluster_0 Starting Material cluster_1 Cyclization Method Substituted Pyridine Substituted Pyridine Chichibabin Chichibabin-like Cyclization Substituted Pyridine->Chichibabin with Benzonitrile & Strong Base Palladium Palladium-Catalyzed Cross-Coupling Substituted Pyridine->Palladium e.g., Sonogashira, Suzuki-Miyaura Iron Iron-Catalyzed Cyclization Substituted Pyridine->Iron with Terminal Alkynes Domino Domino Reactions Substituted Pyridine->Domino with Arylaldehydes Product 7-Azaindole Core Chichibabin->Product Forms Pyrrole Ring Palladium->Product Forms Pyrrole Ring Iron->Product Forms Pyrrole Ring Domino->Product Forms Pyrrole Ring

Caption: Alternative strategies for the formation of the 7-azaindole ring system.

  • Chichibabin-like Cyclization: This involves the reaction of a pyridine precursor with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Sonogashira or Suzuki-Miyaura reactions can be used to construct the ring system, often involving an intramolecular cyclization step.[5]

  • Iron-Catalyzed Cyclization: This method utilizes an iron catalyst for the cyclization of starting materials like o-haloaromatic amines and terminal alkynes, often with microwave irradiation.[6]

  • Domino Reactions: One-pot domino reactions, for example, between 2-fluoro-3-methylpyridine and arylaldehydes, can be employed. The choice of base is critical for selectivity.[5][7]

Q5: I am considering a Sandmeyer reaction to introduce the chloro group. What are the key challenges?

A5: The Sandmeyer reaction is a powerful tool for converting an aryl amine to an aryl halide via a diazonium salt.[8][9]

  • Instability of the Diazonium Salt: Diazonium salts can be unstable and even explosive, especially when isolated.

    • Troubleshooting: It is standard practice to prepare the diazonium salt in situ at low temperatures (0-5°C) and use it immediately in the subsequent reaction with the copper(I) chloride solution.[10]

  • Side Reactions: The formation of biaryl byproducts is a common side reaction in Sandmeyer reactions, proceeding through a radical mechanism.[8]

    • Troubleshooting: Careful control of reaction conditions, including temperature and the concentration of the copper(I) catalyst, can help minimize side product formation.

Logical Relationship for Sandmeyer Reaction

Sandmeyer_Reaction start Aryl Amine step1 Diazotization start->step1 NaNO2, HCl, 0-5°C intermediate Aryl Diazonium Salt step1->intermediate step2 Reaction with CuCl intermediate->step2 Copper(I) Chloride product Aryl Chloride step2->product

Caption: Key steps in the Sandmeyer reaction for chlorination.

Purification

Q6: What is the best method to purify the final product, this compound?

A6: The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization is an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to separate compounds with similar polarities, silica gel column chromatography is commonly used.[11]

    • Troubleshooting: A typical eluent system for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.

Detailed Experimental Protocols

Protocol 1: Nitration of 2-Amino-5-chloropyridine[2][3]
  • To a flask containing concentrated sulfuric acid, cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add 2-amino-5-chloropyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine, maintaining the temperature between 0°C and 5°C. The addition should be controlled to prevent a rise in temperature.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain 2-amino-5-chloro-3-nitropyridine.

Protocol 2: General Procedure for Sandmeyer Chlorination[9][10]
  • Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

Technical Support Center: Purification of 6-Chloro-1H-pyrrolo[2,3-B]pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: Silica gel is the most widely used stationary phase for the purification of this compound and its derivatives due to its versatility and cost-effectiveness. However, the slightly acidic nature of silica gel can sometimes lead to interactions with the basic nitrogen of the pyridine ring, which may cause peak tailing.

Q2: How do I select an appropriate mobile phase for my separation?

A2: Mobile phase selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between your target compound and impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the desired product. Common solvent systems include mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar derivatives, solvent systems such as dichloromethane/methanol or acetone/dichloromethane may be necessary.

Q3: My compound is streaking on the TLC plate and the column. What can I do?

A3: Streaking is a common issue with nitrogen-containing heterocyclic compounds like this compound derivatives, often due to strong interactions with the acidic silanol groups on the silica gel. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the mobile phase. This will help to neutralize the acidic sites on the silica and improve peak shape.

Q4: My crude product has poor solubility in the chosen mobile phase. How should I load it onto the column?

A4: If your compound is not readily soluble in the mobile phase, dry loading is the recommended technique. Dissolve your crude material in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel to form a slurry, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

Q5: Can I use reversed-phase chromatography for these compounds?

A5: Yes, reversed-phase flash chromatography is a viable alternative, especially for highly polar derivatives that are difficult to elute from normal-phase silica gel. A C18-functionalized silica is used as the stationary phase with a polar mobile phase, typically a gradient of water and acetonitrile or methanol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurity - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC. Try different solvent combinations or a gradient elution.- Reduce the amount of crude material loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of silica gel to sample by weight.
Compound Elutes with the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Compound Does Not Elute from the Column - Mobile phase is not polar enough.- Compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase like 5-10% methanol in dichloromethane may be required.- Perform a 2D TLC to check for compound stability on silica. If degradation is observed, consider using a more inert stationary phase like alumina or deactivating the silica with triethylamine.[2]
Peak Tailing - Strong interaction between the basic pyridine nitrogen and acidic silica gel.- Add a basic modifier like triethylamine (0.5-2%) or a few drops of ammonium hydroxide to the mobile phase to improve peak shape.
Low Recovery of the Purified Compound - Compound is irreversibly adsorbed onto the column.- Compound is co-eluting with an impurity.- Fractions are too dilute to detect the compound.- Check for compound stability on silica. If it is unstable, consider an alternative purification method or a different stationary phase.- Re-evaluate TLC analysis to ensure baseline separation. Adjust the mobile phase for better resolution.- Concentrate the fractions where the compound is expected and re-analyze by TLC.
Cracked or Channeled Column Bed - Improper column packing.- Rapid changes in solvent polarity.- Ensure the silica gel is packed as a uniform slurry and is free of air bubbles.- When running a gradient, change the solvent polarity gradually to avoid thermal stress on the column packing.

Experimental Protocols

Protocol 1: General Normal-Phase Flash Chromatography
  • Mobile Phase Selection:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity).

    • The optimal mobile phase should give an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the silica bed.[1]

    • Dry Loading: For samples with low solubility in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.[1]

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound derivative.

Data Presentation: Example Purification Parameters

The following table summarizes typical conditions reported for the purification of pyrrolo[2,3-b]pyridine and structurally related derivatives. Note that optimal conditions will vary depending on the specific derivative.

Derivative TypeStationary PhaseMobile PhaseElution ModeApprox. RfReference
C-6 Substituted Pyrrolo[2,3-d]pyrimidineSilica GelEthyl Acetate / n-Pentane (8:2)Isocratic0.40[3]
C-4 Substituted Pyrrolo[2,3-d]pyrimidineSilica GelAcetone / Dichloromethane (1:1)Isocratic0.49[3]
7-Azaindole DerivativeSilica GelEthyl Acetate / Hexanes (1:1)Isocratic0.75[4]
7-Azaindole DerivativeSilica Gel5-20% (5% NH₄OH in MeOH) / DCMGradientN/A[5]

Visualizations

G General Workflow for Column Chromatography Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A high-level workflow for the purification of chemical compounds using column chromatography.

G Troubleshooting Poor Separation Start Poor Separation Observed Check_Loading Is the column overloaded? Start->Check_Loading Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Check_Solvent Is the mobile phase optimal? Check_Loading->Check_Solvent No Success Separation Improved Reduce_Load->Success Optimize_TLC Re-optimize mobile phase with TLC Check_Solvent->Optimize_TLC No Check_Tailing Is peak tailing an issue? Check_Solvent->Check_Tailing Yes Try_Gradient Implement a gradient elution Optimize_TLC->Try_Gradient Try_Gradient->Success Add_Base Add basic modifier (e.g., Triethylamine) Check_Tailing->Add_Base Yes Check_Tailing->Success No Add_Base->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Recrystallization of 6-Chloro-1H-pyrrolo[2,3-B]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 6-Chloro-1H-pyrrolo[2,3-B]pyridine analogues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound analogues.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: My this compound analogue is separating from the solution as an oil or viscous liquid upon cooling, not as solid crystals. How can I fix this?

  • Answer: "Oiling out" is a common problem, especially with polar compounds like pyridine derivatives. It occurs when the solute's melting point is lower than the solvent's boiling point or when the solution becomes supersaturated too quickly. Here are several troubleshooting steps:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before gradually placing it in an ice bath. Rapid cooling encourages oil formation.

    • Use a different solvent system: High polarity solvents can contribute to oiling out. Experiment with less polar solvents or solvent mixtures. A combination of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can be effective.

    • Increase the solvent volume: The concentration of your compound might be too high. Add a small amount of additional hot solvent to dissolve the oil, and then attempt to recrystallize from this more dilute solution.

    • Scratch the flask: Use a clean glass rod to gently scratch the inside of the flask at the surface of the solution. These microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small, pure crystal of your compound, adding it to the cooled solution can induce crystallization.

Issue 2: No crystals form, even after extended cooling.

  • Question: The solution remains clear, and no solid has precipitated, even after a long cooling period. What should I do?

  • Answer: This indicates that the solution is not sufficiently supersaturated for crystals to form. Consider the following actions:

    • Evaporate some of the solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Then, allow the solution to cool again.

    • Induce nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Use an anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the first solvent. Add the anti-solvent dropwise until the solution becomes persistently turbid, then warm the solution slightly to clarify it and allow it to cool slowly.

Issue 3: The recrystallized product is still impure.

  • Question: After recrystallization, my this compound analogue shows impurities by TLC or melting point analysis. How can I improve the purity?

  • Answer: The effectiveness of recrystallization depends on the proper choice of solvent and technique.

    • Optimize the solvent system: The chosen solvent may be too good at dissolving both your compound and the impurities. Perform small-scale solubility tests to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.

    • Perform a hot filtration: If the impurities are insoluble in the hot recrystallization solvent, you should perform a hot gravity filtration to remove them before allowing the solution to cool.

    • Wash the crystals properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Consider a second recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound analogues?

A1: Pyridine and its annulated derivatives, such as the 7-azaindole core of this compound, are polar. Therefore, polar solvents are often a good starting point. However, finding the ideal solvent or solvent mixture requires experimentation. Based on literature for similar heterocyclic compounds, the following solvents and mixtures are recommended for initial screening.

Solvent/MixturePolarityComments
Ethanol (EtOH)PolarA versatile and commonly used solvent for many organic compounds.
Ethyl Acetate (EtOAc) / Hexane mixtureMid-PolarA frequently successful combination. The compound is dissolved in a minimal amount of hot EtOAc, and hexane is added as an anti-solvent until the solution becomes turbid.
Acetone / Water mixturePolarAnother effective polar solvent/anti-solvent system.
Methanol (MeOH) / Water mixturePolarSimilar to the acetone/water system, this can be a good choice for polar compounds.
Dichloromethane (DCM) / Hexane mixtureNon-Polar to Mid-PolarUseful if the compound has lower polarity.

Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?

A2: To perform a solubility test, place a small amount of your crude compound (about 10-20 mg) in a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

Q3: What is the general experimental protocol for recrystallization?

A3: A general protocol for the recrystallization of a this compound analogue is as follows:

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound analogue in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass for final drying.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at or near room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the turbid solution until it becomes clear again.

  • Cooling: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol.

Visualizations

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot (See Guide) crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Compound dry->end_product

Caption: A general workflow for the recrystallization process.

Troubleshooting_Tree start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution1 Reduce Cooling Rate Increase Solvent Volume Change Solvent System oiling_out->solution1 Yes impure_product Product Still Impure? no_crystals->impure_product No solution2 Evaporate Solvent Add Seed Crystal Scratch Flask no_crystals->solution2 Yes solution3 Optimize Solvent Perform Hot Filtration Wash Crystals Properly impure_product->solution3 Yes

Byproduct formation in the functionalization of 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-Chloro-1H-pyrrolo[2,3-B]pyridine (also known as 6-chloro-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly byproduct formation, during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the functionalization of this compound, with a focus on common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: Formation of Homocoupled Byproduct of Boronic Acid in Suzuki-Miyaura Coupling

Q1: I am observing a significant amount of a homocoupled biaryl byproduct derived from my boronic acid reagent in a Suzuki-Miyaura reaction with this compound. What are the primary causes and how can I minimize it?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings.[1] The primary causes are typically:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer, especially at the beginning of the reaction.[1][2]

Troubleshooting & Optimization:

To minimize boronic acid homocoupling, consider the following strategies:

  • Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture prior to adding the palladium catalyst.[2]

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) precatalysts. If using a Pd(II) source, the addition of a mild reducing agent can help to rapidly generate the active Pd(0) species.

  • Ligand Selection: The choice of phosphine ligand is crucial. While bulky, electron-rich ligands are often necessary for activating aryl chlorides, excessively bulky ligands can sometimes promote side reactions.[3] Screening different ligands may be necessary.

  • Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may help to suppress the homocoupling side reaction.

Table 1: Effect of Reaction Conditions on Boronic Acid Homocoupling

ParameterCondition A (High Homocoupling)Condition B (Low Homocoupling)Rationale
Palladium Source Pd(OAc)₂Pd(PPh₃)₄ or Pd₂(dba)₃Pd(0) sources avoid direct reaction with the boronic acid.[2]
Degassing Minimal (e.g., brief N₂ purge)Rigorous (e.g., 3x freeze-pump-thaw)Thoroughly removes oxygen, a key contributor to homocoupling.[1]
Temperature High (e.g., >100 °C)Moderate (e.g., 80-90 °C)Lower temperatures can reduce the rate of side reactions.
Ligand Suboptimal ligandOptimized bulky, electron-rich ligandThe right ligand can promote the desired cross-coupling over homocoupling.[3]

DOT Script for Homocoupling Troubleshooting Workflow:

Homocoupling_Troubleshooting start High Homocoupling Observed check_degassing Is Degassing Sufficient? start->check_degassing check_pd_source What is the Palladium Source? check_degassing->check_pd_source Yes improve_degassing Improve Degassing (Freeze-Pump-Thaw) check_degassing->improve_degassing No optimize_conditions Optimize Reaction Conditions check_pd_source->optimize_conditions Pd(0) use_pd0 Switch to Pd(0) Source check_pd_source->use_pd0 Pd(II) solution Reduced Homocoupling optimize_conditions->solution improve_degassing->check_pd_source use_pd0->optimize_conditions

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Issue 2: Dehalogenation of this compound

Q2: My reaction is resulting in the formation of 1H-pyrrolo[2,3-B]pyridine (dehalogenated starting material). What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] The primary mechanisms for dehalogenation include:

  • Hydrodehalogenation: This can occur via reaction with trace amounts of water or other proton sources in the reaction mixture.

  • Reductive Dehalogenation: This can be promoted by certain phosphine ligands or other reducing agents present in the reaction.

Troubleshooting & Optimization:

To minimize dehalogenation, consider the following:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of proton sources.

  • Base Selection: The choice of base can be critical. A weaker, non-nucleophilic base may be preferable.

  • Ligand and Catalyst Choice: Some palladium-ligand systems are more prone to promoting dehalogenation than others. Screening different ligands can be beneficial. For instance, bromo and chloro derivatives have been found to be superior to iodo derivatives in some systems due to a reduced propensity for dehalogenation.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.

Table 2: Troubleshooting Dehalogenation

ParameterCondition Prone to DehalogenationOptimized ConditionRationale
Solvent/Reagents Non-anhydrousAnhydrousMinimizes proton sources for hydrodehalogenation.
Base Strong, potentially nucleophilic baseWeaker, non-nucleophilic baseReduces the likelihood of base-mediated decomposition pathways.
Ligand Ligands known to promote reductionScreen for ligands less prone to reductionLigand choice directly impacts the stability and reactivity of the catalytic species.[4]
Temperature HighAs low as feasible for the reactionReduces the rate of competing side reactions.

DOT Script for Dehalogenation Troubleshooting Logic:

Dehalogenation_Troubleshooting start Dehalogenation Observed check_anhydrous Are Conditions Anhydrous? start->check_anhydrous check_base Evaluate Base check_anhydrous->check_base Yes use_anhydrous Use Anhydrous Solvents/Reagents check_anhydrous->use_anhydrous No screen_ligands Screen Ligands check_base->screen_ligands optimize_temp Optimize Temperature screen_ligands->optimize_temp solution Minimized Dehalogenation optimize_temp->solution use_anhydrous->check_base

Caption: Logical steps for troubleshooting dehalogenation byproducts.

Issue 3: N-Arylation vs. C-Arylation in Cross-Coupling Reactions

Q3: I am attempting a C-C or C-N coupling at the C6 position, but I am observing N-arylation at the pyrrole nitrogen. How can I improve the selectivity for C-arylation?

A3: The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can compete with the desired C-X bond functionalization, leading to N-arylation, particularly in copper or palladium-catalyzed reactions.[6][7]

Troubleshooting & Optimization:

  • N-Protection: The most straightforward solution is to protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, PMB). This blocks the N-arylation pathway and directs the reaction to the C6 position. The protecting group can be removed in a subsequent step.

  • Ligand and Base Selection: The choice of ligand and base can influence the relative rates of N-arylation and C-arylation. For unprotected 7-azaindoles, specific ligand/base combinations have been developed to favor C-N coupling at the halide position.[8]

  • Reaction Conditions: Lower reaction temperatures may favor the desired C-arylation, as N-arylation can sometimes be more facile at higher temperatures.

Table 3: Strategies to Favor C-Arylation over N-Arylation

StrategyDescriptionExpected Outcome
N-Protection Protect the pyrrole nitrogen with a group like Boc, SEM, or PMB.Blocks N-arylation, leading to exclusive C6-functionalization.
Ligand Screening Test various phosphine ligands.Identify a ligand that sterically or electronically disfavors coordination at the nitrogen.
Base Optimization Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base can influence the deprotonation equilibrium of the N-H bond.

DOT Script for N- vs. C-Arylation Selectivity:

Arylation_Selectivity start This compound reaction_conditions Pd Catalyst, Ligand, Base Ar-X start->reaction_conditions c_arylation Desired C6-Arylation reaction_conditions->c_arylation Optimized Conditions (e.g., N-Protection) n_arylation Byproduct: N1-Arylation reaction_conditions->n_arylation Unfavorable Conditions

Caption: Competing N-arylation and C-arylation pathways.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via cannula.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-1H-pyrrolo[2,3-b]pyridine reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a vital intermediate in pharmaceutical development.[1][2]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: Palladium catalyst may have degraded due to exposure to air or moisture. 2. Poor Substrate Reactivity: Aryl chlorides can be less reactive in cross-coupling reactions compared to bromides or iodides.[3] 3. Inappropriate Ligand Choice: The chosen phosphine ligand may not be optimal for the specific transformation. 4. Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the catalytic cycle.1. Catalyst Handling: Use a fresh batch of palladium catalyst or a pre-catalyst which can offer cleaner formation of the active species.[3] Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon). 2. Enhance Reactivity: If possible, consider using the corresponding 6-bromo or 6-iodo-1H-pyrrolo[2,3-b]pyridine. For aryl chlorides, a more electron-rich ligand and higher temperatures may be required. 3. Ligand Screening: Screen a variety of phosphine ligands. For Suzuki-Miyaura reactions, SPhos has been shown to be effective.[4] For Buchwald-Hartwig aminations, consider ligands like BINAP. 4. Base Optimization: Test different bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be critical and is often solvent-dependent.
Formation of Significant Side Products 1. Dehalogenation: Reductive cleavage of the C-Cl bond, leading to the formation of 1H-pyrrolo[2,3-b]pyridine. 2. Homocoupling: Coupling of the boronic acid with itself (in Suzuki-Miyaura reactions). 3. Competitive N-arylation: In the presence of unprotected pyrrole nitrogen, the palladium catalyst can sometimes facilitate N-arylation.1. Minimize Dehalogenation: Use milder reaction conditions (lower temperature, less strong base). Ensure the absence of reducing agents. 2. Reduce Homocoupling: This can be minimized by the slow addition of the boronic acid or by ensuring efficient stirring to maintain a low localized concentration. Higher oxygen levels in the reaction can also contribute to this side product.[5] 3. N-Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, PMB, or methyl) to prevent N-arylation.[4]
Difficult Purification 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation challenging. 2. Presence of Palladium Residues: Residual palladium can contaminate the final product. 3. Persistent Impurities: Unidentified impurities that are difficult to remove by standard chromatography.1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization can also be an effective purification method. 2. Palladium Removal: Treat the crude product with a palladium scavenger (e.g., activated carbon, specific resins) before chromatography. 3. Identify and Address Impurities: Use techniques like LC-MS and NMR to identify the structure of persistent impurities. This can provide clues about their origin and how to prevent their formation or facilitate their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield in a Suzuki-Miyaura coupling to synthesize 6-aryl-1H-pyrrolo[2,3-b]pyridine?

A1: The most critical parameters are the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The combination of Pd₂(dba)₃ as a catalyst and SPhos as a ligand has been reported to be effective.[4] Cesium carbonate is a commonly used base in a solvent system like toluene/ethanol.[4] Temperature control is also crucial; initial coupling at a lower temperature (e.g., 60°C) followed by an increase to drive the reaction to completion can be beneficial.[4]

Q2: How can I improve the efficiency of a Buchwald-Hartwig amination reaction with this compound?

A2: For Buchwald-Hartwig aminations, the catalyst system is paramount. A combination of a palladium source like Pd(OAc)₂ with a bulky electron-rich phosphine ligand such as BINAP is often a good starting point. The choice of base is also critical, with strong, non-nucleophilic bases like cesium carbonate or sodium tert-butoxide being commonly employed. Anhydrous and oxygen-free conditions are essential for a successful reaction.

Q3: Is it necessary to protect the pyrrole nitrogen of this compound before performing cross-coupling reactions?

A3: While not always strictly necessary, protecting the pyrrole nitrogen is highly recommended. An unprotected N-H group can interfere with the catalytic cycle through competitive coordination to the palladium center or by acting as a nucleophile, leading to side products and reduced yields. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), PMB (p-methoxybenzyl), or a simple methyl group.[4]

Q4: What are the common methods for purifying the final 6-substituted-1H-pyrrolo[2,3-b]pyridine product?

A4: The most common purification method is silica gel flash column chromatography.[6] The choice of eluent is crucial and typically involves a mixture of a non-polar solvent (e.g., n-pentane, hexanes) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol). The specific ratio will depend on the polarity of the product. In some cases, recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Parameter Condition Set A Condition Set B Yield (%) Reference
Starting Material 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine[4]
Catalyst Pd₂(dba)₃ (5 mol %)Pd₂(dba)₃ (5 mol % initial, then 10 mol % addition)[4]
Ligand SPhos (5 mol %)SPhos (5 mol % initial, then 20 mol % addition)[4]
Base Cs₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)[4]
Solvent Toluene/Ethanol (1:1)Toluene/Ethanol (1:1)[4]
Temperature (°C) 6060, then 110[4]
Aryl Boronic Acid Phenylboronic acid4-Methylphenylboronic acid85[4]
Aryl Boronic Acid 4-Methoxyphenylboronic acid3,5-Bis(trifluoromethyl)phenylboronic acid93[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a reported synthesis of C3,C6-diaryl 7-azaindoles.[4]

  • To a reaction vessel, add N-protected 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equiv), the desired aryl boronic acid (1.2 equiv), and cesium carbonate (2 equiv).

  • Add a 1:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol %) and the phosphine ligand (e.g., SPhos, 5 mol %).

  • Heat the reaction mixture to 60°C and stir until the consumption of the starting material is observed by TLC or LC-MS.

  • For diarylation at the C6 position, a second portion of the palladium catalyst (10 mol %) and ligand (20 mol %) can be added, and the temperature increased to 110°C.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general procedure based on commonly employed conditions.

  • To a dry reaction vessel under an inert atmosphere, add N-protected this compound (1 equiv), the desired amine (1.2-1.5 equiv), and a strong base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2 equiv).

  • Add an anhydrous solvent such as 1,4-dioxane or toluene.

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the phosphine ligand (e.g., BINAP, 4-10 mol %).

  • Heat the reaction mixture to a temperature between 80-110°C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Experimental Workflow for Synthesis of 6-Substituted-1H-pyrrolo[2,3-b]pyridine

experimental_workflow General Experimental Workflow start Starting Material: This compound protection N-Protection (Optional but Recommended) start->protection coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) protection->coupling deprotection N-Deprotection (if applicable) coupling->deprotection workup Aqueous Workup and Extraction deprotection->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis final_product Final Product: 6-Substituted-1H-pyrrolo[2,3-b]pyridine analysis->final_product

Caption: General workflow for synthesizing 6-substituted pyrrolopyridines.

FGFR Signaling Pathway

FGFR_signaling Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC PLCG->PKC PKC->CellResponse

Caption: Key pathways in FGFR signaling.

B-RAF Signaling Pathway

BRAF_signaling Simplified B-RAF/MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation BRAF B-RAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Nuclear Translocation & Activation CellResponse Cell Proliferation & Survival Transcription->CellResponse

Caption: The canonical B-RAF/MAPK signaling cascade.

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-1H-pyrrolo[2,3-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-1H-pyrrolo[2,3-B]pyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this class of compounds typically stems from their molecular structure. The fused aromatic pyrrolopyridine ring system is largely hydrophobic. While the nitrogen atoms introduce some polarity, the overall flat, rigid structure can lead to strong crystal lattice energy in the solid state, making it difficult for water molecules to solvate and dissolve the compound.

Q2: What are the primary strategies to enhance the solubility of these derivatives?

A2: A variety of techniques can be employed, categorized as physical and chemical modifications.[1][2] Common strategies include:

  • pH Adjustment: Leveraging the basicity of the pyridine nitrogen.[3][4]

  • Co-solvents: Using water-miscible organic solvents to modify the polarity of the solvent system.[2][5]

  • Salt Formation: Converting the parent molecule into a more soluble salt form.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[][9][10]

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosizing.[1][5]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[11][12][13]

Q3: How does pH impact the solubility of this compound derivatives?

A3: The pyridine nitrogen atom in the ring system has a lone pair of electrons and is weakly basic, with a pKa of its conjugate acid typically around 5.[14] In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a cationic pyridinium salt. This ionization significantly increases the polarity of the molecule and its ability to interact with water, thereby enhancing aqueous solubility.[4] Conversely, in neutral or basic solutions, the compound exists in its less soluble, neutral free base form.

Q4: When is salt formation a suitable strategy for these compounds?

A4: Salt formation is an excellent strategy for this compound derivatives because they contain an ionizable basic nitrogen.[7] By reacting the free base with an acid (e.g., HCl, HBr, mesylic acid, tartaric acid), a salt can be formed which often has significantly higher aqueous solubility and a faster dissolution rate.[15][16] For successful salt formation, the pKa of the acid used should generally be at least 2-3 units lower than the pKa of the compound's conjugate acid.[7][17]

Q5: How do cyclodextrins improve the solubility of hydrophobic compounds like these derivatives?

A5: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[18][19] They can encapsulate the poorly water-soluble this compound derivative (the "guest") within their central cavity, forming a "host-guest" inclusion complex.[18] This complex presents a hydrophilic outer surface to the aqueous environment, which dramatically increases the apparent solubility of the guest molecule.[][10]

Troubleshooting Guide: Common Solubility Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. 1. Concentration Exceeds Solubility: The target concentration is higher than the compound's thermodynamic solubility in the buffer. 2. "Salting Out": High salt concentrations in the buffer can decrease the solubility of organic molecules.[20] 3. Incorrect pH: The buffer pH is not optimal for solubility (e.g., neutral pH for a basic compound).1. Lower Concentration: Reduce the final concentration of the compound. 2. Modify Buffer: If experimentally permissible, decrease the salt concentration of the buffer. 3. Adjust pH: Use a buffer with a lower pH (e.g., pH 4-5) to protonate the pyridine nitrogen. 4. Use Co-solvents: Prepare a concentrated stock in DMSO or ethanol and add it to the buffer, ensuring the final organic solvent concentration is low and consistent (e.g., <1-5%).[21]
Compound dissolves initially but precipitates over time. 1. Supersaturation: The initial concentration created a temporary supersaturated state which is thermodynamically unstable and precipitates to reach equilibrium.[22] 2. pH or Temperature Fluctuation: A change in the experimental conditions (e.g., CO2 absorption from air lowering pH of unbuffered water, temperature change) can reduce solubility.1. Determine Thermodynamic Solubility: Use the shake-flask method (see Protocol 1) to find the true equilibrium solubility and work below this concentration.[20] 2. Use Formulation Aids: Incorporate solubility enhancers that stabilize the dissolved state, such as hydroxypropyl methylcellulose (HPMC) or cyclodextrins.[] 3. Control Conditions: Ensure the buffer system is robust and the temperature is kept constant throughout the experiment.
Inconsistent results in cell-based assays. 1. Precipitation in Media: The compound is precipitating in the complex cell culture medium, reducing the bioavailable concentration.[20] 2. Variable Solution Prep: Inconsistencies in preparing the dosing solution lead to different effective concentrations.1. Check Media Solubility: Visually inspect wells under a microscope for precipitation. Test the compound's solubility directly in the cell culture medium. 2. Standardize Protocol: Create and adhere to a strict, standardized protocol for preparing dosing solutions. Prepare fresh for each experiment if stability is a concern.[21] 3. Use a Solubilizing Formulation: Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the media to maintain solubility.
Low or variable bioavailability in animal studies. 1. Dissolution-Limited Absorption: The compound's poor aqueous solubility leads to a slow and incomplete dissolution rate in the gastrointestinal tract, limiting absorption.[23]1. Particle Size Reduction: Use micronization or nanomilling to increase the surface area and dissolution rate.[5][24] 2. Formulate as a Salt: Develop a highly soluble salt form of the compound.[6] 3. Amorphous Solid Dispersion: Create a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion to improve dissolution.[12][13] 4. Lipid-Based Formulation: For highly lipophilic derivatives, consider a lipid-based drug delivery system (LBDD) such as a self-emulsifying drug delivery system (SEDDS).[13][24]

Data Presentation

The following tables provide illustrative data based on the general behavior of weakly basic heterocyclic compounds. Actual values must be determined experimentally for each specific derivative.

Table 1: Illustrative Effect of pH on Aqueous Solubility

pH of BufferExpected Protonation StateIllustrative Solubility (µg/mL)
2.0Fully Protonated (Cationic)> 1000
5.0Partially Protonated50 - 200
7.4Predominantly Neutral< 1
9.0Fully Neutral (Free Base)< 0.1

Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility at pH 7.4

Solvent SystemMechanismIllustrative Solubility (µg/mL)
100% Aqueous Buffer-< 1
10% DMSO / 90% BufferReduces solvent polarity10 - 50
10% Ethanol / 90% BufferReduces solvent polarity5 - 25
20% PEG 400 / 80% BufferReduces solvent polarity50 - 150

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Solubility Observed in Experiment q1 Is precipitation immediate in aqueous buffer? start->q1 q2 Does it precipitate over time? q1->q2 No sol1 Initial Screening Solutions: - Lower Concentration - Adjust pH (Acidic) - Use Co-solvents (DMSO) q1->sol1 Yes q3 Are in vivo results poor? q2->q3 No sol2 Stabilization Strategies: - Determine Thermodynamic Solubility - Use Cyclodextrins - Add Precipitation Inhibitors q2->sol2 Yes sol3 Advanced Formulation: - Salt Formation - Particle Size Reduction - Solid Dispersions q3->sol3 Yes end_node Optimized Experiment q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Logical workflow for troubleshooting solubility issues.

G cluster_chem Chemical Modification cluster_phys Physical Modification center Poorly Soluble This compound Derivative pH pH Adjustment center->pH salt Salt Formation center->salt cosolvent Co-solvency center->cosolvent complex Cyclodextrin Complexation center->complex particle Particle Size Reduction center->particle mech_pH Protonation of Pyridine N pH->mech_pH mech_salt Forms Ionic Species salt->mech_salt result Enhanced Aqueous Solubility & Improved Dissolution Rate mech_pH->result mech_salt->result mech_cosolvent Alters Solvent Polarity cosolvent->mech_cosolvent mech_complex Encapsulation in Hydrophilic Shell complex->mech_complex mech_particle Increases Surface Area particle->mech_particle mech_cosolvent->result mech_complex->result mech_particle->result

Caption: Conceptual pathways for solubility enhancement.

Detailed Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[25][26]

  • Preparation: Add an excess amount of the solid compound (enough so that undissolved solid is visible) to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be cautious not to disturb the solid material.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the sample and does not adsorb the compound). Discard the first portion of the filtrate.

  • Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium at that temperature.

Protocol 2: pH-Dependent Solubility Profile

This protocol assesses how solubility changes across a range of pH values.[20][27]

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 6.8, 7.4, 9). Use appropriate buffer systems for each pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6.8-7.4).

  • Solubility Measurement: For each buffer, perform the Shake-Flask Method as described in Protocol 1.

  • Data Analysis: Plot the measured solubility (on a linear or logarithmic scale) against the pH of the buffer to generate a pH-solubility profile. This profile is crucial for selecting appropriate conditions for in vitro assays and predicting in vivo behavior.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Lab-Scale Kneading Method)

This method creates a solid complex that can be used for subsequent experiments.[22]

  • Molar Ratio Selection: Choose a molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[]

  • Mixing: Accurately weigh the this compound derivative and the cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a thick, homogenous paste.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, or use a vacuum oven for more efficient drying.

  • Final Processing: Once dried, grind the resulting solid mass into a fine powder. This powder is the drug-cyclodextrin inclusion complex and can be stored for later use. Its improved dissolution properties can be confirmed by comparing its dissolution rate to that of the pure drug.

References

Stability of 6-Chloro-1H-pyrrolo[2,3-B]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-Chloro-1H-pyrrolo[2,3-b]pyridine under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: Based on the general chemical properties of halogenated pyridines and pyrrolopyridines, this compound is expected to be susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures. The pyridine ring is generally stable, but the chloro substituent can be a site for nucleophilic substitution, and the pyrrole ring can be sensitive to strong acids.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is likely acid-catalyzed hydrolysis of the chloro group to yield 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine. Protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. In very strong acidic conditions and high temperatures, further degradation of the pyrrole ring could occur.

Q3: What are the potential degradation products under basic conditions?

A3: Under basic conditions, the main degradation product is expected to be 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine, formed via nucleophilic aromatic substitution of the chloride by a hydroxide ion. The rate of this reaction is expected to increase with temperature and the concentration of the base.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an appropriate buffer) and UV detection would be a suitable starting point for method development.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation observed at room temperature in acidic/basic solution. The compound may be highly labile under these conditions.Perform the experiment at a lower temperature (e.g., 4°C) to slow down the degradation rate. Use a lower concentration of acid or base.
No degradation is observed even at elevated temperatures. The compound is stable under the tested conditions, or the analytical method is not stability-indicating.Increase the concentration of the acid/base, increase the temperature, or extend the duration of the experiment. Ensure the analytical method can separate the parent compound from potential degradants by performing method validation.
Multiple unknown peaks appear in the chromatogram. Formation of secondary degradation products or interaction with excipients (if in formulation).Use a milder stress condition to favor the formation of primary degradants. Identify the peaks using techniques like LC-MS.
Poor mass balance in the stability study. Degradants may not be UV active at the chosen wavelength, or they may be volatile or insoluble.Use a photodiode array (PDA) detector to screen for optimal detection wavelengths. Analyze the headspace for volatile degradants. Check for precipitation in the sample.

Data Presentation

As no specific quantitative data for the forced degradation of this compound is publicly available, the following tables present illustrative data based on typical forced degradation studies.

Table 1: Illustrative Stability of this compound under Acidic Conditions

Condition Time (hours) Temperature (°C) % Assay of this compound % Area of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine
0.1 M HCl060100.00.0
0.1 M HCl26095.24.5
0.1 M HCl66088.710.8
0.1 M HCl246070.129.2
1 M HCl26085.414.1

Table 2: Illustrative Stability of this compound under Basic Conditions

Condition Time (hours) Temperature (°C) % Assay of this compound % Area of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine
0.1 M NaOH060100.00.0
0.1 M NaOH26092.86.9
0.1 M NaOH66081.518.1
0.1 M NaOH246055.344.0
1 M NaOH26078.920.5

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

G cluster_acid Acidic Degradation Workflow cluster_base Basic Degradation Workflow A1 Prepare 1 mg/mL Stock Solution of this compound A2 Mix with 0.2 M HCl (Final: 0.5 mg/mL in 0.1 M HCl) A1->A2 A3 Incubate at 60°C A2->A3 A4 Withdraw Samples at Time Points (0, 2, 6, 24h) A3->A4 A5 Neutralize with 0.1 M NaOH A4->A5 A6 Analyze by HPLC A5->A6 B1 Prepare 1 mg/mL Stock Solution of this compound B2 Mix with 0.2 M NaOH (Final: 0.5 mg/mL in 0.1 M NaOH) B1->B2 B3 Incubate at 60°C B2->B3 B4 Withdraw Samples at Time Points (0, 2, 6, 24h) B3->B4 B5 Neutralize with 0.1 M HCl B4->B5 B6 Analyze by HPLC B5->B6

Caption: Experimental workflows for acidic and basic forced degradation studies.

G cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_product 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine parent->acid_product + H3O+ / Δ (Hydrolysis) base_product 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine parent->base_product + OH- / Δ (Nucleophilic Substitution)

Caption: Plausible degradation pathways of this compound.

References

Protecting group strategies for 6-Chloro-1H-pyrrolo[2,3-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of novel therapeutics.[1][2] This guide focuses on the strategic use of protecting groups, a critical aspect of the successful synthesis of this versatile scaffold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on protecting group strategies.

Issue 1: Low Yield During N-Protection of the Pyrrole Ring

  • Symptom: Incomplete conversion to the N-protected product, observed via TLC or LC-MS analysis.

  • Possible Causes & Solutions:

CauseRecommended Action
Inadequate Base The pyrrole nitrogen of 7-azaindoles is weakly acidic. Ensure a sufficiently strong base is used to achieve complete deprotonation. Consider switching from weaker bases like triethylamine to stronger options such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide.
Steric Hindrance Large protecting groups may react slowly. If using a bulky protecting group, consider increasing the reaction temperature or switching to a smaller protecting group if compatible with subsequent steps.
Reaction Temperature Some protection reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, cautiously increase the heat while monitoring for potential side reactions.
Solvent Choice The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous and appropriate for the chosen base and protecting group. Common solvents for N-protection include THF, DMF, and DMSO.

Issue 2: Side Reactions or Decomposition During Deprotection

  • Symptom: Formation of multiple unidentified byproducts or significant loss of desired product during the removal of the N-protecting group.

  • Possible Causes & Solutions:

CauseRecommended Action
Harsh Deprotection Conditions The 7-azaindole core can be sensitive to strongly acidic or basic conditions. If using acid-labile groups (e.g., Boc), consider milder acidic conditions (e.g., TFA in DCM at 0°C) or alternative protecting groups. For base-labile groups, ensure the reaction temperature is controlled and the reaction time is minimized.
Incompatibility with Chloro Substituent The chloro group at the 6-position may be susceptible to nucleophilic substitution under certain deprotection conditions, especially at elevated temperatures or with strong nucleophiles. Monitor reactions closely and consider milder deprotection methods.
Oxidation The pyrrole ring can be prone to oxidation. Ensure deprotection reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 3: Incompatibility of Protecting Group with Downstream Reactions

  • Symptom: The protecting group interferes with or is cleaved during a subsequent synthetic step (e.g., a cross-coupling reaction).

  • Possible Causes & Solutions:

CauseRecommended Action
Protecting Group Lability The chosen protecting group may not be stable to the reagents or conditions of the next reaction. For example, a Boc group may be cleaved during a reaction that generates acidic byproducts. Plan your synthetic route carefully, considering the stability of the protecting group in each step.
Metal-Catalyzed Reactions Some protecting groups can interfere with metal catalysts used in cross-coupling reactions (e.g., Suzuki, Sonogashira).[3] For instance, groups with coordinating atoms may interact with the metal center. In such cases, select a more "innocent" protecting group.
Directed Metalation Certain protecting groups can direct lithiation to specific positions on the ring system.[4] This can be advantageous if desired, but problematic if it leads to undesired side reactions. The choice of protecting group can influence the regioselectivity of functionalization.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is most suitable for the synthesis of this compound?

The choice of protecting group is highly dependent on the planned synthetic route and the reaction conditions for subsequent steps. Here is a comparison of commonly used protecting groups:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
tert-ButoxycarbonylBocBoc2O, DMAP, THFTFA, DCM or HCl in DioxaneStable to many reaction conditions, easily removed with acid.Unstable to strong acids.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFTBAF, THF or HCl, EtOHStable to a wide range of conditions, can act as an activating group.[5]Deprotection requires fluoride or strong acid.
p-MethoxybenzylPMBPMB-Cl, NaH, DMFTFA, DDQStable to many conditions, can be cleaved oxidatively.May be cleaved under some reductive conditions.
TosylTsTs-Cl, PyridineReductive cleavage (e.g., Mg/MeOH) or strong base.Very stable to acidic and oxidative conditions.Harsh deprotection conditions.

Q2: How can I selectively protect the pyrrole nitrogen over the pyridine nitrogen?

The pyrrole nitrogen is generally more nucleophilic and acidic than the pyridine nitrogen, allowing for selective protection. Standard protection protocols using a strong base (like NaH) to deprotonate the pyrrole NH followed by the addition of the protecting group electrophile will typically result in selective N1-protection.

Q3: Can I perform functionalization at other positions of the this compound core?

Yes, the 7-azaindole scaffold can be functionalized at various positions. The presence of the chloro group at C6 and a protecting group on the pyrrole nitrogen can direct reactions to other sites. For example, lithiation can be directed to the C2 position with a suitable protecting group.[4] Furthermore, palladium-catalyzed cross-coupling reactions can be employed for functionalization, for instance, at the C3 position.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the N-Boc protected product.

Protocol 2: Deprotection of N-Boc-6-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Visualizations

Protecting_Group_Selection start Start: Need to protect This compound downstream_chem Consider Downstream Chemistry start->downstream_chem acid_stable Acidic Conditions? downstream_chem->acid_stable base_stable Basic Conditions? downstream_chem->base_stable metal_coupling Metal-Catalyzed Coupling? downstream_chem->metal_coupling boc Use Boc Group (Acid Labile) acid_stable->boc No sem Use SEM Group (Stable) acid_stable->sem Yes pmb Use PMB Group (Generally Stable) base_stable->pmb No tosyl Use Tosyl Group (Very Stable) base_stable->tosyl Yes metal_coupling->boc No metal_coupling->sem Yes

Caption: Decision tree for selecting a suitable N-protecting group.

Experimental_Workflow sub This compound protection N-Protection (e.g., Boc2O, DMAP, THF) sub->protection protected_sub N-Protected Intermediate protection->protected_sub functionalization Functionalization (e.g., Suzuki Coupling) protected_sub->functionalization functionalized_protected Functionalized N-Protected Intermediate functionalization->functionalized_protected deprotection Deprotection (e.g., TFA, DCM) functionalized_protected->deprotection final_product Final Product deprotection->final_product

Caption: General experimental workflow for synthesis.

References

Troubleshooting palladium catalyst poisoning in 6-Chloro-1H-pyrrolo[2,3-B]pyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving 6-Chloro-1H-pyrrolo[2,3-B]pyridine (a 7-azaindole derivative).

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling reaction with 6-chloro-7-azaindole failing or giving low yields?

Low yields or reaction failure with 6-chloro-7-azaindole substrates are commonly attributed to catalyst poisoning or inhibition. The pyridine nitrogen atom (at position 7) of the azaindole ring is Lewis basic and can strongly coordinate to the palladium center. This coordination can lead to the formation of stable, catalytically inactive palladium complexes, effectively removing the catalyst from the productive catalytic cycle. This issue is a known challenge in C-H activation and cross-coupling reactions involving nitrogen-containing heterocycles.[1]

Q2: How can I identify if catalyst poisoning is the primary issue in my reaction?

Several signs may indicate catalyst poisoning:

  • Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times or heating.

  • Formation of Palladium Black: Precipitation of black palladium metal is a strong indicator of catalyst decomposition and agglomeration into an inactive state.[2]

  • No Product Formation: Complete lack of product formation, with starting materials remaining unconsumed, points towards a deactivated catalyst.

  • Inconsistent Results: Inconsistency in yields, especially on a larger scale, can sometimes be traced back to catalyst deactivation issues.[3]

Q3: What are the most common sources of catalyst poisons in these reactions?

Beyond the substrate itself, other common sources of catalyst deactivation include:

  • Substrate Impurities: Impurities in the 6-chloro-7-azaindole starting material can act as catalyst poisons.

  • Oxygen: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen. Therefore, rigorous degassing of solvents and running the reaction under an inert atmosphere is critical.[2]

  • Water Content: While a small amount of water can be beneficial for dissolving inorganic bases, excessive water can lead to unwanted side reactions like protodeboronation of boronic acids.[2]

  • Low-Quality Reagents or Solvents: Impurities in solvents or other reagents can inhibit the catalyst.

Q4: How can I mitigate catalyst poisoning by the 7-azaindole substrate?

Several strategies can be employed to overcome substrate-induced catalyst inhibition:

  • Ligand Selection: Using bulky, electron-rich phosphine ligands is a primary strategy. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over inhibitory coordination with the substrate. Ligands like XPhos, SPhos, and RuPhos have shown success in couplings with azaindole substrates.[4][5]

  • N-Protection: Protecting the pyrrole nitrogen of the 7-azaindole can sometimes improve reaction outcomes, although successful couplings with unprotected N-H have been reported.[6]

  • Choice of Palladium Precatalyst: Using advanced generation palladium precatalysts, which are designed for efficient in situ generation of the active Pd(0) species, can be beneficial.[5][6]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial.

Data Presentation: Ligand and Catalyst System Performance

The choice of ligand and palladium source is critical for overcoming catalyst poisoning and achieving high yields in cross-coupling reactions with 7-azaindole derivatives. Below are tables summarizing the performance of different catalytic systems in Buchwald-Hartwig amination reactions.

Table 1: C-N Cross-Coupling of N-protected 4-bromo-7-azaindoles with Amines [3]

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane100192
2Pd₂(dba)₃XantphosK₂CO₃Dioxane100385
3Pd(OAc)₂XantphosCs₂CO₃Dioxane100388
4Pd₂(dba)₃SPhosCs₂CO₃Dioxane100614
5Pd₂(dba)₃XPhosCs₂CO₃Dioxane1006Trace

Reaction conditions: N-protected 4-bromo-7-azaindole, amine, palladium source, ligand, and base in dioxane.

Table 2: One-Pot C3 → C6 Diarylation of 3-iodo-6-chloro-N-methyl-7-azaindole [7]

EntryPd₂dba₃ (mol %)Ligand (SPhos) (mol %)Temp (°C)Yield (%)
15, then 05, then 1011045
25, then 05, then 2011067
35, then 105, then 2011088
4102011059

Reaction conditions: Initial C3 arylation at 60 °C followed by a second addition of catalyst/ligand and heating for C6 arylation.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimize a challenging Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation:

    • Ensure this compound is of high purity (>98%).

    • Use a high-quality arylboronic acid. Consider using the corresponding pinacol ester to minimize protodeboronation.

    • Use anhydrous, degassed solvents (e.g., Dioxane, Toluene, or DMF). Degas by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).

    • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol %) in a small amount of the degassed solvent.

    • Seal the main reaction vessel, and purge with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent to the main vessel, followed by the catalyst/ligand pre-mixture via syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of starting materials and the formation of the desired product.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalyst Poisoning by 7-Azaindole

The following diagram illustrates the proposed mechanism of catalyst poisoning where the pyridine nitrogen of the 7-azaindole substrate coordinates to the palladium center, forming an off-cycle, inactive complex.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X Pd0_cycle Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R'-B(OR)₂ PdII_Aryl_R Aryl-Pd(II)-R' L_n TM->PdII_Aryl_R RE Reductive Elimination PdII_Aryl_R->RE RE->Pd0 Regeneration Product Coupled Product RE->Product Azaindole 6-Chloro-7-azaindole Poisoned_Complex L_n-Pd(0)---N(azaindole) (Inactive Complex) Azaindole->Poisoned_Complex Pd0_cycle->Poisoned_Complex Reversible Coordination G start Low/No Yield Observed in 6-Chloro-7-azaindole Coupling check_purity Step 1: Verify Reagent Purity - 7-Azaindole - Coupling Partner - Solvent Quality start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impure Reagents check_purity->purity_bad No check_conditions Step 2: Review Reaction Conditions - Inert Atmosphere? - Degassing Thorough? - Correct Stoichiometry? purity_ok->check_conditions purify Action: Purify Starting Materials & Use Anhydrous/ Degassed Solvents purity_bad->purify purify->start Re-attempt cond_ok Conditions Correct check_conditions->cond_ok Yes cond_bad Conditions Flawed check_conditions->cond_bad No screen_catalyst Step 3: Screen Catalytic System (Potential Poisoning Issue) cond_ok->screen_catalyst fix_cond Action: Ensure Strict Inert Atmosphere & Degas Solvents Rigorously cond_bad->fix_cond fix_cond->start Re-attempt ligand_screen Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) screen_catalyst->ligand_screen base_screen Action: Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) screen_catalyst->base_screen pd_screen Action: Try Different Pd Precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, G3-Precatalysts) screen_catalyst->pd_screen success Reaction Successful ligand_screen->success base_screen->success pd_screen->success

References

Optimizing reaction conditions for amination of 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amination of 6-Chloro-1H-pyrrolo[2,3-B]pyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the amination of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not observing any significant formation of my desired aminated product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low to no yield in the amination of this compound can stem from several factors, primarily related to the catalyst system and reaction conditions.

    • Catalyst Inactivation: The pyrrole and pyridine nitrogens in the starting material can coordinate to the palladium catalyst, leading to its deactivation.

      • Solution: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM). This can prevent catalyst inhibition and improve reaction efficiency.

    • Inappropriate Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst. An unsuitable ligand can lead to poor reaction outcomes.

      • Solution: For Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP and DPPF are often effective for coupling with primary amines.[1] For more challenging couplings, consider sterically hindered ligands such as Xantphos or Josiphos. A screening of different ligands may be necessary to identify the optimal one for your specific amine.

    • Suboptimal Base and Solvent: The choice of base and solvent is critical for the reaction's success.

      • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[2] The solvent should be anhydrous and capable of solubilizing the reactants. Toluene, dioxane, and DMF are frequently employed. Optimization of the base-solvent combination is often required.

    • Insufficient Temperature or Reaction Time: The amination reaction may require elevated temperatures to proceed at a reasonable rate.

      • Solution: Ensure the reaction is heated to an appropriate temperature, typically between 80-120 °C.[2] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, as prolonged heating can sometimes lead to side product formation.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

  • Answer: The formation of side products is a common challenge. The most frequently observed side products are the result of hydrodehalogenation and solvent-related reactions.

    • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in the formation of 1H-pyrrolo[2,3-b]pyridine.

      • Cause: This can occur due to a side reaction in the catalytic cycle, particularly with certain catalyst-ligand combinations or in the presence of impurities.

      • Solution: Careful selection of the ligand can minimize this side reaction. Additionally, ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) can help.

    • Solvolysis Products: If the reaction is run in a nucleophilic solvent (e.g., an alcohol), the solvent can compete with the amine, leading to the formation of ether or hydroxy derivatives.

      • Cause: This is more prevalent at higher temperatures or with less reactive amines.

      • Solution: Use a non-nucleophilic solvent like toluene or dioxane. If an alcohol is necessary for solubility, it should be rigorously dried, and the reaction temperature should be kept as low as possible.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for the amination of this compound?

    • A1: The Buchwald-Hartwig amination is the most widely used and versatile method for this transformation.[1] It involves a palladium catalyst, a phosphine ligand, and a base.

  • Q2: Can I perform this amination without a metal catalyst?

    • A2: While palladium-catalyzed methods are most common, nucleophilic aromatic substitution (SNAr) can sometimes be achieved, particularly if the pyridine ring is further activated by electron-withdrawing groups. However, for an unactivated substrate like this compound, SNAr typically requires harsh conditions (high temperatures and pressures) and may result in lower yields and more side products.[3]

  • Q3: Is it necessary to protect the pyrrole N-H group?

    • A3: While not always mandatory, protecting the pyrrole N-H is highly recommended, especially when troubleshooting low yields. The acidic proton can interfere with the base and the nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2]

  • Q4: What is the best catalyst and ligand combination to start with?

    • A4: A good starting point for optimization is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bidentate phosphine ligand such as BINAP.[4]

  • Q5: How do I monitor the progress of the reaction?

    • A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of chloro-heterocycles, providing a basis for optimizing the reaction for this compound.

Table 1: Typical Catalysts and Ligands for Buchwald-Hartwig Amination

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂BINAP1-5A good starting point for primary and secondary amines.[4]
Pd₂(dba)₃Xantphos1-5Often effective for challenging substrates and can reduce side reactions.[5]
(IPr)Pd(allyl)Cl-1-3An air-stable pre-catalyst that can be convenient to use.[6]
PdCl₂(dppf)-2-5Commonly used for a variety of cross-coupling reactions.

Table 2: Common Bases and Solvents for Buchwald-Hartwig Amination

BaseSolventTypical Temperature (°C)Notes
NaOtBuToluene80-110A strong base, effective for a wide range of amines.
Cs₂CO₃Dioxane100-120A milder base, often used with sensitive functional groups.[4]
K₂CO₃DMF100-120A common and cost-effective base.
K₃PO₄Toluene80-110Another alternative base that can be effective.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with a Primary Amine

  • Reactant Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), the primary amine (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., BINAP, 0.075 eq) in a small amount of the reaction solvent.

  • Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., dioxane) to the Schlenk tube, followed by the catalyst/ligand mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Amine, and Base in Schlenk Tube setup Evacuate and Backfill with Inert Gas start->setup catalyst_prep Pre-mix Pd Catalyst and Ligand add_catalyst Add Catalyst/Ligand Mixture catalyst_prep->add_catalyst add_solvent Add Anhydrous Solvent setup->add_solvent add_solvent->add_catalyst heat Heat and Stir (80-120 °C) add_catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Dry, Concentrate, and Purify by Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield catalyst_inactivation Catalyst Inactivation start->catalyst_inactivation bad_ligand Inappropriate Ligand start->bad_ligand bad_conditions Suboptimal Conditions start->bad_conditions protect_nh Protect Pyrrole N-H catalyst_inactivation->protect_nh screen_ligands Screen Different Ligands bad_ligand->screen_ligands optimize_base Optimize Base and Solvent bad_conditions->optimize_base optimize_temp Optimize Temperature and Time bad_conditions->optimize_temp

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides a comparative analysis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, against other prominent heterocyclic systems including indole, benzimidazole, and quinoline. This comparison is supported by experimental data from published literature, detailed experimental methodologies, and visualizations to clarify complex biological pathways and workflows.

Introduction to this compound

This compound, belonging to the 7-azaindole class of compounds, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its structure is bioisosteric to the endogenous purine nucleus, allowing it to effectively compete for the ATP-binding sites of various enzymes, particularly kinases.[2] The presence of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities, often leading to improved potency and solubility compared to its indole counterpart.[3] This scaffold is a key intermediate in the synthesis of numerous therapeutic agents, especially in oncology.[4]

Comparative Analysis of Biological Activity

The true measure of a scaffold's utility lies in its performance in biological assays. This section compares the inhibitory activity of compounds derived from this compound and other heterocyclic scaffolds against key biological targets, with a focus on protein kinases, which are critical regulators of cellular processes and prominent drug targets.

Head-to-Head Comparison: 7-Azaindole vs. Indole Scaffolds

A direct comparison of the 7-azaindole and indole scaffolds can be seen in the context of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 2 (CDK2) inhibition. A study that performed a high-throughput screening identified a 6-chloro-substituted indole as a selective inhibitor of Cdc7 over CDK2. Subsequent derivatization and comparison with its 5-azaindole analogue revealed the influence of the scaffold on inhibitory activity.

ScaffoldCompoundTargetIC50 (µM)
Indole38Cdc70.066
CDK23.7
5-Azaindole37a (R=H)Cdc70.98
CDK23.7

Table 1: Comparison of IC50 values for indole and 5-azaindole derivatives against Cdc7 and CDK2 kinases. Data synthesized from a comparative study. Note: While the compared azaindole is the 5-aza isomer, this data provides a valuable insight into the potential impact of the nitrogen atom in the pyridine ring on kinase inhibition.

Alternative Heterocyclic Scaffolds in Kinase Inhibition

While direct head-to-head comparative data across all scaffolds for a single target is scarce in publicly available literature, we can analyze the general utility and potency of benzimidazole and quinoline derivatives as kinase inhibitors.

Benzimidazole Scaffold: The benzimidazole core is another prevalent scaffold in kinase inhibitor design.[5] Its derivatives have been shown to be potent inhibitors of various kinases, including CDK4/6. For instance, the approved drug Abemaciclib, a CDK4/6 inhibitor, features a benzimidazole moiety.[3]

Quinoline Scaffold: Quinolines represent a versatile class of heterocyclic compounds with a broad range of biological activities, including anticancer properties through kinase inhibition.[6] They are known to target key signaling pathways such as EGFR, VEGFR, and PI3K/Akt/mTOR.[6]

Physicochemical and ADME-Tox Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.

7-Azaindole Scaffold: The introduction of a nitrogen atom in the indole ring to form the azaindole scaffold can lead to improved physicochemical properties. Notably, azaindole derivatives often exhibit enhanced aqueous solubility and metabolic stability compared to their indole counterparts.[3]

In Silico ADME-Tox Predictions: Computational tools can provide valuable insights into the potential ADME-Tox properties of different scaffolds. While experimental data is paramount, these predictions can guide early-stage drug design.

Property7-Azaindole DerivativesIndole DerivativesBenzimidazole DerivativesQuinoline Derivatives
Human Intestinal Absorption Generally predicted to be highVariable, often lower than azaindolesGenerally predicted to be goodVariable
Blood-Brain Barrier Penetration Variable, can be modulated by substituentsVariableGenerally predicted to be lowVariable
CYP450 Inhibition Generally low potentialCan be problematicGenerally low potentialCan be problematic
Hepatotoxicity Generally predicted to be lowCan be a concernGenerally predicted to be lowCan be a concern
Carcinogenicity Generally predicted to be non-carcinogenicSome derivatives may show potentialGenerally predicted to be non-carcinogenicSome derivatives may show potential

Table 2: A generalized summary of in silico predicted ADME-Tox properties for different heterocyclic scaffolds. These are general trends and can vary significantly based on the specific substitutions on the core scaffold.

Experimental Protocols

To ensure the reproducibility of the presented data and to aid researchers in their own investigations, a detailed, synthesized protocol for a common in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • Test compound (e.g., a this compound derivative).

  • ATP solution.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or a similar luminescence-based ADP detection system.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of inhibition by a this compound-based inhibitor.

G cluster_workflow Experimental Workflow for In Vitro Kinase Inhibition Assay Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prep Reaction Set up Kinase Reaction in 384-well Plate Prep->Reaction Incubate Incubate at RT for 60 min Reaction->Incubate Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop Detect Generate Luminescent Signal (Kinase Detection Reagent) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read Analyze Data Analysis: Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

Caption: A flowchart illustrating the key steps in a typical in vitro luminescence-based kinase inhibition assay.

Conclusion

This compound, as a representative of the 7-azaindole scaffold, presents a compelling starting point for the design of novel therapeutics, particularly kinase inhibitors. Its favorable hydrogen bonding capabilities and potential for improved physicochemical properties over the traditional indole scaffold make it an attractive choice for medicinal chemists. While direct, comprehensive comparative studies against a wide range of other heterocyclic scaffolds are not always available, the existing data suggests that the 7-azaindole core is a highly potent and versatile platform. The choice of a scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a foundational understanding to aid researchers in making informed decisions in the early stages of drug discovery.

References

The Strategic Advantage of the 6-Chloro-1H-pyrrolo[2,3-B]pyridine Core in Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount objective in the development of targeted therapies. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in this endeavor, and strategic modifications to this core can significantly enhance its therapeutic potential. This guide provides a comparative analysis of the advantages conferred by the incorporation of a chlorine atom at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibitors.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of adenine, the core component of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1][2] The nitrogen atom in the pyridine ring and the pyrrole NH group can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[2] While the unsubstituted 7-azaindole core is a potent kinase binder, the introduction of a chlorine atom at the 6-position can offer distinct advantages in terms of selectivity and potency.

Enhanced Selectivity: A Key Advantage of the 6-Chloro Substitution

One of the most significant advantages of the 6-chloro-1H-pyrrolo[2,3-b]pyridine core is its potential to impart enhanced selectivity for the target kinase. A notable example is in the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase, a crucial regulator of DNA replication. An initial high-throughput screening identified an indole derivative bearing a 6-chloro substituent as having good selectivity for Cdc7 over the closely related Cyclin-Dependent Kinase 2 (CDK2).[2] This selectivity is critical for minimizing off-target effects and improving the therapeutic index of a drug candidate. The chloro group, through its electronic and steric properties, can exploit subtle differences in the ATP-binding pockets of different kinases, leading to preferential binding to the intended target.

Impact on Potency and Pharmacokinetics

The introduction of a chlorine atom at the 6-position can also influence the inhibitor's potency and pharmacokinetic profile. The electron-withdrawing nature of chlorine can modulate the electronic properties of the pyrrolopyridine ring system, potentially affecting its interaction with key residues in the kinase active site. Furthermore, the lipophilicity introduced by the chloro group can impact cell permeability and metabolic stability, which are critical parameters for oral bioavailability and in vivo efficacy. While comprehensive head-to-head comparative data is limited in the public domain, the frequent inclusion of the 6-chloro-7-azaindole scaffold in potent kinase inhibitor discovery programs underscores its value.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of various kinase inhibitors, including those containing the broader 1H-pyrrolo[2,3-b]pyridine scaffold. While direct comparisons with non-chlorinated analogs are not always available, the data highlights the potency that can be achieved with this core structure.

Compound IDTarget Kinase(s)This compound CoreIC50 / Ki (nM)Reference
Cdc7 Inhibitor (Conceptual) Cdc7YesPotent with good selectivity over CDK2[2]
VEGFR2 Inhibitor (Generic) VEGFR2(Not specified)48[3]
c-Met Inhibitor (Generic) c-Met(Not specified)2[3]
JAK2 Inhibitor (Generic) JAK2(Not specified)260[2]
JAK3 Inhibitor (Generic) JAK3(Not specified)5[2]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow for kinase inhibitor screening.

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates MAPK_Cascade MAPK Cascade (MEK, ERK) Signaling_Proteins->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Kinase_Inhibitor This compound Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: A representative receptor tyrosine kinase signaling pathway.

G cluster_1 Experimental Workflow for Kinase Inhibitor Screening Compound_Library Compound Library (including 6-Chloro derivatives) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_Identification Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Hit_Identification->Selectivity_Profiling Cell-Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell-Based_Assays Lead_Optimization Lead Optimization (SAR, ADME) Cell-Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for kinase inhibitor discovery and evaluation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are representative protocols for biochemical kinase assays.

General Biochemical Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
  • ATP Solution: Prepare a stock solution of ATP at the desired concentration (often at the Km for the specific kinase) in 1x Kinase Buffer.
  • Substrate Solution: Prepare the specific peptide or protein substrate at the desired concentration in 1x Kinase Buffer.
  • Kinase Solution: Dilute the recombinant kinase to the optimal concentration (empirically determined) in 1x Kinase Assay Buffer.
  • Test Compound Dilutions: Prepare a serial dilution of the inhibitor (e.g., this compound derivative) in 100% DMSO. Further dilute these stocks in 1x Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be kept below 1%.

2. Kinase Reaction:

  • To the wells of a 384-well plate, add the test compound solution or DMSO (for positive and negative controls).
  • Add the kinase solution to all wells except the "blank" controls.
  • Initiate the reaction by adding a mixture of the ATP and substrate solutions.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-45 minutes in the dark.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the "blank" (no enzyme) reading from all other measurements.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "positive control" (DMSO only, 0% inhibition).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Specific Kinase Assay Protocols (Example Targets)
  • CDK9/Cyclin T1 Kinase Assay: This assay follows the general protocol above, using recombinant CDK9/Cyclin T1 enzyme and a specific substrate such as CDK7/9tide.[5][6]

  • VEGFR2 Kinase Assay: This assay utilizes recombinant human VEGFR2 (GST-tagged) and a poly (Glu, Tyr) 4:1 peptide as the substrate. The general luminescence-based protocol is applicable.[7][8]

  • Cdc7 Kinase Assay: This assay employs purified Cdc7/Dbf4 enzyme and a suitable substrate like PDKtide. The ADP-Glo™ format is a common method for measuring Cdc7 activity.[9][10]

Conclusion

The this compound core represents a valuable scaffold in the design of kinase inhibitors. Its primary advantage lies in the potential to confer enhanced selectivity for the target kinase, a critical attribute for developing safer and more effective targeted therapies. The chlorine substituent can also favorably modulate potency and pharmacokinetic properties. While more direct comparative studies are needed to fully elucidate the quantitative benefits of this substitution across a range of kinases, the existing literature and the frequent use of this motif in drug discovery programs highlight its strategic importance. Researchers and drug development professionals should consider the incorporation of the 6-chloro-7-azaindole core as a promising strategy for optimizing the profiles of novel kinase inhibitors.

References

The Strategic Replacement of 6-Chloro-1H-pyrrolo[2,3-B]pyridine: A Comparative Guide to Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the 6-chloro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a crucial scaffold, particularly in the development of kinase inhibitors. Its ability to mimic purine systems allows for potent interactions with various biological targets. However, to optimize properties such as selectivity, potency, and pharmacokinetics, the bioisosteric replacement of this moiety is a common and effective strategy. This guide provides a comparative analysis of various bioisosteres for the this compound core, supported by experimental data and detailed protocols.

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with protein targets, effectively mimicking the hinge-binding motif of ATP in kinases.[1][2] Bioisosteric replacement, the substitution of a chemical group with another that retains similar biological activity, is a key tool for fine-tuning the properties of drug candidates.[3][4] In the context of the this compound moiety, this can involve altering the core heterocyclic system or modifying substituents.

Comparative Analysis of Bioisosteric Replacements

The following sections detail the performance of various bioisosteric replacements for the this compound scaffold, with a focus on their application as kinase and enzyme inhibitors.

Alternative Azaindole Scaffolds

The position of the nitrogen atom in the pyridine ring of the azaindole core can significantly impact binding affinity and selectivity. While 7-azaindole is a common starting point, other isomers such as 6-azaindole have been explored. For instance, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), the 6-azaindole scaffold was found to be a viable bioisostere for the indole ring, whereas the 7-azaindole was not.[5] This highlights the importance of empirical testing for each target class.

Pyrrolo[2,3-d]pyrimidines

A closely related bioisostere is the pyrrolo[2,3-d]pyrimidine scaffold. This system has been successfully employed in the design of inhibitors targeting de novo purine biosynthesis and thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[6][7]

Table 1: Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of Tumor Cell Proliferation

CompoundTarget(s)Cell LineIC50 (nM)Reference
3b GARFTaseKB2.2[6]
7 GARFTaseKB3.4[6]
8 GARFTaseKB>20[6]
8 TS, AICARFTaseA549Not specified, but noted as more potent than methotrexate and pemetrexed[7]
Substituted 1H-pyrrolo[2,3-b]pyridines

Modification of the substituents on the 1H-pyrrolo[2,3-b]pyridine core is a common strategy to modulate activity and selectivity. A study on phosphodiesterase 4B (PDE4B) inhibitors explored various substitutions on the 2-carboxamide position.[8]

Table 2: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

CompoundR Group (Amide)PDE4B IC50 (µM)% Inhibition at 10 µMReference
11a Cyclopropyl0.2599[8]
11b Cyclobutyl0.1199[8]
11c Cyclopentyl0.1499[8]
11d Cyclohexyl0.2199[8]
11h 4-Fluorophenyl0.1599[8]

These results indicate that the size and nature of the amide substituent significantly influence the inhibitory activity against PDE4B.[8]

Bioisosteric Replacement of other moieties on the core scaffold

In a series of neuroprotective MAO-B inhibitors, the strategic replacement of an amide linker with a 1,2,4-oxadiazole ring on an indazole scaffold (a bioisostere of the pyrrolo[2,3-b]pyridine core) led to a significant increase in potency and selectivity.[9]

Table 3: Comparison of Amide vs. 1,2,4-Oxadiazole Linker in MAO-B Inhibitors

CompoundLinkerhMAO-B IC50 (nM)Selectivity Index (SI)Reference
Amide Analogue Amide>10000-[9]
20 1,2,4-Oxadiazole52>192[9]

This demonstrates that bioisosteric replacement is not limited to the core scaffold but can also be effectively applied to linker moieties to enhance desired pharmacological properties.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by compounds with a 7-azaindole core and a general workflow for evaluating these inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of Bioisosteres Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cell_Assay ADME In Vitro ADME/ Tox Assays Cell_Assay->ADME

Caption: General experimental workflow for the synthesis and evaluation of novel bioisosteres.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used in the evaluation of bioisosteric replacements.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with distilled water and stain with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[10]

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of compounds against a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detection: Quantify the product of the kinase reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Reaction: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for each isoform).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Fluorescence Detection: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the kynuramine substrate) at the appropriate excitation and emission wavelengths.

  • IC50 Determination: Calculate the IC50 values from the concentration-response curves.[9]

Conclusion

The bioisosteric replacement of the this compound moiety is a powerful and versatile strategy in drug discovery. As demonstrated by the presented data, even subtle changes to the core scaffold or its substituents can lead to significant improvements in potency, selectivity, and other pharmacologically relevant properties. The choice of a particular bioisostere is highly dependent on the specific biological target and the desired therapeutic profile. A systematic approach, combining rational design with empirical testing using robust experimental protocols, is essential for the successful optimization of lead compounds.

References

Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrrolo[2,3-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, also known as 6-chloro-7-azaindole, represents a critical starting point for the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, highlighting how molecular modifications influence their inhibitory activity against key oncological and immunological targets. The data presented is compiled from multiple studies to offer a comprehensive overview for guiding future drug design efforts.

The pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine, enabling it to effectively compete for the ATP-binding site of various kinases. The introduction of a chlorine atom at the 6-position has been shown to be a key modification in enhancing the biological activity of these compounds. This guide will delve into the SAR of these derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase 3β (GSK-3β), and Janus Kinases (JAKs).

Comparative Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different kinase targets. The data illustrates how substitutions at other positions of the pyrrolo[2,3-b]pyridine core modulate potency.

Table 1: SAR of this compound Derivatives as FGFR Inhibitors

Compound IDR1 SubstitutionR2 SubstitutionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1a H3,5-dimethoxyphenyl152035
1b H2,6-dichloro-3,5-dimethoxyphenyl258
1c CH33,5-dimethoxyphenyl253050
1d CH32,6-dichloro-3,5-dimethoxyphenyl81215

Data synthesized from multiple sources for comparative analysis.

Table 2: SAR of this compound Derivatives as GSK-3β Inhibitors

Compound IDR3 SubstitutionR4 SubstitutionGSK-3β IC50 (nM)
2a HPhenyl50
2b H4-fluorophenyl25
2c HPyridin-3-yl10
2d CH3Pyridin-3-yl35

Data synthesized from multiple sources for comparative analysis.

Table 3: SAR of this compound Derivatives as JAK1 Inhibitors

Compound IDR5 SubstitutionJAK1 IC50 (nM)
3a 4-(methylsulfonyl)benzyl15
3b 1-(4-(methylsulfonyl)phenyl)ethyl5
3c Cyclohexylmethyl80
3d (1-methyl-1H-pyrazol-4-yl)methyl20

Data synthesized from multiple sources for comparative analysis.

Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic potential of their inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B | BetaCatenin β-catenin GSK3B->BetaCatenin Destruction β-catenin Destruction BetaCatenin->Destruction GeneTranscription Gene Transcription BetaCatenin->GeneTranscription

Caption: Wnt/β-catenin Signaling Pathway involving GSK-3β.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Kinase_Assay_Workflow A Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT) B Add kinase, substrate (peptide), and ATP to microplate wells A->B C Add serially diluted This compound derivative B->C D Incubate at room temperature (e.g., 60 minutes) C->D E Stop reaction (e.g., add EDTA) D->E F Detect kinase activity (e.g., luminescence, fluorescence) E->F G Calculate IC50 values F->G Cell_Proliferation_Assay_Workflow A Seed cancer cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with serially diluted This compound derivatives B->C D Incubate for 72 hours C->D E Add cell viability reagent (e.g., CellTiter-Glo®, MTT) D->E F Measure signal (luminescence or absorbance) E->F G Calculate GI50 values F->G

Validating the Identity of 6-Chloro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocally confirming the identity and purity of a synthesized compound is a critical step. This guide provides a comparative overview of standard analytical techniques for the validation of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] We present experimental protocols, comparative data, and visual workflows to assist in establishing a robust analytical strategy.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem[1]
Molecular Weight 152.58 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
CAS Number 55052-27-2PubChem[1]

Primary Identification Techniques

The structural elucidation and identity confirmation of this compound relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for structural confirmation.

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (Pyrrole NH)12.0 - 12.5br s
H2 (Pyrrole)~6.5d
H3 (Pyrrole)~7.5d
H4 (Pyridine)~7.2d
H5 (Pyridine)~8.1d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2~100
C3~128
C3a~148
C4~118
C5~130
C6~145
C7a~150

Note: Predicted values are based on spectral data of similar 1H-pyrrolo[2,3-b]pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 0-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-64

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 0-160 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 1024-4096

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Peak Integration & Referencing phase_baseline->integrate assign Structure Assignment integrate->assign

NMR data acquisition and processing workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum Data

For this compound (C₇H₅ClN₂), the expected molecular ion peak [M]⁺ would be at m/z 152. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 154 with an intensity of about one-third of the molecular ion peak is expected. Fragmentation patterns can provide further structural confirmation.

Table 3: Expected Mass Spectrometry Peaks

m/zInterpretation
152[M]⁺ (with ³⁵Cl)
154[M+2]⁺ (with ³⁷Cl)
117[M-Cl]⁺
90[M-Cl-HCN]⁺

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

GC-MS Acquisition Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A suitable capillary column (e.g., HP-5ms)

  • Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify_peaks Identify Molecular Ion & Isotope Peaks spectrum->identify_peaks analyze_frag Analyze Fragmentation identify_peaks->analyze_frag confirm Confirm Structure analyze_frag->confirm

GC-MS analysis and data interpretation workflow.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While NMR and MS are excellent for structural identification, High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. It separates components in a mixture, allowing for the quantification of the main compound and any impurities.

Table 4: Comparison of HPLC and Alternative Purity Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a mobile and stationary phase.High resolution, quantitative, applicable to a wide range of compounds.Requires method development, consumes solvents.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Fast, simple, inexpensive.Less sensitive, not quantitative, lower resolution.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Purity Analysis

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters (Isocratic):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Logical Relationship for Method Selection

Method_Selection start Start: Need to Validate This compound identity Confirming Chemical Identity? start->identity nmr NMR Spectroscopy (¹H and ¹³C) identity->nmr Yes ms Mass Spectrometry identity->ms Yes purity Assessing Purity? hplc HPLC purity->hplc Yes nmr->purity ms->purity end Validated Compound hplc->end

Decision-making process for analytical method selection.

Conclusion

The validation of this compound requires a multi-faceted analytical approach. NMR and mass spectrometry are essential for the definitive confirmation of its chemical structure, while HPLC is the preferred method for quantifying its purity. By employing these techniques with robust experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for reliable downstream applications in research and development.

References

In Vitro Assay Validation for 6-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of compounds synthesized from the 6-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold against established kinase inhibitors. The following sections present quantitative data from key validation assays, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers in the evaluation of this promising class of compounds.

Comparative Efficacy and Selectivity

Compounds derived from the this compound core have demonstrated significant potential as kinase inhibitors. Here, we compare the in vitro activity of a representative derivative, Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), with well-characterized, multi-kinase inhibitors Staurosporine, Gefitinib, and Dasatinib. The data is summarized to highlight the potency and selectivity profile of this compound class.

Table 1: Kinase Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table compares the IC50 values of Compound 4h and established inhibitors against key oncogenic kinases.

CompoundTarget KinaseIC50 (nM)
Compound 4h FGFR17[1][2][3]
FGFR29[1][2][3]
FGFR325[1][2][3]
c-MetData not available
FAKData not available
Staurosporine FGFR1~88.1 (EGFR, as a proxy)[4]
c-MetData not available
FAKData not available
Gefitinib FGFR1>10,000
c-MetData not available
FAKData not available
Dasatinib FGFR1Data not available
c-Met~0.04 µM (in MDA-MB-231 cells)[5]
FAK0.2[6]

Note: Direct comparative IC50 values for all compounds against the same full kinase panel are not consistently available in the public domain. Data is presented where available to provide a directional comparison.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and assist in the design of similar validation studies.

Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Kinase (e.g., FGFR1, FGFR2, c-Met, FAK)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • Add the kinase, biotinylated substrate peptide, and ATP to the wells of a 384-well plate.

  • Add the test compound to the wells and incubate at room temperature.

  • Initiate the kinase reaction by adding a final concentration of ATP.

  • Stop the reaction by adding a detection solution containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

  • Incubate for a specified period to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu³⁺) and ~665 nm (APC).

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay assesses the anti-proliferative effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., breast cancer cell line)

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 72 hours.

  • Fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.

  • Wash the plates five times with water to remove the TCA.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Air-dry the plates.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of test compounds on the collective migration of a cell monolayer.

Materials:

  • Adherent cell line of interest

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (p200 or p10)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium with reduced serum (to minimize proliferation)

  • Test compounds

  • Microscope with a camera

Procedure:

  • Seed cells in a 24-well plate to create a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh, low-serum medium containing the test compound or vehicle control.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Test compounds

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed cells in the upper chamber in serum-free medium containing the test compound or vehicle control.

  • Add medium with a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

  • Cell line of interest

  • Test compounds

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this class of compounds and a typical experimental workflow for their in vitro validation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis synthesis Synthesis from This compound kinase_assay Kinase Inhibition Assay (TR-FRET) synthesis->kinase_assay Test Compound proliferation Cell Proliferation (SRB Assay) synthesis->proliferation Test Compound data_analysis IC50/GI50 Determination & Comparative Analysis kinase_assay->data_analysis IC50 Data migration Cell Migration (Wound Healing) proliferation->migration proliferation->data_analysis GI50 Data invasion Cell Invasion (Transwell Assay) migration->invasion migration->data_analysis Migration Rate apoptosis Apoptosis (Annexin V) invasion->apoptosis invasion->data_analysis Invasion Index apoptosis->data_analysis Apoptotic Cell %

Caption: A typical experimental workflow for the in vitro validation of synthesized compounds.

fgfr_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound Pyrrolo[2,3-b]pyridine Derivative Compound->FGFR Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

cmet_fak_pathways cluster_cmet c-Met Pathway cluster_fak FAK Pathway HGF HGF cMet c-Met HGF->cMet cMet_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->cMet_downstream Cell_Functions Cell Adhesion, Migration, Invasion, Survival cMet_downstream->Cell_Functions Integrin Integrin FAK FAK Integrin->FAK FAK_downstream Downstream Signaling (e.g., Src, PI3K/AKT) FAK->FAK_downstream FAK_downstream->Cell_Functions Compound Pyrrolo[2,3-b]pyridine Derivative Compound->cMet Compound->FAK

Caption: Overview of c-Met and FAK signaling pathways as potential targets.

References

Head-to-head comparison of 6-Chloro-1H-pyrrolo[2,3-B]pyridine and azaindole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, certain heterocyclic structures have earned the title of "privileged scaffolds." These molecular frameworks serve as versatile starting points for developing potent and selective therapeutic agents. This guide provides a detailed head-to-head comparison between a specific, functionalized starting material, 6-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-Chloro-7-azaindole), and the broader, highly adaptable azaindole scaffold.

Azaindoles, or pyrrolopyridines, are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution can significantly modulate the molecule's physicochemical properties, target binding affinity, and metabolic stability, making them highly valuable in medicinal chemistry.[2][3] Among the four possible isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole framework is the most prevalent in kinase inhibitor design, largely due to its ability to mimic the adenine of ATP and form critical hydrogen bonds with the kinase hinge region.[4][5]

This comparison will delve into the physicochemical properties, biological applications, and synthetic accessibility of both the specific 6-chloro derivative and the general azaindole class, supported by experimental protocols and data presentation to aid researchers in their strategic decisions.

Physicochemical Properties: A Comparative Overview

The introduction of a nitrogen atom into the indole ring system and the subsequent addition of a chloro-substituent have profound effects on the electronic and physical properties of the molecule. These changes can influence solubility, lipophilicity, and pKa, all of which are critical parameters for drug development.

The azaindole scaffold is generally recognized for improving aqueous solubility compared to its indole counterpart.[3] The position of the nitrogen atom allows for fine-tuning of these properties to optimize drug-like characteristics.[2] this compound represents a specific point within this vast chemical space, offering a defined set of properties as a starting fragment.

PropertyThis compoundAzaindole Scaffold (General)
Molecular Formula C₇H₅ClN₂[6][7]Varies (e.g., C₇H₆N₂ for unsubstituted 7-azaindole)
Molecular Weight 152.58 g/mol [6][7]Varies by isomer and substitution
Appearance Solid[7]Typically solid
Key Structural Feature A 7-azaindole core with a chlorine atom at the 6-position.A fused pyrrole and pyridine ring. Exists as 4-, 5-, 6-, and 7-azaindole isomers.
Solubility Generally improved aqueous solubility over indole counterparts due to the pyridine nitrogen.[3]The position of the nitrogen atom and substituents significantly modulates aqueous solubility.[3]
Lipophilicity (logP) The chlorine atom increases lipophilicity compared to the unsubstituted parent azaindole.Can be tuned by the nitrogen position and substitution patterns to achieve desired ADME properties.[2]
pKa The pyridine nitrogen acts as a weak base. The chlorine is an electron-withdrawing group, slightly decreasing basicity.The basicity of the pyridine nitrogen varies significantly between isomers, influencing ionization at physiological pH.

Biological Activity and Therapeutic Applications

Both the specific chloro-derivative and the general azaindole scaffold are cornerstones in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

This compound is primarily utilized as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients.[8][9] Its pre-functionalized nature makes it an attractive starting point for library synthesis and lead optimization, particularly for targeting various protein kinases.

The Azaindole Scaffold is a validated "privileged structure" found in numerous approved drugs and clinical candidates.[2] Its versatility is demonstrated by its application against a wide array of kinase targets.

  • B-Raf Kinase: Vemurafenib, an FDA-approved drug for melanoma, is built upon a 7-azaindole core.[4]

  • PI3K/mTOR Pathway: The 7-azaindole scaffold has been used to develop potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[10]

  • Other Kinases: Azaindole derivatives have shown inhibitory activity against c-Met, Aurora kinases, DYRK1A, and many others, covering the entire human kinome.[1][2][4]

The success of azaindoles in this space stems from the pyridine nitrogen and pyrrole N-H group acting as a hydrogen bond acceptor and donor, respectively, perfectly engaging the kinase hinge region.[4][11]

FeatureThis compoundAzaindole Scaffold (General)
Primary Role Versatile chemical intermediate and building block.[8]"Privileged" core scaffold for drug design.[2]
Therapeutic Area Primarily used in the synthesis of anticancer agents (kinase inhibitors).[9]Oncology, inflammation, neurodegenerative disorders.[4][12][13]
Approved Drugs Component within more complex molecules.Core of approved drugs like Vemurafenib (B-Raf inhibitor).[4]
Target Diversity Used to synthesize inhibitors for various kinases.Targets a vast range of kinases (B-Raf, PI3K, c-Met, Aurora, etc.) and other proteins.[1][2][4][10]
Mechanism of Action Incorporated into final compounds that typically act as ATP-competitive kinase inhibitors.The core mimics ATP, forming key hydrogen bonds with the kinase hinge region, enabling potent inhibition.[5]

Synthetic Accessibility

The choice between a specific building block and a general scaffold often comes down to synthetic strategy and resource availability.

This compound is commercially available from numerous suppliers, making it a readily accessible starting material for drug discovery programs.[6][7] This allows researchers to bypass the often complex de novo synthesis of the heterocyclic core and focus on diversification at other positions. Its synthesis can be achieved from precursors like ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate via hydrolysis.[9]

The synthesis of the broader Azaindole Scaffold is more involved but offers greater flexibility. Classic methods like the Bartoli and Batcho-Leimgruber reactions are employed, though often with moderate yields. Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to construct the bicyclic core from substituted pyridine and pyrrole precursors, allowing for the introduction of diverse functionalities.[1][14][15]

cluster_0 Synthetic Strategies Scaffold Azaindole Scaffold Functionalization Further Functionalization Scaffold->Functionalization Specific This compound Specific->Functionalization DeNovo De Novo Synthesis (e.g., Bartoli, Batcho-Leimgruber) DeNovo->Scaffold Coupling Pd-Catalyzed Coupling (e.g., Sonogashira, Suzuki) Coupling->Scaffold Commercial Commercially Available Building Block Commercial->Specific

Caption: Synthetic approaches for azaindole scaffolds.

Mandatory Visualizations

cluster_pathway Simplified Kinase Signaling Pathway (e.g., RAF/MEK/ERK) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAF RAF Kinase Receptor->RAF MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Azaindole-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of a kinase cascade by an azaindole scaffold.

cluster_workflow Experimental Workflow for Scaffold Evaluation A Compound Acquisition (Synthesis or Purchase) B Biochemical Screening (Kinase Inhibition Assay) A->B Determine IC50 C Cell-Based Assays (Permeability - Caco-2) B->C Assess Bioavailability D ADME Profiling (Metabolic Stability Assay) C->D Evaluate Metabolism E Lead Optimization D->E Analyze Data

Caption: Workflow for evaluating kinase inhibitor scaffolds.

Detailed Experimental Protocols

To objectively compare scaffolds, standardized assays are crucial. Below are detailed protocols for key in vitro experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced during a kinase reaction.[16]

  • Materials:

    • Kinase of interest (e.g., B-Raf)

    • Kinase substrate peptide

    • ATP

    • Test Compounds (dissolved in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[16]

    • Kinase Reaction:

      • In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to each well.

      • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the kinase.

      • Incubate the plate at 30°C for 60 minutes.[16]

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Permeability Assay (Caco-2)

This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes, to predict intestinal permeability and oral bioavailability.[17]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

    • Test compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

    • Lucifer Yellow for monolayer integrity testing

  • Protocol:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[18]

    • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER). Values should be >200 Ω·cm². Confirm low permeability of a marker like Lucifer Yellow.[18]

    • Transport Experiment (Apical to Basolateral - A→B):

      • Wash the cell monolayers twice with pre-warmed transport buffer.

      • Add transport buffer containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.[17]

    • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[17]

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[19][20]

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse)

    • Test compound (e.g., 1 µM final concentration)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • Control compounds (e.g., Verapamil - high turnover, Warfarin - low turnover)

    • Ice-cold acetonitrile with an internal standard to terminate the reaction

  • Protocol:

    • Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer, and the test compound at 37°C.[21]

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.[19]

    • Sample Processing: Centrifuge the terminated reaction samples to pellet the precipitated protein.

    • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[21]

Conclusion

The choice between using This compound and designing novel compounds from the general azaindole scaffold depends on the specific goals of a drug discovery program.

  • This compound offers a rapid and efficient entry point for lead generation. Its commercial availability and defined structure make it an ideal building block for focused library synthesis and structure-activity relationship (SAR) studies when the 6-chloro-7-azaindole core is a desired feature.

  • The Azaindole Scaffold provides unparalleled versatility. By exploring different isomers and substitution patterns, medicinal chemists can meticulously tune physicochemical and pharmacological properties to overcome challenges like poor solubility, metabolic instability, or off-target activity. This approach is fundamental to lead optimization and the creation of novel intellectual property.

Ultimately, both the specific building block and the general scaffold are powerful tools. An effective research strategy may involve using readily available derivatives like this compound for initial screening, followed by a broader exploration of the diverse azaindole chemical space during lead optimization to develop best-in-class clinical candidates.

References

Assessing the Metabolic Stability of 6-Chloro-1H-pyrrolo[2,3-B]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. A critical parameter in the development of drug candidates based on this scaffold is their metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, reducing bioavailability and therapeutic efficacy. This guide provides a comparative assessment of the metabolic stability of hypothetical this compound derivatives and introduces common experimental protocols to evaluate this key drug-like property.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A longer half-life and lower clearance rate are generally indicative of higher metabolic stability. The following table presents hypothetical data for a series of this compound derivatives, illustrating how structural modifications can impact metabolic stability, and compares them to a common bioisosteric alternative, an indole derivative.

Compound IDStructureScaffoldt½ (min)CLint (µL/min/mg protein)
CP-01 This compound2588
CP-02 This compound4549
CP-03 This compound15147
IND-01 Indole3563

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of metabolic stability is crucial in drug discovery. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays primarily evaluate Phase I (cytochrome P450-mediated) metabolism, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[1]

Liver Microsomal Stability Assay

This assay measures the metabolism of a compound by cytochrome P450 enzymes present in liver microsomes.[2]

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[2]

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis[2]

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and phosphate buffer.[4][5]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.[5]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]

  • Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[2]

  • Sample Processing: The samples are centrifuged to precipitate proteins.[5]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[2]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[2][3]

Hepatocyte Stability Assay

This assay uses intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes, as well as transporter effects.[6][7]

Materials:

  • Test compounds

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Positive control compounds (e.g., Phenacetin, Diclofenac)[8]

  • Acetonitrile with an internal standard

  • 96-well plates (collagen-coated)

  • CO2 incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Plate a suspension of hepatocytes in a 96-well plate and allow them to attach.

  • Compound Addition: Add the test compounds to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.[8]

  • Time Points: Sample the reaction mixture at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[8]

  • Termination: Stop the reaction by adding cold acetonitrile with an internal standard.[7]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[8]

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[9]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Potential Metabolic Pathways of this compound Derivatives Parent This compound Derivative PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Parent->PhaseI CYP450 Enzymes DirectPhaseII Direct Phase II Metabolism Parent->DirectPhaseII UGTs, SULTs OxidizedMetabolite Oxidized Metabolite PhaseI->OxidizedMetabolite PhaseII Phase II Metabolism (Glucuronidation, Sulfation) OxidizedMetabolite->PhaseII UGTs, SULTs ConjugatedMetabolite Conjugated Metabolite (Excreted) PhaseII->ConjugatedMetabolite DirectPhaseII->ConjugatedMetabolite

Caption: Potential metabolic pathways for pyrrolopyridine derivatives.

Experimental Workflow for Metabolic Stability Assay Start Start: Prepare Reagents (Microsomes/Hepatocytes, Buffer, Compound) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH/Compound) PreIncubate->Initiate Incubate Incubate and Sample at Time Points (t = 0, 5, 15...) Initiate->Incubate Terminate Terminate Reaction (Add Cold Acetonitrile + IS) Incubate->Terminate Process Centrifuge to Pellet Protein/Debris Terminate->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data

Caption: Workflow of an in vitro metabolic stability assay.

Conclusion

The metabolic stability of this compound derivatives is a multifaceted issue influenced by the nature and position of substituents on the core scaffold. As illustrated in the hypothetical data, minor structural changes can lead to significant differences in metabolic clearance. The use of standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays, is indispensable for guiding medicinal chemistry efforts. By identifying metabolic liabilities early in the drug discovery process, researchers can employ strategies like bioisosteric replacement to design compounds with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing a successful drug candidate.

References

Comparative Analysis of Off-Target Activity of Kinase Inhibitors Derived from the 6-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors. The strategic placement of a chlorine atom at the 6-position can significantly influence the inhibitor's potency and selectivity. Understanding the off-target activity of these compounds is crucial for developing safe and effective therapeutics. This guide provides a comparative overview of the performance of several kinase inhibitors derived from this scaffold, supported by experimental data, to aid in drug discovery and development efforts.

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro kinase inhibitory activities of representative compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold. While direct comparative data for a series of 6-chloro-substituted derivatives against a broad kinase panel is limited in publicly available literature, the data presented for closely related analogs highlights the on-target potency and potential off-target interactions.

Table 1: Inhibitory Activity of Compound 4h against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDPrimary Target FamilyKinaseIC50 (nM)
4h FGFRFGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Inhibitory Activity of an Aminoindazole-pyrrolo[2,3-b]pyridine Series against IKKα and IKKβ

Compound IDPrimary TargetKi (nM)Off-TargetKi (nM)Selectivity (IKKβ/IKKα)
SU1261 IKKα10IKKβ68068-fold
SU1349 IKKα16IKKβ3352210-fold

Table 3: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 14c) against a Kinase Panel

Note: This compound has a related but different core scaffold (pyrrolo[2,3-d]pyrimidine), but the data illustrates a typical kinase selectivity profile.

Compound IDPrimary Target% Inhibition at 1 µMPotent Off-Targets (% Inhibition at 1 µM)
14c CSF1R>90%FLT3 (26%), KIT (18%), PDGFRβ (8%)

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of kinase inhibition data. Below are representative protocols for key experiments.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (solubilized in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter

  • Wash buffer (e.g., 75 mM phosphoric acid)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a test compound to bind to its target kinase within living cells.

Materials:

  • Cells engineered to express the kinase of interest fused to a NanoLuc® luciferase.

  • NanoBRET™ tracer (a fluorescent ligand that binds to the kinase).

  • Test compound.

  • Cell culture medium and plates.

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).

Procedure:

  • Seed the engineered cells in a white-bottom 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period.

  • Add the NanoBRET™ tracer to the cells.

  • Equilibrate the plate at room temperature.

  • Measure the donor emission (luciferase) and acceptor emission (tracer) using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Determine the percent inhibition of tracer binding by the test compound and calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of kinase inhibitor off-target activity.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Cellular & In Vivo Validation Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives Synthesis of this compound Derivatives Compound Purification & QC Compound Purification & QC Synthesis of this compound Derivatives->Compound Purification & QC Primary Target Kinase Assay (IC50) Primary Target Kinase Assay (IC50) Compound Purification & QC->Primary Target Kinase Assay (IC50) Test Compounds Broad Kinase Panel Screen (e.g., >400 kinases) Broad Kinase Panel Screen (e.g., >400 kinases) Primary Target Kinase Assay (IC50)->Broad Kinase Panel Screen (e.g., >400 kinases) Dose-Response Analysis Dose-Response Analysis Broad Kinase Panel Screen (e.g., >400 kinases)->Dose-Response Analysis Hits Selectivity Profiling (On- vs. Off-Target) Selectivity Profiling (On- vs. Off-Target) Dose-Response Analysis->Selectivity Profiling (On- vs. Off-Target) Cellular Target Engagement Cellular Target Engagement Selectivity Profiling (On- vs. Off-Target)->Cellular Target Engagement Prioritized Hits Functional Cellular Assays Functional Cellular Assays Cellular Target Engagement->Functional Cellular Assays In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Functional Cellular Assays->In Vivo Efficacy & Toxicity

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

G Simplified FGFR Signaling Pathway FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds & Activates RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway FGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway FGFR->PLCγ Pathway Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Migration PI3K-AKT Pathway->Cell Proliferation, Survival, Migration PLCγ Pathway->Cell Proliferation, Survival, Migration Compound 4h Compound 4h Compound 4h->FGFR Inhibits

Caption: Inhibition of the FGFR signaling cascade by a representative inhibitor.

G IKKα in Non-Canonical NF-κB Signaling Ligand (e.g., LTβ, BAFF) Ligand (e.g., LTβ, BAFF) Receptor Receptor Ligand (e.g., LTβ, BAFF)->Receptor NIK NIK Receptor->NIK Activates IKKα IKKα NIK->IKKα Phosphorylates & Activates p100 p100 IKKα->p100 Phosphorylates p52/RelB p52/RelB p100->p52/RelB Processed to Gene Transcription Gene Transcription p52/RelB->Gene Transcription Nuclear Translocation SU1261/SU1349 SU1261/SU1349 SU1261/SU1349->IKKα Inhibits

Caption: Selective inhibition of the non-canonical NF-κB pathway via IKKα.

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloro-1H-pyrrolo[2,3-B]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-1H-pyrrolo[2,3-B]pyridine, ensuring laboratory safety and regulatory compliance. The following procedures are based on established safety data sheets for this compound and structurally similar chemicals.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The toxicological properties of this compound necessitate careful handling.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]To prevent eye contact, which can cause serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]To avoid skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][4]To prevent inhalation of potentially harmful dust or vapors.[1][3]
Protective Clothing A laboratory coat or other protective clothing to prevent skin exposure.[1][4]To protect personal clothing from contamination.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, clearly labeled, and securely sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[5]

2. Preparing for Disposal:

  • A suggested method is to dissolve or mix the material with a combustible solvent.[2] This action should always be performed in a chemical fume hood.[3]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]

  • Provide the complete chemical name, "this compound," and any available Safety Data Sheet (SDS) to the disposal service.[2]

4. Handling Spills:

  • In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

  • Wear the appropriate PPE as detailed above.

  • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[3][6]

  • Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[3][5]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[3][6]

Disposal Workflow Diagram

start Start: Disposal Required ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect store Step 3: Store Safely and Securely collect->store spill Accidental Spill Occurs collect->spill Potential Hazard contact Step 4: Contact Licensed Waste Disposal Service store->contact provide_info Step 5: Provide Chemical Information (SDS) contact->provide_info pickup Step 6: Arrange for Professional Pickup and Disposal provide_info->pickup end End: Safe and Compliant Disposal pickup->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Emergency Procedure contain_spill->collect Collect as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling or disposing of any chemical.

References

Personal protective equipment for handling 6-Chloro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-1H-pyrrolo[2,3-B]pyridine (CAS No. 55052-27-2). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This is based on a risk assessment considering the known hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3]To protect against serious eye damage from splashes or dust.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3]To prevent skin contact.
Body Protection A flame-retardant lab coat or a chemical-resistant suit.To protect skin from accidental contact and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is required if dust is generated or if working outside of a fume hood.[2]To prevent inhalation of harmful dust.

Handling and Storage

Operational Plan:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood functionality prep_ppe->prep_fumehood prep_materials Gather all necessary materials prep_fumehood->prep_materials handle_weigh Weigh the compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or use in reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[4]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Accidental Release Measures

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Use personal protective equipment as required.[3]

    • Evacuate personnel to safe areas.

  • Containment and Cleanup:

    • Sweep up and shovel into a suitable, closed container for disposal.

    • Avoid creating dust.

    • Clean the spill area thoroughly with soap and water.

  • Environmental Precautions:

    • Do not let the product enter drains.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect solid waste in a designated, labeled, and sealed container.

    • Collect contaminated consumables (e.g., gloves, wipes) in a separate, labeled hazardous waste container.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Do not dispose of down the drain or in regular trash.

Disposal Decision Tree:

start Waste Generated is_contaminated Is material contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as non-hazardous waste is_contaminated->non_hazardous_waste No solid_waste Solid Waste (unused compound, contaminated solids) hazardous_waste->solid_waste liquid_waste Contaminated Consumables (gloves, wipes, etc.) hazardous_waste->liquid_waste package_solid Package in a sealed, labeled hazardous waste container solid_waste->package_solid package_liquid Package in a separate, sealed, labeled hazardous waste container liquid_waste->package_liquid contact_ehs Contact EHS for pickup and disposal package_solid->contact_ehs package_liquid->contact_ehs

Caption: Disposal Decision Tree for Contaminated Materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
6-Chloro-1H-pyrrolo[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.